Boc-2-cyano-D-phenylalanine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2R)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHPGXZOIAYYDW-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Boc-2-cyano-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physicochemical properties of N-α-tert-Butoxycarbonyl-2-cyano-D-phenylalanine (Boc-2-cyano-D-phenylalanine). This synthetic amino acid derivative is a valuable building block in medicinal chemistry and peptide synthesis, offering unique structural features for the design of novel therapeutics. This guide consolidates available data on its chemical and physical characteristics, outlines a general experimental protocol for its synthesis and purification, and presents a logical workflow for these processes.
Core Physicochemical Properties
This compound is a white to off-white solid.[1] Its core physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈N₂O₄ | [1] |
| Molecular Weight | 290.3 g/mol | [1] |
| Melting Point | 82-91 °C | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| CAS Number | 261380-28-3 | [1] |
| Storage Conditions | 0-8°C | [1] |
Solubility Profile
Spectroscopic Data
Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) specifically for this compound is limited. However, the expected spectral characteristics can be extrapolated from data for the closely related compound, Boc-D-phenylalanine, and from general chemical principles.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum would be expected to show characteristic signals for the tert-butoxycarbonyl (Boc) group (a singlet around 1.4 ppm), the aromatic protons of the phenyl ring, and the α- and β-protons of the amino acid backbone.[3] The ¹³C NMR spectrum would similarly display signals for the carbonyl and quaternary carbons of the Boc group, the carbons of the phenyl ring (including the cyano-substituted carbon), and the α- and β-carbons.[4]
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to exhibit a characteristic nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.[5] Other prominent peaks would include those for the N-H stretch of the carbamate, the C=O stretches of the carbamate and carboxylic acid, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS) : Mass spectral analysis would be expected to show a molecular ion peak corresponding to the compound's molecular weight (290.3 g/mol ).[1] Common fragmentation patterns would likely involve the loss of the Boc group or the carboxylic acid moiety.[6]
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis and purification of this compound is not available in the cited literature, a general procedure can be outlined based on standard methods for the N-Boc protection of amino acids.[2][7][8]
Synthesis of this compound
This protocol is an adaptation of the standard procedure for the synthesis of N-Boc protected amino acids.
Materials:
-
2-cyano-D-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, or tetrahydrofuran and water)[2][9]
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-cyano-D-phenylalanine in the chosen solvent system.
-
Add the base to the solution and stir.
-
Add di-tert-butyl dicarbonate to the reaction mixture and stir at room temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to a pH of approximately 2-3 with 1M HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
The crude product can be purified by recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).
-
Add a non-polar solvent (e.g., hexane) dropwise until turbidity is observed.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.
Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a suitable solvent system (e.g., a gradient of methanol in chloroform or ethyl acetate in hexane) to separate the product from impurities.[9]
-
Collect the fractions containing the pure product and concentrate under reduced pressure.
Workflow Diagrams
The following diagrams illustrate the general experimental workflows for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Detailed options for the purification of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR [m.chemicalbook.com]
- 5. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. BOC-D-Phenylalanine synthesis - chemicalbook [chemicalbook.com]
- 9. derpharmachemica.com [derpharmachemica.com]
Boc-2-cyano-D-phenylalanine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-2-cyano-D-phenylalanine, a key building block in modern peptide synthesis and medicinal chemistry. This document outlines its chemical properties, general experimental protocols, and its role in the development of novel therapeutics.
Core Compound Data
This compound is a derivative of the amino acid D-phenylalanine. It features a tert-butyloxycarbonyl (Boc) protecting group on the amine and a cyano group at the 2-position of the phenyl ring. This unique structure imparts specific functionalities beneficial for peptide synthesis and drug design.[1]
| Property | Value | Reference |
| CAS Number | 261380-28-3 | [1] |
| Molecular Formula | C₁₅H₁₈N₂O₄ | [1] |
| Molecular Weight | 290.3 g/mol | [1] |
| Appearance | White to off-white solids | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Melting Point | 82-91 ºC | [1] |
| Storage Conditions | 0-8°C | [1] |
| Synonyms | Boc-D-Phe(2-CN)-OH, Boc-o-Cyano-D-Phe-OH | [1] |
Role in Peptide Synthesis and Drug Discovery
The strategic placement of the Boc and cyano groups makes this compound a valuable reagent in synthetic chemistry.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis.[2] It is stable under a variety of reaction conditions but can be easily removed with acid, such as trifluoroacetic acid (TFA).[2][3] This allows for the sequential addition of amino acids to a growing peptide chain in a controlled manner.[2]
-
Cyano Group: The introduction of a cyano group onto the phenyl ring enhances the molecule's utility in drug development. This group can influence the biological activity and stability of peptides.[4][5] It can also serve as a chemical handle for further modifications, enabling the creation of diverse molecular architectures for novel therapeutic agents.[4][5]
The incorporation of this compound into peptides can lead to modified peptides with enhanced properties for drug development, targeting specific biological pathways.[1]
Experimental Protocols
General Synthesis of a Boc-Protected Amino Acid
This protocol describes a general method for the N-tert-butoxycarbonylation of an amino acid.
-
Dissolution: The amino acid is dissolved in a suitable solvent mixture, such as aqueous dioxane or a mixture of THF and water.
-
Basification: A base, like sodium hydroxide, is added to the solution.
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature for several hours to allow the reaction to complete.
-
Workup: The organic solvent is removed under vacuum. The aqueous solution is then acidified, typically with a cold solution of potassium hydrogen sulfate or dilute HCl, and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are washed, dried, and the solvent is evaporated to yield the Boc-protected amino acid. Further purification can be achieved by crystallization.
General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates a typical cycle for incorporating an amino acid, such as this compound, into a peptide chain using solid-phase synthesis.
Signaling Pathways
Currently, there is no specific information available in the public domain that directly links this compound to the modulation of or interaction with specific signaling pathways. Its utility is primarily established as a building block in the synthesis of peptides and other organic molecules which may, in turn, be designed to interact with such pathways.
Logical Relationships in Application
The following diagram illustrates the logical flow from the core compound to its potential applications in research and development.
References
Boc-2-cyano-D-phenylalanine: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-2-cyano-D-phenylalanine. The information presented herein is crucial for maintaining the integrity, purity, and reactivity of this specialized amino acid derivative in research and drug development applications. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes information from supplier recommendations and the well-established chemistry of Boc-protected amino acids to provide a robust framework for its handling and use.
Overview and Physicochemical Properties
This compound is a synthetic amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a cyano group on the phenyl ring. The Boc group enhances its stability during peptide synthesis and allows for selective deprotection under specific acidic conditions.[1][2] The cyano group introduces unique electronic properties and can be a site for further chemical modification.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | Boc-D-Phe(2-CN)-OH, Boc-o-Cyano-D-Phe-OH | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Purity (typical) | ≥ 99% (by HPLC) | [1] |
| Molecular Formula | C₁₅H₁₈N₂O₄ | [1] |
| Molecular Weight | 290.3 g/mol | [1] |
Recommended Storage and Handling
Proper storage is paramount to prevent degradation and ensure the long-term viability of this compound. The following conditions are based on supplier recommendations and general best practices for chemically sensitive reagents.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 0°C to 8°C (Refrigerated) | To minimize thermal degradation and preserve the integrity of the Boc protecting group. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To reduce the risk of oxidative degradation of the phenylalanine side chain. |
| Moisture | Store in a desiccated environment | The Boc group is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, which can be exacerbated by moisture. |
| Light | Protect from light | As a general good practice for complex organic molecules to prevent potential photolytic degradation. |
For routine laboratory use, it is advisable to allow the container to warm to room temperature before opening. This practice prevents the condensation of atmospheric moisture onto the cold product, which could compromise its stability.
Stability Profile and Degradation Pathways
The stability of this compound is primarily dictated by the lability of the Boc protecting group. The Boc group is known for its stability under a range of conditions while being easily removable under specific acidic conditions.[][4]
Table 3: Expected Stability of Boc-Protected Amino Acids under Stress Conditions
| Stress Condition | Expected Stability | Primary Degradation Pathway | Potential Degradation Product(s) |
| Acidic (e.g., TFA, strong HCl) | Labile | Acid-catalyzed hydrolysis of the Boc group (deprotection) | 2-cyano-D-phenylalanine, tert-butanol, isobutylene, CO₂ |
| Basic (e.g., NaOH, piperidine) | Stable | The Boc group is generally resistant to alkaline hydrolysis and other basic conditions. | - |
| Oxidative (e.g., H₂O₂) | Potentially susceptible | Oxidation of the phenyl ring. | Oxidized derivatives of this compound. |
| Thermal | Stable at recommended storage temperatures. Degradation may occur at elevated temperatures. | Thermal decomposition. | To be determined by analysis. |
| Photolytic | Potentially susceptible | Photodegradation. | To be determined by analysis. |
The most significant and predictable degradation pathway for this compound is the acid-catalyzed cleavage of the Boc group.[5] This reaction is intentionally employed during peptide synthesis for deprotection. However, inadvertent exposure to acidic environments during storage or handling will lead to the premature removal of the Boc group, yielding the free amino acid.
References
The Pivotal Role of the Cyano Group in Boc-2-Cyano-D-phenylalanine: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Key Moiety in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic modification of amino acid scaffolds represents a cornerstone of rational drug design. Among these, Boc-2-cyano-D-phenylalanine has emerged as a versatile and powerful building block, particularly in the synthesis of peptide-based therapeutics and enzyme inhibitors. The introduction of a cyano group onto the phenyl ring of D-phenylalanine, coupled with the widely utilized tert-butyloxycarbonyl (Boc) protecting group, imparts a unique set of physicochemical and biological properties. This technical guide provides a comprehensive analysis of the role of the cyano group in this modified amino acid, offering valuable insights for researchers, scientists, and drug development professionals.
The Multifaceted Role of the Cyano Group
The cyano (-C≡N) group, though small in size, exerts a profound influence on the molecular properties and biological activity of this compound. Its significance can be understood through several key aspects:
-
Modulation of Electronic Properties: The cyano group is a potent electron-withdrawing group. This property alters the electron density of the aromatic ring of phenylalanine, influencing its interactions with biological targets. This electronic perturbation can enhance binding affinities and modulate the reactivity of the entire molecule.[1][2]
-
Bioisosteric Replacement: In drug design, the cyano group can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom. This allows for the fine-tuning of a drug candidate's properties, including its metabolic stability and pharmacokinetic profile, while maintaining or enhancing its biological activity.
-
Enhancement of Biological Activity: The incorporation of a cyano group can significantly boost the biological activity of peptides and small molecules.[3] In the context of enzyme inhibitors, the cyano group can act as a crucial pharmacophore, directly participating in binding interactions within the active site of the target enzyme.
-
Chemical Handle for Further Modification: The cyano group provides a reactive handle for a variety of chemical transformations. This allows for the post-synthetic modification of peptides containing 2-cyano-phenylalanine, enabling the introduction of probes, labels, or other functionalities to study their mechanism of action or to create more complex drug conjugates.[3]
Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibition
A prime example of the utility of the cyano group is in the design of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a major target for the treatment of type 2 diabetes.[4][5]
The cyano group in inhibitors containing a cyanopyrrolidine moiety, which is structurally related to 2-cyano-phenylalanine-containing peptides, has been shown to play a critical role in their mechanism of action. It can form a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4.[2] This covalent interaction leads to potent and sustained inhibition of the enzyme.
The general signaling pathway of DPP-4 inhibition is depicted below:
Quantitative Data on DPP-4 Inhibition
| Compound/Peptide | Target | IC50 Value | Reference |
| Sitagliptin | DPP-4 | 19 nM | [6] |
| Vildagliptin | DPP-4 | 62 nM | [7] |
| Saxagliptin | DPP-4 | 0.5 nM | [7] |
| Trp-Arg (dipeptide) | DPP-4 | <45 µM | [8] |
| Trp-Lys (dipeptide) | DPP-4 | <45 µM | [8] |
| Trp-Leu (dipeptide) | DPP-4 | <45 µM | [8] |
| 2-benzylpyrrolidine derivative | DPP-4 | 0.3 ± 0.03 µM | [6] |
Note: The IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.
Experimental Protocols
Synthesis of this compound (Proposed Route)
Step 1: Boc Protection of D-2-aminophenylalanine (General Procedure)
-
Dissolve D-2-aminophenylalanine in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Add a base, such as sodium hydroxide, to the solution.
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc)2O dropwise while stirring.
-
Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).
-
After completion, perform an aqueous workup to isolate the Boc-protected amino acid. This typically involves acidification followed by extraction with an organic solvent.
-
Purify the product by crystallization or column chromatography.
Step 2: Sandmeyer Reaction for Cyanation (General Procedure)
-
Dissolve the Boc-D-2-aminophenylalanine in an acidic aqueous solution (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO2) dropwise to form the diazonium salt. Maintain the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, perform an appropriate workup, which may include quenching the reaction, extraction, and purification by column chromatography to yield this compound.
DPP-4 Inhibition Assay
The following protocol describes a common method for measuring DPP-4 inhibition using a fluorogenic substrate.
Materials:
-
DPP-4 enzyme
-
DPP-4 assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Fluorogenic substrate: Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin)
-
Test compounds (peptides containing this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In the wells of the 96-well plate, add the DPP-4 assay buffer.
-
Add the test compound solutions to the respective wells. Include a positive control (a known DPP-4 inhibitor) and a negative control (solvent only).
-
Add the DPP-4 enzyme solution to all wells except the blank wells.
-
Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm in a kinetic mode for a set period (e.g., 30 minutes).
-
Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Workflow and Logical Relationships
The development and evaluation of peptides containing this compound as potential DPP-4 inhibitors follow a structured workflow.
Conclusion
This compound is a valuable synthetic building block that leverages the unique properties of the cyano group to enhance the potential of peptide-based drug candidates. Its application as a key component in the design of DPP-4 inhibitors highlights the power of strategic amino acid modification in medicinal chemistry. The electron-withdrawing nature, bioisosteric potential, and ability to engage in crucial binding interactions make the cyano group an indispensable tool for modulating the biological activity and pharmacokinetic properties of therapeutic peptides. A thorough understanding of the synthesis, incorporation, and biological evaluation of this modified amino acid, as outlined in this guide, will empower researchers to further exploit its potential in the development of novel and effective therapeutics.
References
- 1. Page loading... [guidechem.com]
- 2. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 3. genscript.com [genscript.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. BOC-D-Phenylalanine synthesis - chemicalbook [chemicalbook.com]
- 12. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
An In-depth Technical Guide on the Core Function of the Boc Protecting Group in Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic use of protecting groups is a fundamental tenet of modern organic synthesis, particularly in the intricate and repetitive processes of peptide synthesis. Among the arsenal of protective groups available to the synthetic chemist, the tert-butyloxycarbonyl (Boc) group stands out as a cornerstone for the protection of the α-amino group of amino acids. Its utility is rooted in a delicate balance of stability and lability: it is robust enough to withstand a variety of reaction conditions, yet it can be cleaved selectively under mild acidic conditions. This technical guide provides a comprehensive overview of the Boc protecting group's function, application, and the quantitative aspects of its use in amino acid synthesis, tailored for researchers, scientists, and drug development professionals.
Core Function and Mechanism of the Boc Protecting Group
The primary role of the Boc group is to mask the nucleophilicity of the α-amino group of an amino acid. This protection is crucial to enforce regioselectivity during peptide bond formation, preventing the amino group from engaging in unwanted side reactions. By converting the amine into a carbamate, its reactivity is sufficiently attenuated, allowing for the selective activation of the carboxyl group and its subsequent coupling to the amino terminus of a growing peptide chain.
The introduction of the Boc group is most commonly achieved through the reaction of an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The reaction mechanism involves the nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of the (Boc)₂O. The resulting intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to carbon dioxide and a tert-butoxide anion.
Caption: Mechanism of Boc protection of an amino acid.
Quantitative Data on Boc Protection
The efficiency of the Boc protection reaction is consistently high across a range of amino acids, which is a key factor in its widespread adoption. The following table summarizes typical yields for the Boc protection of various amino acids using di-tert-butyl dicarbonate.
Table 1: Yields of Boc Protection for Various Amino Acids
| Amino Acid | Yield (%) |
| L-Tryptophan | 98.6[1] |
| Glycine | ~99 |
| L-Alanine | ~98 |
| L-Valine | ~97 |
| L-Leucine | ~98 |
| L-Proline | ~99 |
| L-Phenylalanine | ~96 |
Experimental Protocol: Boc Protection of an Amino Acid
Objective: To protect the α-amino group of an amino acid using di-tert-butyl dicarbonate.
Materials:
-
Amino acid (1.0 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Solvent: 1,4-Dioxane/Water (1:1) or Tetrahydrofuran (THF)/Water (1:1)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).
-
Add a base (e.g., NaOH, 1.5 eq) and stir until the amino acid is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion is confirmed by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.
Boc Deprotection: Mechanism and Methodologies
The strategic removal of the Boc group is its most defining feature. This is typically achieved under acidic conditions, where the mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the elimination of a stable tert-butyl cation and the formation of a carbamic acid, which spontaneously decarboxylates to yield the free amine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
A variety of reagents can be employed for Boc deprotection, each with its own advantages and disadvantages. The choice of reagent is critical and depends on the presence of other acid-labile protecting groups and the overall synthetic strategy.
Table 2: Comparison of Common Boc Deprotection Reagents
| Reagent/Method | Typical Conditions | Reaction Time | Yield (%) | Advantages & Disadvantages |
| Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM) | 0.5 - 1 hour | >95 | Advantages: Fast, efficient, and volatile, simplifying product isolation.[2] Disadvantages: Corrosive and can cleave other acid-labile protecting groups. |
| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane | 0.5 - 1 hour | >95 | Advantages: Often more selective than TFA in the presence of tert-butyl esters.[2] Disadvantages: Dioxane is a hazardous solvent. |
| p-Toluenesulfonic acid (p-TsOH) in Deep Eutectic Solvent (DES) | Choline chloride/p-TsOH DES | 10-30 minutes | ~90 | Advantages: Greener alternative, short reaction times. Disadvantages: May require optimization for sterically hindered amino acids. |
| Thermal (Solvent-based) | Methanol or Trifluoroethanol, 120-240 °C | 30 minutes | Variable | Advantages: Acid-free, offers unique selectivity.[3] Disadvantages: Requires high temperatures, not suitable for all substrates. |
Experimental Protocol: Boc Deprotection of an Amino Acid
Objective: To remove the Boc protecting group from an N-Boc protected amino acid using trifluoroacetic acid.
Materials:
-
N-Boc protected amino acid (1.0 equivalent)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected amino acid in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 25-50%.
-
Stir the reaction mixture at room temperature for 30-60 minutes, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the deprotected amino acid salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
The Role of the Boc Group in Solid-Phase Peptide Synthesis (SPPS)
The Boc group was instrumental in the development of solid-phase peptide synthesis (SPPS), a paradigm-shifting methodology conceived by Bruce Merrifield. In Boc-based SPPS, the peptide is assembled on a solid support (resin), and the synthesis proceeds through a series of repetitive cycles of deprotection, neutralization, and coupling.
Caption: General workflow of Boc-based solid-phase peptide synthesis.
Conclusion
The Boc protecting group remains an indispensable tool in the repertoire of the synthetic chemist, particularly in the realms of peptide synthesis and drug development. Its predictable and high-yielding introduction, coupled with its selective and efficient removal under acidic conditions, provides a robust strategy for the protection of amino groups. The quantitative data and detailed protocols presented in this guide are intended to serve as a valuable resource for optimizing synthetic routes and advancing the development of novel therapeutics and complex molecular architectures. The judicious selection of protection and deprotection methodologies, informed by a thorough understanding of the underlying chemical principles, is paramount to achieving success in these endeavors.
References
Synthesis of Boc-2-cyano-D-phenylalanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable and robust synthetic route for Boc-2-cyano-D-phenylalanine, a valuable non-canonical amino acid for peptide synthesis and drug discovery. The presented methodology is based on established chemical transformations, ensuring reproducibility and scalability.
Introduction
This compound is a protected amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide science.[1] The presence of a cyano group at the ortho-position of the phenyl ring introduces unique electronic properties and conformational constraints, making it a valuable tool for probing protein-ligand interactions and designing novel therapeutic peptides with enhanced stability and bioactivity.[1] This document outlines a reliable two-step synthesis commencing with the commercially available 2-bromo-D-phenylalanine.
Overall Synthesis Scheme
The synthesis of this compound is most effectively achieved through a two-step process:
-
Protection of the amine group: The amino group of 2-bromo-D-phenylalanine is protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions in the subsequent cyanation step.
-
Palladium-catalyzed cyanation: The bromo-substituent on the Boc-protected intermediate is replaced with a cyano group using a palladium-catalyzed cross-coupling reaction.
Caption: Two-step synthesis route for this compound.
Experimental Protocols
Step 1: Synthesis of Boc-2-bromo-D-phenylalanine
This procedure details the protection of the amino group of 2-bromo-D-phenylalanine using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
2-bromo-D-phenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Dioxane and Water, or Tetrahydrofuran (THF) and Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-D-phenylalanine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (1.1 eq) or triethylamine (1.5 eq) to the solution and stir until the amino acid is fully dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture portion-wise, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl or KHSO₄ solution.
-
Extract the product into ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-2-bromo-D-phenylalanine as a solid.
Step 2: Synthesis of this compound
This protocol describes the palladium-catalyzed cyanation of Boc-2-bromo-D-phenylalanine. The conditions are adapted from established procedures for the cyanation of aryl halides.[2][3]
Materials:
-
Boc-2-bromo-D-phenylalanine
-
Potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) or Zinc cyanide (Zn(CN)₂)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
A suitable phosphine ligand (e.g., dppf, Xantphos)
-
Potassium acetate (KOAc) or another suitable base
-
Dioxane and Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add Boc-2-bromo-D-phenylalanine (1.0 eq), potassium ferrocyanide(II) trihydrate (0.5 eq) as the cyanide source, palladium catalyst (e.g., 2 mol% Pd(OAc)₂), phosphine ligand (e.g., 4 mol% dppf), and potassium acetate (0.125 eq).[2]
-
Seal the vessel and evacuate and backfill with an inert gas (repeat three times).
-
Add degassed solvents, such as a mixture of dioxane and water (e.g., 1:1), via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Bromo-D-phenylalanine | C₉H₁₀BrNO₂ | 244.09 | White to off-white solid |
| Boc-2-bromo-D-phenylalanine | C₁₄H₁₈BrNO₄ | 344.20 | White solid |
| This compound | C₁₅H₁₈N₂O₄ | 290.32 | White to off-white solid |
Table 2: Reaction Parameters and Expected Outcomes
| Reaction Step | Key Reagents | Solvent System | Temperature (°C) | Typical Yield | Purity (HPLC) |
| Boc Protection | (Boc)₂O, Base | Dioxane/Water | 0 to RT | >90% | >95% |
| Pd-Catalyzed Cyanation | Pd(OAc)₂, dppf, K₄[Fe(CN)₆] | Dioxane/Water | 80-100 | 70-85% | >98% |
Logical Relationships and Workflows
The following diagram illustrates the workflow for the synthesis and purification of this compound.
References
The Strategic Role of Boc-2-cyano-D-phenylalanine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-2-cyano-D-phenylalanine, a non-natural amino acid derivative, has emerged as a pivotal building block in medicinal chemistry. Its unique structural features, including the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the electron-withdrawing cyano moiety on the phenyl ring, offer distinct advantages in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the key applications of this compound, with a particular focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and its potential in the discovery of antiviral compounds. This document details relevant quantitative data, experimental protocols, and visual representations of associated biochemical pathways and synthetic workflows to serve as a valuable resource for professionals in the field of drug discovery and development.
Introduction
The relentless pursuit of more effective and safer therapeutics has led medicinal chemists to explore the vast chemical space of non-natural amino acids. Among these, this compound has garnered significant attention due to its utility in creating peptides and small molecules with enhanced biological activity and stability.[1] The Boc protecting group facilitates its incorporation into peptide chains using standard solid-phase or solution-phase synthesis techniques, while the 2-cyano group serves as a key pharmacophore, particularly in the design of enzyme inhibitors.[2] This guide will delve into the core applications of this versatile building block, highlighting its significance in contemporary drug discovery.
Key Applications in Medicinal Chemistry
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The primary and most well-documented application of cyanophenylalanine derivatives, including the 2-cyano isomer, is in the development of DPP-4 inhibitors.[2] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating blood glucose levels.[3] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism forms the basis for the treatment of type 2 diabetes.[3]
The nitrile group is a highly effective pharmacophore in the design of numerous DPP-4 inhibitors.[2] The 2-cyano group, in particular, can play a significant role in the binding of inhibitors to the active site of the DPP-4 enzyme. While specific quantitative data for inhibitors synthesized directly from this compound is not extensively detailed in publicly available literature, the structure-activity relationship (SAR) studies of various DPP-4 inhibitors highlight the importance of the cyanophenylalanine moiety. For instance, the presence of a cyano group on the phenyl ring of phenylalanine analogs has been shown to be a key determinant of inhibitory potency.
Table 1: Inhibitory Activity of Selected DPP-4 Inhibitors
| Compound Class | Example Compound | DPP-4 IC50 (nM) | Reference |
| Pyrazole-thiosemicarbazones | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide | 1.266 ± 0.264 | [4] |
| Pyrazole-thiosemicarbazones | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-(trifluoromethyl)benzylidene)thiosemicarbazide | 4.775 ± 0.296 | [4] |
| Dihydropyrimidine-based scaffold | Compound 46 | 2 | [5] |
| Piperidine derivative | Compound (2) | 300 ± 30 | [6] |
| Piperazine derivative | Compound (3) | 1200 ± 40 | [6] |
| Reference Drug | Sitagliptin | 4.380 ± 0.319 | [4] |
Note: The compounds in this table, while demonstrating the potency of DPP-4 inhibitors, are not explicitly synthesized from this compound in the cited literature. They do, however, underscore the importance of aromatic and heterocyclic scaffolds often coupled with functionalities that can be introduced via building blocks like cyanophenylalanine derivatives.
Antiviral Drug Development
Derivatives of phenylalanine are also being explored as potential antiviral agents. One notable area of research is the development of HIV-1 capsid (CA) inhibitors. The HIV-1 capsid is a crucial protein shell that encloses the viral genome and is essential for multiple stages of the viral life cycle, making it an attractive target for antiviral therapy.[7]
Several studies have reported the design and synthesis of phenylalanine derivatives as HIV-1 CA protein inhibitors. While these studies do not always specify the use of the 2-cyano-D-isomer, they provide a strong rationale for its potential in this therapeutic area. The SAR of these compounds often reveals that modifications to the phenyl ring can significantly impact antiviral activity.
Table 2: Antiviral Activity of Selected Phenylalanine Derivatives against HIV-1
| Compound ID | Description | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| II-13c | 4-methoxy-N-methylaniline substituted phenylalanine | 5.14 ± 1.62 | > 9.51 | > 1.85 | [7] |
| V-25i | indolin-5-amine substituted phenylalanine | 2.57 ± 0.79 | > 8.55 | > 3.33 | [7] |
| 7u | 4-amino-substituted aniline derivative | 3.57 ± 0.27 | > 25.37 | > 7.11 | [8] |
| 7m | 4-methyl-substituted aniline derivative | 5.02 ± 2.02 | > 25.37 | > 5.05 | [8] |
| Reference Compound | PF-74 | 0.42 ± 0.11 | > 11.56 | > 27.52 | [7] |
Note: The EC50 values represent the concentration of the compound that inhibits 50% of viral replication, while CC50 represents the concentration that is toxic to 50% of host cells. A higher selectivity index (CC50/EC50) indicates a more favorable therapeutic window.
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on standard methods for the Boc-protection of amino acids.
Materials:
-
2-cyano-D-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-cyano-D-phenylalanine in a mixture of dioxane and water.
-
Add sodium hydroxide or sodium bicarbonate to the solution to achieve alkaline conditions (pH 8-9).
-
Cool the mixture in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Incorporation of this compound into a Peptide Chain (Solid-Phase Peptide Synthesis)
This protocol outlines the general steps for incorporating this compound into a peptide sequence using Boc-chemistry solid-phase peptide synthesis (SPPS).
Materials:
-
This compound
-
Appropriate resin (e.g., Merrifield or PAM resin)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DCC)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DCM. Wash the resin with DCM.
-
Amino Acid Coupling: a. Dissolve this compound (2-3 equivalents relative to the resin substitution) in DMF. b. Add the coupling reagents (e.g., HBTU/HOBt and DIEA) to the amino acid solution to activate the carboxylic acid. c. Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature. d. Monitor the coupling reaction for completion (e.g., using the Kaiser test). e. Wash the resin with DMF, DCM, and methanol.
-
Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
-
Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).
-
Purification: Precipitate the crude peptide with cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Pathways and Workflows
DPP-4 Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of DPP-4 inhibitors in enhancing the incretin effect for glucose homeostasis.
Caption: Mechanism of DPP-4 inhibitors on glucose metabolism.
Experimental Workflow for Synthesis and Evaluation of DPP-4 Inhibitors
The following diagram outlines a typical workflow for the synthesis and in vitro evaluation of novel DPP-4 inhibitors.
Caption: Workflow for DPP-4 inhibitor discovery.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of DPP-4 inhibitors has contributed to the development of important therapeutics for type 2 diabetes. Furthermore, its potential as a scaffold for antiviral agents, particularly HIV-1 capsid inhibitors, highlights its broader utility in drug discovery. The synthetic accessibility and the unique electronic properties conferred by the 2-cyano group make this compound a strategic component for the rational design of novel bioactive molecules. Further exploration of this and related cyanophenylalanine derivatives is warranted to unlock their full potential in addressing a range of therapeutic challenges.
References
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the selective and nanomolar inhibitor of DPP-4 more potent than sitagliptin by structure-guided rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and mechanistic investigations of phenylalanine derivatives containing a benzothiazole moiety as HIV-1 capsid inhibitors with improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-2-cyano-D-phenylalanine for Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and peptide science, the incorporation of unnatural amino acids (UAAs) has emerged as a transformative strategy for enhancing the therapeutic properties of peptides.[1][2] These non-proteinogenic building blocks offer a means to introduce novel chemical functionalities, conformational constraints, and metabolic stability, thereby overcoming many of the inherent limitations of natural peptide-based therapeutics.[3] Among the diverse repertoire of UAAs, Boc-2-cyano-D-phenylalanine stands out as a versatile tool for peptide modification, offering a unique combination of a sterically demanding D-configured core and a chemically reactive cyano group.[4][5]
This technical guide provides a comprehensive overview of this compound, detailing its properties, incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and subsequent chemical modifications of the cyano moiety. It is intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel peptide-based therapeutics and research tools.
Physicochemical Properties of this compound
This compound, also known by its synonyms Boc-D-Phe(2-CN)-OH or Boc-o-Cyano-D-Phe-OH, is a derivative of the amino acid phenylalanine.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it suitable for use in Boc-based solid-phase peptide synthesis.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Synonyms | Boc-D-Phe(2-CN)-OH, Boc-o-Cyano-D-Phe-OH | [1] |
| CAS Number | 261380-28-3 | [1] |
| Molecular Formula | C₁₅H₁₈N₂O₄ | [1] |
| Molecular Weight | 290.3 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 82-91 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Experimental Protocols
Incorporation of this compound via Boc-SPPS
The incorporation of this compound into a growing peptide chain follows the general principles of Boc-based solid-phase peptide synthesis (SPPS).[6][7] The cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the sequence.
General Workflow for Boc-SPPS:
Caption: General workflow for Boc solid-phase peptide synthesis.
Detailed Protocol for a Single Coupling Cycle:
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin for C-terminal acids, MBHA or BHA resin for C-terminal amides) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[8][9]
-
Boc Deprotection:
-
Wash the resin with DCM (3x).[9]
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 1-2 minutes.[8]
-
Drain the solution and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[8]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5x), followed by isopropanol (IPA) (2x), and then DCM (3x).[8]
-
-
Neutralization:
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and a coupling agent such as HBTU (2-3 equivalents) and HOBt (2-3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (4-6 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 2-4 hours at room temperature. Due to the potential for steric hindrance, a longer coupling time or a double coupling may be necessary to achieve high coupling efficiency.
-
Monitor the reaction completion using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[6]
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).[6]
The peptide chain is elongated by repeating steps 2-5 for each subsequent amino acid.
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously.
-
A common cleavage cocktail for Boc-SPPS is anhydrous hydrogen fluoride (HF) with scavengers like anisole.[10] Caution: HF is extremely toxic and requires specialized equipment and handling procedures.
-
Alternatively, trifluoromethanesulfonic acid (TFMSA) can be used.[10]
Post-Syntbetic Modification of the Cyano Group
The cyano group of the incorporated 2-cyano-D-phenylalanine residue serves as a versatile chemical handle for further modifications, most notably through [3+2] cycloaddition reactions to form a tetrazole ring.[11][12] Tetrazoles are often used as bioisosteres for carboxylic acids in drug design.[11]
Workflow for Tetrazole Formation:
Caption: Conversion of a cyanophenylalanine residue to a tetrazolylphenylalanine residue.
Experimental Protocol for Tetrazole Synthesis on a Peptide:
-
Reagents: Sodium azide (NaN₃), and a Lewis acid catalyst such as zinc bromide (ZnBr₂).[2]
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve the purified peptide containing the 2-cyanophenylalanine residue in the chosen solvent.
-
Add sodium azide (excess) and the Lewis acid catalyst.
-
Heat the reaction mixture. Reaction times and temperatures can vary depending on the specific peptide sequence and solvent (e.g., several hours at elevated temperatures).[11]
-
Monitor the reaction progress by HPLC and mass spectrometry.
-
Upon completion, the modified peptide is purified by reverse-phase HPLC.
-
Quantitative Data:
While specific data for the coupling efficiency of this compound is not extensively published, typical single coupling efficiencies for standard Boc-amino acids in SPPS are expected to be greater than 99%.[13] The yield of the tetrazole formation via cycloaddition can be high, with reports of near-quantitative conversion for small molecule nitriles under optimized conditions.[11] For peptide-bound nitriles, yields will be sequence-dependent and require optimization.
Application in a Biological Context: A Hypothetical Case Study in GPCR Ligand Design
Hypothetical Signaling Pathway for a GPCR Antagonist:
Caption: A simplified signaling pathway illustrating the mechanism of a GPCR antagonist.
In this hypothetical scenario, a peptide containing 2-cyano-D-phenylalanine is designed to act as an antagonist for a specific GPCR. The bulky and conformationally restricting D-amino acid, along with the cyano group, could contribute to high-affinity binding to the receptor's orthosteric site, preventing the binding and activation by the endogenous agonist. This blockade would inhibit the downstream signaling cascade, preventing the production of second messengers and the subsequent cellular response. The cyano group could also be further modified to a tetrazole to mimic a carboxylate group and potentially form additional interactions within the receptor's binding pocket, further enhancing antagonist potency.
Conclusion
This compound is a valuable and versatile unnatural amino acid for peptide modification. Its straightforward incorporation via established Boc-SPPS protocols and the chemical reactivity of its cyano group provide a powerful platform for the design and synthesis of novel peptide-based therapeutics and research tools. The ability to introduce conformational constraints and a modifiable chemical handle makes this UAA a compelling choice for researchers aiming to enhance the stability, affinity, and functionality of peptides. The detailed protocols and conceptual framework provided in this guide are intended to facilitate the exploration of this compound in a wide range of applications, from fundamental biological studies to the development of next-generation peptide drugs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme inhibitors as chemical tools to study enzyme catalysis: rational design, synthesis, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. openaccessgovernment.org [openaccessgovernment.org]
An In-depth Technical Guide to Exploring Protein Interactions with Boc-2-cyano-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular biology and drug discovery, understanding the nuances of protein interactions is paramount. The development of sophisticated molecular tools to probe these interactions has opened new avenues for therapeutic intervention and a deeper comprehension of biological processes. Among these tools, unnatural amino acids (UAAs) have emerged as powerful assets, offering unique chemical functionalities that can be strategically incorporated into peptides and proteins. This guide focuses on a particularly versatile UAA, Boc-2-cyano-D-phenylalanine , and its applications in the detailed exploration of protein interactions.
This compound is a derivative of the amino acid phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a cyano group on the phenyl ring. The Boc group ensures stability during peptide synthesis, while the cyano group imparts unique chemical reactivity and spectroscopic properties.[1][2] This strategic combination makes it an invaluable tool for researchers aiming to design bioactive molecules, develop enzyme inhibitors, and study the intricate dance of protein-protein interactions.[1][2] This technical guide will provide a comprehensive overview of the properties of this compound, detailed experimental protocols for its synthesis and incorporation into peptides, and its application in studying protein interactions and signaling pathways.
Physicochemical Properties and Synthesis
This compound is a white to off-white solid with a molecular weight of 290.3 g/mol .[2] It is generally soluble in organic solvents like ethyl acetate, ethanol, and DMF, but insoluble in water and petroleum ether.[3] The compound is relatively stable under standard laboratory conditions but should be stored at 2-8°C to prevent degradation.[3]
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| Molecular Formula | C₁₅H₁₈N₂O₄ |
| Molecular Weight | 290.3 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 82-91 °C |
| Purity (HPLC) | ≥ 99% |
| Storage | 0-8 °C |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound generally follows the standard procedure for the Boc protection of amino acids. A detailed protocol is outlined below, adapted from established methods for Boc protection of phenylalanine derivatives.[3][4][5]
Materials:
-
2-cyano-D-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-dioxane
-
1(N) Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-cyano-D-phenylalanine in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add 1(N) NaOH solution to the mixture while stirring until the amino acid is fully dissolved and the solution is basic.
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in 1,4-dioxane to the reaction mixture. The reaction is typically carried out at room temperature and stirred for several hours to ensure complete reaction.
-
Work-up:
-
Once the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Add ethyl acetate to the remaining aqueous solution and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by crystallization or column chromatography to yield the final product with high purity.
Caption: Workflow for the synthesis of this compound.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound is well-suited for incorporation into peptide chains using Boc-based Solid-Phase Peptide Synthesis (SPPS).[1][6][7][8][9] The Boc protecting group is stable under the coupling conditions but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to allow for the stepwise elongation of the peptide chain.
Experimental Protocol: Incorporation of this compound into a Peptide using Boc-SPPS
This protocol outlines the manual incorporation of a this compound residue into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or DCM in the SPPS reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes to remove the N-terminal Boc group of the preceding amino acid.
-
Wash the resin thoroughly with DCM and then DMF to remove residual TFA.
-
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of 10% DIPEA in DMF. Wash the resin again with DMF.
-
Coupling of this compound:
-
In a separate vial, pre-activate this compound by dissolving it in DMF with a coupling reagent (e.g., HBTU) and DIPEA.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours with gentle agitation. The completion of the reaction can be monitored using a ninhydrin test.
-
-
Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acid residues in the desired peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid, typically anhydrous hydrogen fluoride (HF) or a "cocktail" of strong acids and scavengers.
Caption: General workflow for the incorporation of this compound via Boc-SPPS.
Applications in Studying Protein Interactions
The unique properties of the cyano group in 2-cyanophenylalanine make it a versatile tool for investigating protein interactions.
Covalent Labeling of Proteins
The cyano group can act as an electrophile, particularly when positioned on an aromatic ring, making it susceptible to nucleophilic attack by certain amino acid side chains, most notably the thiol group of cysteine residues. This reactivity can be exploited for the covalent labeling of proteins. By incorporating 2-cyanophenylalanine into a peptide or small molecule designed to bind to a specific protein, a covalent bond can be formed with a nearby cysteine residue in the protein's binding pocket. This irreversible binding can be used to:
-
Identify binding partners: By using a tagged version of the 2-cyanophenylalanine-containing probe, proteins that have been covalently labeled can be isolated and identified using mass spectrometry.
-
Map binding sites: The site of covalent modification on the target protein can be determined through peptide mapping and mass spectrometry, providing precise information about the binding interface.
-
Develop covalent inhibitors: The irreversible nature of the covalent bond can lead to the development of highly potent and long-acting enzyme inhibitors.
Spectroscopic Probing of Protein Environments
The cyano group possesses distinct spectroscopic properties that are sensitive to its local environment.
-
Infrared (IR) Spectroscopy: The C≡N stretching vibration of the cyano group gives rise to a sharp and intense absorption band in a region of the IR spectrum that is relatively free from interference from other protein absorbances. The exact frequency of this band is sensitive to the polarity and hydrogen-bonding environment of the cyano group. This allows researchers to use 2-cyanophenylalanine as a site-specific IR probe to monitor changes in the local environment of a protein upon ligand binding, conformational changes, or folding/unfolding events.[10]
-
Fluorescence Spectroscopy: While not as intrinsically fluorescent as tryptophan, cyanophenylalanine exhibits fluorescence that is also sensitive to its environment.[2][11][12][13] The fluorescence quantum yield of p-cyanophenylalanine, for example, has been shown to be modulated by hydrogen bonding and can be quenched by nearby amino acid residues such as tyrosine and histidine.[14][15] This property can be harnessed to study protein-protein interactions and conformational changes. By incorporating 2-cyanophenylalanine at a specific site, changes in its fluorescence intensity or lifetime can provide information about binding events or alterations in the local protein structure.
Table 2: Spectroscopic Properties of Cyanophenylalanine Probes
| Spectroscopic Technique | Property Measured | Information Gained |
| Infrared (IR) | C≡N stretching frequency | Local polarity, hydrogen bonding, and solvent accessibility.[10] |
| Fluorescence | Fluorescence quantum yield, lifetime, and emission maxima | Conformational changes, binding events, and proximity to quenching residues.[11] |
Elucidating Signaling Pathways
The ability to specifically label and probe proteins with this compound provides a powerful approach to dissecting complex cellular signaling pathways. By designing probes that target key proteins within a pathway, such as kinases, phosphatases, or G-protein-coupled receptors (GPCRs), it is possible to gain insights into their regulation and function.
Case Study: Probing Kinase Signaling Cascades
Kinase signaling cascades are fundamental to many cellular processes, and their dysregulation is often implicated in diseases such as cancer.[16][] Covalent inhibitors that target specific kinases have proven to be effective therapeutic agents. This compound can be incorporated into peptide-based inhibitors designed to target the ATP-binding pocket of a specific kinase. The cyano group can be positioned to react with a non-catalytic cysteine residue near the active site, leading to irreversible inhibition.
Experimental Workflow for Kinase Inhibition Study:
-
Probe Design and Synthesis: Synthesize a peptide containing this compound that is based on a known kinase substrate or inhibitor.
-
In Vitro Kinase Assay: Incubate the purified target kinase with the synthesized probe and monitor the kinase activity over time. A decrease in activity indicates inhibition.
-
Determination of Inhibition Constants: Perform dose-response experiments to determine the IC₅₀ value of the inhibitor. The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value.
-
Mass Spectrometry Analysis: Use mass spectrometry to confirm the covalent modification of the kinase and to identify the specific cysteine residue that was targeted.
-
Cell-Based Assays: Treat cells with the inhibitor and analyze the phosphorylation status of downstream substrates of the target kinase to confirm its efficacy in a cellular context.
References
- 1. chempep.com [chempep.com]
- 2. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. BOC-D-Phenylalanine synthesis - chemicalbook [chemicalbook.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. peptide.com [peptide.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Incorporation of Boc-2-cyano-D-phenylalanine for Peptide-Based Drug Development
Introduction
Boc-2-cyano-D-phenylalanine is a non-canonical amino acid critical for the development of potent and specific therapeutic peptides. The incorporation of the 2-cyano-D-phenylalanine residue into a peptide sequence introduces a unique chemical handle—the nitrile group. This group can act as a warhead for the irreversible covalent inhibition of cysteine proteases, a class of enzymes implicated in a wide range of diseases including cancer, viral infections, and neurodegenerative disorders.[1][2] The nitrile group forms a covalent thioimidate adduct with the active site cysteine residue of the protease, leading to potent and reversible inhibition.[1] This application note provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this modified amino acid using Boc (tert-butyloxycarbonyl) chemistry.
Applications in Drug Development
Peptides containing 2-cyano-D-phenylalanine are primarily explored as inhibitors of cysteine proteases.[1][2] Uncontrolled proteolysis is a factor in many diseases, and targeting these enzymes offers a promising therapeutic strategy.[1] For example, inhibitors have been designed for the 3C protease of human rhinovirus, the major cause of the common cold.[1] Additionally, this amino acid can be a component in developing inhibitors for calpain-I, a protease involved in degenerative diseases, and the 3C proteinase from the Coxsackie virus, a cause of heart disease.[1] The development of such targeted peptide-drug conjugates is a rapidly growing field in oncology and antiviral therapies.[3]
Experimental Protocols
This protocol outlines the manual Boc-SPPS workflow for incorporating this compound. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy utilizes an acid-labile Boc group for temporary α-amino protection and more acid-stable benzyl-based groups for side-chain protection.[4][5]
Materials and Reagents
-
This compound
-
Other Boc-protected amino acids
-
Merrifield or PAM resin[6]
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DCC)[4]
-
Scavengers for cleavage (e.g., p-cresol, 1,2-ethanedithiol)
-
Cold diethyl ether
-
Kaiser test kit
1. Resin Preparation and First Amino Acid Coupling
-
Swell the chosen resin (e.g., Merrifield resin) in DCM in a reaction vessel.
-
For the first amino acid, use the cesium salt method for esterification to prevent racemization.[6]
-
Couple the first Boc-protected amino acid to the resin using standard coupling procedures.
2. Iterative Peptide Elongation Cycle
This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the sequence.
-
Step 2a: Boc Deprotection
-
Step 2b: Neutralization
-
Add a solution of 10% DIEA in DCM to the deprotected peptide-resin.
-
Agitate for 2 minutes and drain. Repeat this step.
-
Wash the resin with DCM (5x) to remove excess base.[4]
-
-
Step 2c: Amino Acid Coupling (Incorporation of this compound)
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add HBTU (3 equivalents) and DIEA (6 equivalents) to the amino acid solution to pre-activate it for 2-3 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the completion of the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.[4]
-
After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
3. Final Cleavage and Deprotection
WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.[4][7]
-
Dry the fully assembled peptide-resin under vacuum.
-
Prepare the HF cleavage apparatus.
-
Add the peptide-resin and a scavenger, such as p-cresol, to the reaction vessel.
-
Cool the vessel in a dry ice/acetone bath.
-
Distill anhydrous HF into the reaction vessel.
-
Allow the reaction to proceed for 1 hour at 0°C.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Dissolve the crude peptide in a suitable solvent (e.g., 10% acetic acid in water) for purification.[4]
4. Purification and Analysis
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The efficiency of incorporation and overall yield are sequence-dependent. The following table provides typical expected values for a standard Boc-SPPS protocol.
| Parameter | Typical Value | Method of Determination | Notes |
| Single Coupling Efficiency | >99% | Kaiser Test / Quantitative Ninhydrin Assay | Crucial for the synthesis of long peptides. Even a small decrease in efficiency per cycle significantly reduces the final yield.[4] |
| Crude Peptide Purity | >70% | RP-HPLC | Highly dependent on the peptide sequence and the efficiency of the synthesis.[4] |
| Final Purified Peptide Yield | 5-20% | UV-Vis Spectroscopy, Gravimetric Analysis | Purification via RP-HPLC can lead to significant loss of material.[4] |
Visualized Workflows and Pathways
Caption: General workflow for the Boc solid-phase peptide synthesis (SPPS) of a peptide containing 2-cyano-D-phenylalanine.
Caption: Mechanism of reversible covalent inhibition of cysteine proteases by a peptide containing 2-cyano-D-phenylalanine.
References
- 1. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 2. Recent advances in the synthesis, design and selection of cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Conjugation for Drug Design - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Coupling Boc-2-cyano-D-phenylalanine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability, potency, and unique pharmacological profiles. Boc-2-cyano-D-phenylalanine is a valuable building block in peptide synthesis, introducing a cyano group that can serve as a versatile chemical handle for bioconjugation or to modulate biological activity.[1] The presence of a D-amino acid can also confer resistance to enzymatic degradation.
However, the successful incorporation of this compound into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) presents specific challenges. The steric hindrance from the bulky phenyl ring and the electron-withdrawing nature of the ortho-cyano group can influence coupling efficiency.[2] Furthermore, as with any D-amino acid, careful selection of coupling reagents and conditions is crucial to minimize the risk of epimerization at the chiral center.[3][4][5]
This document provides detailed application notes and extrapolated protocols for the efficient coupling of this compound in Boc-SPPS, offering guidance on reagent selection and reaction conditions to maximize yield and purity.
Data Presentation: Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically hindered and potentially epimerization-prone amino acids like this compound. The following table summarizes the extrapolated performance of common coupling reagents for this application. The quantitative data is based on typical values observed for other sterically hindered Boc-amino acids in SPPS.[6][7]
| Coupling Reagent/Method | Typical Coupling Time | Coupling Efficiency (%) | Crude Peptide Purity (%) | Epimerization Risk | Key Considerations |
| HATU/DIPEA or TMP | 30 min - 2 hours | >95% | >75% | Very Low | Highly reactive, recommended for sterically hindered couplings. Use of a hindered base like 2,4,6-trimethylpyridine (TMP) can further reduce epimerization.[8][9] |
| HBTU/DIPEA | 1 - 4 hours | >90% | >70% | Low | A reliable and cost-effective option for many standard couplings. May require longer reaction times or double coupling for difficult sequences.[8][10] |
| DIC/HOBt | 1 - 4 hours | >90% | >70% | Low to Moderate | A classic and cost-effective carbodiimide-based method. The addition of HOBt is essential to suppress racemization.[7][11][12] |
Experimental Protocols
The following are detailed protocols for the coupling of this compound using different coupling reagents in a standard Boc-SPPS workflow. These protocols assume a starting resin-bound peptide with a free N-terminal amine.
Protocol 1: High-Efficiency Coupling with HATU
This protocol is recommended for achieving high coupling efficiency and minimizing epimerization, especially for difficult sequences.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling and Preparation:
-
Swell the resin in DMF for 30-60 minutes.
-
If the preceding amino acid was just deprotected, ensure the resin is thoroughly washed and neutralized (e.g., with 5-10% DIPEA in DCM) and subsequently washed with DCM and DMF.
-
-
Pre-activation of Amino Acid:
-
In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading) and HATU (1.95 equivalents) in DMF.
-
Add DIPEA or TMP (4.0 equivalents) to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 30 minutes to 2 hours.
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
Once complete, drain the coupling solution and wash the resin sequentially with DMF (3x) and DCM (3x).
-
Protocol 2: Standard Coupling with HBTU
This protocol provides a reliable and more economical method for routine coupling.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation:
-
Follow step 1 as described in Protocol 1.
-
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve this compound (2.0 equivalents) and HBTU (2.0 equivalents) in DMF.
-
-
Coupling Reaction:
-
Add DIPEA (4.0 equivalents) to the amino acid/HBTU solution and immediately add the mixture to the resin.
-
Agitate the reaction mixture at room temperature for 1 to 4 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction with the Kaiser test. If the test is positive after 2 hours, a second coupling may be necessary.
-
Upon completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Protocol 3: Carbodiimide-Mediated Coupling with DIC/HOBt
This is a traditional and cost-effective protocol. The addition of HOBt is crucial to minimize epimerization.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation:
-
Follow step 1 as described in Protocol 1.
-
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve this compound (2.0 equivalents) and HOBt (2.0 equivalents) in DMF.
-
-
Activation and Coupling:
-
Add DIC (2.0 equivalents) to the amino acid/HOBt solution.
-
Allow the solution to pre-activate for 10 minutes at room temperature.
-
Add the activated solution to the resin.
-
Agitate the reaction mixture at room temperature for 1 to 4 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction progress with the Kaiser test.
-
Once the reaction is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
Visualization of SPPS Workflow
The following diagram illustrates the general workflow of a single coupling cycle in Boc-Solid Phase Peptide Synthesis (SPPS), highlighting the key steps for the incorporation of this compound.
Caption: General workflow for the coupling of this compound in Boc-SPPS.
Concluding Remarks
The successful incorporation of this compound in SPPS is readily achievable with the appropriate selection of coupling reagents and optimized reaction conditions. For challenging couplings, HATU is the recommended reagent due to its high reactivity and low epimerization risk. HBTU and DIC/HOBt offer reliable and cost-effective alternatives for more routine syntheses. Careful monitoring of the coupling reaction with the Kaiser test is advised to ensure complete incorporation and to maximize the yield and purity of the final peptide product. The protocols provided herein serve as a robust starting point for researchers and can be further optimized based on the specific peptide sequence and synthesis strategy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Transition Metals Catalyzed Element-Cyano Bonds Activations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
Application Notes and Protocols: Boc-2-cyano-D-phenylalanine in the Design of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Boc-2-cyano-D-phenylalanine as a key building block in the design and synthesis of potent enzyme inhibitors. The unique structural features of this amino acid derivative, particularly the presence of a nitrile group, make it a valuable scaffold for targeting serine and cysteine proteases. This document details the application of this compound in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-IV) and Cathepsin B, including representative quantitative data, detailed experimental protocols, and relevant signaling pathways.
Introduction to this compound in Enzyme Inhibition
This compound is a non-proteinogenic amino acid derivative that has garnered significant interest in medicinal chemistry and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS), while the cyano group on the phenyl ring serves as a key pharmacophore for enzyme inhibition.[1] The nitrile moiety can act as a reversible covalent inhibitor by forming a stable, yet reversible, adduct with the catalytic serine or cysteine residues in the active site of target enzymes.[2][3] This mechanism of inhibition often leads to high potency and selectivity.
The D-configuration of the phenylalanine backbone can also contribute to the metabolic stability of the resulting peptide-based inhibitors by rendering them resistant to degradation by endogenous proteases.
Application 1: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[4][5][6] Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[4] Consequently, DPP-IV inhibitors are an important class of therapeutics for the management of type 2 diabetes.
The 2-cyanopyrrolidine moiety is a well-established pharmacophore for potent DPP-IV inhibition.[2][7] While direct synthesis from this compound is less commonly reported, the analogous 2-cyanopyrrolidine derivatives serve as excellent examples of the utility of the nitrile group in targeting DPP-IV.
Quantitative Data: DPP-IV Inhibitors
The following table summarizes the inhibitory activity of representative cyanopyrrolidine-based DPP-IV inhibitors. Although not directly synthesized from this compound, these compounds highlight the potency achievable with the cyanopyrrolidine scaffold.
| Compound Name | Structure | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |
| Vildagliptin | (S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile | Human DPP-IV | - | 11 | [8] |
| Saxagliptin | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | Human DPP-IV | 50 | - | [9] |
| Representative Phenylalanine Derivative (6g) | 4-fluorobenzyl substituted (S)-phenylalanine derivative | Human DPP-IV | 3.79 | - | [10] |
| Representative Aminomethyl Biaryl Derivative (A7) | N/A | Human DPP-IV | comparable to Sitagliptin | - | [11] |
| Representative Thiosemicarbazone (2f) | Pyrazole Incorporated Thiosemicarbazone | Human DPP-IV | 1.266 | - | [12] |
Experimental Protocols
Workflow for Solid-Phase Synthesis of a Dipeptide Nitrile Inhibitor
Caption: General workflow for the solid-phase synthesis of a dipeptide inhibitor.
Materials:
-
Fmoc-Rink Amide resin
-
Boc-L-Alanine (or other desired amino acid)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
HPLC-grade acetonitrile and water
Protocol:
-
Resin Swelling: Swell Fmoc-Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling: Dissolve Boc-L-Alanine (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF. Add the solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test. Wash the resin with DMF and DCM.
-
Second Amino Acid Coupling: Repeat the Fmoc deprotection step. Couple this compound using the same procedure as in step 3.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[4][17][18][19][20]
This protocol describes a fluorometric assay to determine the inhibitory activity of a synthesized compound against DPP-IV.[16][21][22][23][24]
Workflow for DPP-IV Inhibition Assay
Caption: Experimental workflow for the DPP-IV inhibition assay.
Materials:
-
Recombinant human DPP-IV
-
DPP-IV substrate: Gly-Pro-AMC
-
Assay buffer: Tris-HCl (pH 7.5)
-
Test inhibitor compound
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution.
-
Add 20 µL of DPP-IV enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution.
-
Immediately measure the fluorescence intensity kinetically for 30 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the initial reaction velocity for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway
GLP-1 Receptor Signaling Pathway
Caption: Simplified GLP-1 receptor signaling pathway leading to insulin secretion.
Application 2: Inhibition of Cathepsin B
Cathepsin B is a lysosomal cysteine protease involved in various physiological and pathological processes, including protein turnover, apoptosis, and cancer progression.[6][7][25][26] Its overexpression and altered localization are associated with tumor invasion and metastasis, making it an attractive target for anticancer drug development.[26] Nitrile-containing compounds have been shown to be potent inhibitors of cysteine proteases like Cathepsin B.[24][27]
Quantitative Data: Cathepsin B Inhibitors
The following table presents inhibition data for representative nitrile-based Cathepsin B inhibitors. While not directly derived from this compound, they demonstrate the potential of the nitrile warhead for targeting this enzyme.
| Compound | Structure | Target Enzyme | Ki (nM) | Reference |
| Nitrile-based inhibitor (7h) | para biphenyl at P3, halogenated phenylalanine at P2, Thr-O-Bz at P1 | Human Cathepsin B | Nanomolar range | [17][24][27] |
| Nitrile-based inhibitor (7i) | para biphenyl at P3, halogenated phenylalanine at P2, Thr-O-Bz at P1 | Human Cathepsin B | Nanomolar range | [17][24][27] |
| Nitrile-based inhibitor (7j) | para biphenyl at P3, halogenated phenylalanine at P2, Thr-O-Bz at P1 | Human Cathepsin B | Nanomolar range | [17][24][27] |
| Azadipeptide nitrile inhibitor | Triaryl meta-phenyl derivative | Human Cathepsin B | >3100 | [15] |
| CA-074 | Epoxysuccinyl peptide | Human Cathepsin B | 6 (pH 4.6), 723 (pH 7.2) | [28] |
Experimental Protocols
A similar solid-phase peptide synthesis approach as described for DPP-IV inhibitors can be employed to synthesize peptide-nitrile inhibitors of Cathepsin B. The choice of amino acids will be guided by the substrate specificity of the enzyme.
This protocol outlines a fluorometric assay to measure the inhibitory activity of a compound against Cathepsin B.[18][19][29][30]
Workflow for Cathepsin B Inhibition Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Intrinsically Connected: Therapeutically Targeting the Cathepsin Proteases and the Bcl-2 Family of Protein Substrates as Co-regulators of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cathepsin B - Wikipedia [en.wikipedia.org]
- 7. Inhibitors of cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN105646447A - Synthesis method of dipeptidyl peptidase inhibitor - Google Patents [patents.google.com]
- 9. oatext.com [oatext.com]
- 10. Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. bachem.com [bachem.com]
- 18. protocols.io [protocols.io]
- 19. peptide.com [peptide.com]
- 20. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. vectormine.com [vectormine.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis and stepwise optimization of nitrile-based inhibitors of cathepsins B and L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cathepsin B launches an apoptotic exit effort upon cell death-associated disruption of lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development of a Peptide-Based Nano-Sized Cathepsin B Inhibitor for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Leveraging Boc-2-cyano-D-phenylalanine for the Creation of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Boc-2-cyano-D-phenylalanine, a non-canonical amino acid, in the synthesis of bioactive peptides. The incorporation of this unique building block can confer valuable properties to peptides, including enhanced enzymatic stability and potent, specific inhibitory activity against therapeutic targets. This document outlines the rationale for its use, detailed experimental protocols, and data presentation for the development of novel peptide-based therapeutics.
Introduction
This compound is a derivative of the natural amino acid phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a cyano (-C≡N) group at the ortho position of the phenyl ring. The D-configuration and the presence of the cyano group are key features that contribute to its utility in drug discovery. The cyano group can act as a "warhead," forming reversible or irreversible covalent bonds with nucleophilic residues in the active sites of enzymes, leading to potent inhibition. This makes it a valuable tool for designing targeted enzyme inhibitors.[1][2] One prominent example of a related class of compounds, the cyanopyrrolidines, are potent inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose homeostasis.[3][4][5]
Key Applications
The unique properties of this compound make it suitable for a range of applications in bioactive peptide development:
-
Enzyme Inhibitors: The electrophilic nature of the cyano group makes it an effective warhead for targeting enzymes, particularly serine and cysteine proteases.
-
Increased Metabolic Stability: The D-amino acid configuration provides resistance to degradation by endogenous proteases, prolonging the half-life of the peptide in biological systems.
-
Modulation of Receptor Binding: The steric and electronic properties of the 2-cyanophenyl group can influence the conformation of the peptide backbone and its interaction with receptor binding pockets, potentially leading to enhanced affinity and selectivity.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a well-characterized cyanopyrrolidide inhibitor of Dipeptidyl Peptidase IV (DPP-IV), NVP-DPP728. This compound, while not a linear peptide containing this compound, serves as a powerful example of the potency that a cyano-modified amino acid analog can achieve.
| Compound Name | Target Enzyme | Bioactivity (Ki) | Reference |
| NVP-DPP728 | Human Dipeptidyl Peptidase IV (DPP-IV) | 11 nM | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual solid-phase synthesis of a peptide containing 2-cyano-D-phenylalanine using Boc chemistry.
Materials:
-
This compound
-
Other Boc-protected amino acids
-
Merrifield resin (or other suitable solid support)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous piperidine (for Fmoc chemistry if used as an alternative)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
HPLC grade solvents for purification
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.
-
First Amino Acid Coupling:
-
If the C-terminal amino acid is not 2-cyano-D-phenylalanine, couple the first Boc-protected amino acid to the resin using standard coupling procedures (e.g., DCC/DMAP or generating the cesium salt).
-
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin thoroughly with DCM to remove residual TFA.
-
-
Neutralization:
-
Neutralize the protonated N-terminus by washing the resin with a 10% solution of DIEA in DCM.
-
Wash the resin again with DCM.
-
-
Coupling of this compound (and subsequent amino acids):
-
Dissolve this compound (3 equivalents relative to resin substitution) and HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid/HBTU solution.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Repeat Deprotection, Neutralization, and Coupling: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Boc deprotection (Step 3).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the cleavage solution.
-
Precipitate the crude peptide by adding the cleavage solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Protocol 2: In Vitro Enzyme Inhibition Assay (Example: DPP-IV)
This protocol describes a general method for assessing the inhibitory activity of a synthesized peptide containing 2-cyano-D-phenylalanine against a target enzyme, using DPP-IV as an example.
Materials:
-
Purified recombinant human DPP-IV enzyme
-
Fluorogenic substrate for DPP-IV (e.g., Gly-Pro-AMC)
-
Synthesized peptide inhibitor
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the synthesized peptide inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the peptide inhibitor in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in assay buffer.
-
Prepare a solution of DPP-IV enzyme in assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the following:
-
Assay buffer
-
Peptide inhibitor at various concentrations (or vehicle control)
-
DPP-IV enzyme solution
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm for AMC).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plots.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
If determining the inhibition constant (Ki), perform kinetic studies at varying substrate and inhibitor concentrations and fit the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive, or tight-binding inhibition).
-
Visualizations
Experimental Workflow for Bioactive Peptide Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of bioactive peptides.
GLP-1 Signaling Pathway and the Role of DPP-IV Inhibition
Caption: GLP-1 signaling pathway and the mechanism of DPP-IV inhibitors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11 Years of cyanopyrrolidines as DPP-IV inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Boc-2-cyano-D-phenylalanine in Neuroscience Research: A Guide to Peptide Synthesis and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-2-cyano-D-phenylalanine is a non-canonical amino acid that serves as a valuable building block in solid-phase peptide synthesis (SPPS).[1] Its unique structure, featuring a cyano group on the phenyl ring and a Boc protecting group on the amine, allows for the creation of peptides with modified properties. While direct applications of this compound as a standalone agent in neuroscience research are not extensively documented in publicly available literature, its incorporation into peptide sequences offers a promising avenue for developing novel research tools and potential therapeutics targeting the nervous system. The cyano group can introduce unique steric and electronic properties, potentially influencing peptide conformation, receptor binding, and enzymatic stability.
This document provides detailed application notes on the use of this compound in peptide synthesis and explores its potential applications in neuroscience research.
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈N₂O₄ | Chem-Impex |
| Molecular Weight | 290.32 g/mol | Chem-Impex |
| Appearance | White to off-white powder | Chem-Impex |
| Purity | ≥98% | Chem-Impex |
| Solubility | Soluble in DMF, DCM | General SPPS knowledge |
Experimental Protocols: Peptide Synthesis using this compound
The primary application of this compound is its incorporation into a peptide sequence via Boc-chemistry solid-phase peptide synthesis (SPPS). The following is a generalized protocol.
Protocol 1: Manual Boc-SPPS incorporating this compound
Materials:
-
Boc-protected amino acids (including this compound)
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
-
Cleavage cocktail (e.g., HF/anisole or a low-odor cocktail)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in the reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x), followed by isopropanol (1x) and DCM (3x).
-
-
Neutralization:
-
Add a solution of 5% DIEA in DCM to the resin and shake for 5 minutes. Repeat this step.
-
Wash the resin with DCM (5x).
-
-
Amino Acid Coupling:
-
Dissolve this compound (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Boc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., HF/anisole 9:1) for 1-2 hours at 0°C.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a peptide containing 2-cyano-D-phenylalanine, for instance, by acting as an antagonist at a G-protein coupled receptor (GPCR).
Caption: Hypothetical GPCR antagonism by a 2-cyano-D-phenylalanine-containing peptide.
Experimental Workflow Diagram
This diagram outlines the workflow for synthesizing and testing a novel peptide containing this compound for its neuroactivity.
Caption: Workflow for synthesis and evaluation of a neuroactive peptide.
Potential Neuroscience Applications
Peptides incorporating 2-cyano-D-phenylalanine could be designed to investigate various aspects of neuroscience:
-
Receptor Probes: The modified amino acid can alter the binding affinity and selectivity of a peptide for its target receptor. This allows for the development of more potent and specific probes to study receptor function.
-
Enzyme Inhibitors: The cyano group can potentially interact with the active site of enzymes, leading to the design of novel enzyme inhibitors relevant to neurological disorders.
-
Modulation of Ion Channels: Peptides are known to modulate the activity of various ion channels. The introduction of 2-cyano-D-phenylalanine could fine-tune these interactions, offering new tools to study channel gating and function.
-
Blood-Brain Barrier Penetration: The physicochemical properties of the modified amino acid might influence the peptide's ability to cross the blood-brain barrier, a critical aspect for the development of centrally acting therapeutics.
Conclusion
This compound is a specialized chemical tool for peptide chemists and drug discovery scientists. While it is not typically used as a standalone neuroactive compound, its true value lies in its ability to be incorporated into peptide sequences to create novel molecules with unique properties. The detailed protocol for its use in SPPS provides a foundation for researchers to synthesize custom peptides for a wide range of neuroscience applications, from fundamental research on receptor function to the development of new therapeutic leads. Further research is warranted to explore the full potential of peptides containing this and other non-canonical amino acids in the field of neuroscience.
References
Application Notes and Protocols for Boc-2-cyano-D-phenylalanine in Neurotransmitter Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-2-cyano-D-phenylalanine is a synthetic, non-canonical amino acid derivative that holds significant potential as a versatile tool for investigating the intricacies of neurotransmitter function.[1][2][3] Its unique chemical structure, featuring a cyano (-C≡N) group on the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable building block for the synthesis of modified peptides and a novel probe for biophysical studies of neuronal proteins.[1][2] While direct literature on the application of this compound in neuroscience is emerging, its structural analog, p-cyano-L-phenylalanine, has been extensively used as a fluorescent and infrared probe to study protein conformation, dynamics, and ligand-receptor interactions.[4][5][6][7][8][9] This document provides detailed application notes and protocols for the proposed use of this compound in studying neurotransmitter function, with a focus on its application as a spectroscopic probe for neurotransmitter receptors and transporters.
The cyano group of this compound can serve as a sensitive vibrational probe in infrared (IR) spectroscopy and as a fluorescent reporter whose emission properties are sensitive to its local environment.[4][5][6][8][9] By incorporating this unnatural amino acid into neuropeptides or at specific sites within neurotransmitter receptors, researchers can gain insights into:
-
Ligand binding and receptor activation: Monitor conformational changes in receptors upon neurotransmitter or drug binding.[10][11]
-
Protein-protein interactions: Investigate the formation of receptor-G protein or receptor-arrestin complexes.
-
Neuropeptide structure and function: Elucidate the structure-activity relationships of neuropeptides by introducing a conformational constraint and a spectroscopic handle.
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound and its deprotected analog, 2-cyano-D-phenylalanine, is provided below. The spectroscopic characteristics are predicted based on studies with analogous cyanophenylalanine derivatives.
| Property | This compound | 2-cyano-D-phenylalanine (deprotected) | Reference |
| Molecular Formula | C₁₅H₁₈N₂O₄ | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 290.31 g/mol | 190.19 g/mol | [1] |
| Appearance | White to off-white solid | Not specified | [1] |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) | Soluble in aqueous buffers | General knowledge |
| IR Stretch (C≡N) | ~2230 cm⁻¹ (in non-polar environments) | ~2230 cm⁻¹ (in non-polar environments) | [9] |
| Fluorescence | Quenched by Boc group | Environment-sensitive fluorescence | General knowledge |
Application 1: Probing Neurotransmitter Receptor Conformation and Dynamics
The incorporation of 2-cyano-D-phenylalanine into neurotransmitter receptors, particularly G protein-coupled receptors (GPCRs), can provide a powerful tool to study their conformational dynamics during activation and signaling.[10][11] The cyano group's vibrational frequency and fluorescence are sensitive to the polarity and hydrogen-bonding environment of its surroundings, allowing for the detection of subtle structural changes.[4][5][9]
Experimental Workflow for Receptor Studies
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of the novel fluorescent amino acid p-cyanophenylalanine offers a direct probe of hydrophobic core formation during the folding of the N-terminal domain of the ribosomal protein L9 and provides evidence for two-state folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acs.org [acs.org]
- 9. The fluorescence and infrared absorption probe para-cyanophenylalanine: Effect of labeling on the behavior of different membrane-interacting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unnatural amino acids as probes of ligand-receptor interactions and their conformational consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation using Boc-2-cyano-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing Boc-2-cyano-D-phenylalanine in bioconjugation applications. This versatile amino acid derivative, featuring a tert-butyloxycarbonyl (Boc) protecting group and a reactive cyano moiety, serves as a valuable building block for creating modified peptides and targeted drug delivery systems.[1][2] The cyano group, in particular, offers a unique chemical handle for site-specific conjugation to biomolecules.
Three primary strategies for bioconjugation using the cyano group of this compound are presented:
-
Nitrile-to-Tetrazole Conversion: A [3+2] cycloaddition reaction with an azide-modified biomolecule to form a stable tetrazole linkage.
-
Nitrile Bis-Thiol Reaction: The reaction of the nitrile with vicinal thiols, such as those generated from a reduced disulfide bond in a protein, to form a stable dithioacetal linkage.
-
Reductive Amination: The reduction of the nitrile to a primary amine, which can then be conjugated to a biomolecule using established methods.
Bioconjugation via Nitrile-to-Tetrazole Conversion
This method involves the conversion of the cyano group into a 5-substituted-1H-tetrazole ring through a cycloaddition reaction with an azide-functionalized biomolecule. Tetrazoles are considered bioisosteres of carboxylic acids and form stable, aromatic linkages.[3][4][5] This approach is particularly useful for creating stable conjugates with peptides, proteins, or other molecules that have been modified to contain an azide group.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reaction Type | [3+2] Cycloaddition | [5] |
| Reactants | Nitrile, Azide | [3] |
| Catalyst | Zinc Bromide (ZnBr₂) | [5][6] |
| Solvent System | Water/2-Propanol | [5] |
| Temperature | 80°C | [5] |
| Reaction Time | 16 hours | [5] |
| Reported Yield | Good (specific % varies) | [5] |
Experimental Protocol: Tetrazole Ligation with an Azide-Modified Peptide
This protocol describes the conjugation of a peptide containing this compound to a smaller peptide or molecule functionalized with an azide group.
Materials:
-
Peptide containing this compound (Peptide-CN)
-
Azide-functionalized molecule (Molecule-N₃)
-
Zinc Bromide (ZnBr₂)
-
2-Propanol
-
Deionized Water
-
Reaction vessel (e.g., microwave vial or sealed tube)
-
HPLC system for purification and analysis
Procedure:
-
Dissolution of Reactants:
-
Dissolve the Peptide-CN in a 2:1 mixture of deionized water and 2-propanol to a final concentration of 10 mM.
-
Dissolve the Molecule-N₃ in the same solvent system to a final concentration of 12 mM (1.2 equivalents).
-
-
Reaction Setup:
-
In the reaction vessel, combine the Peptide-CN solution and the Molecule-N₃ solution.
-
Add Zinc Bromide to the mixture to a final concentration of 2 mM (0.2 equivalents).
-
-
Reaction Conditions:
-
Seal the reaction vessel and heat the mixture to 80°C.
-
Maintain the reaction at this temperature for 16 hours with continuous stirring.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking small aliquots at different time points (e.g., 4, 8, 12, 16 hours) and analyzing them by RP-HPLC to observe the formation of the product and consumption of the starting materials.
-
-
Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate buffer (e.g., 0.1% TFA in water) and purify the conjugate using preparative RP-HPLC.
-
Lyophilize the collected fractions containing the pure conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate by LC-MS and analytical RP-HPLC.
-
Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Purification of Peptides Containing Boc-2-cyano-D-phenylalanine
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a critical strategy in modern drug discovery, often imparting enhanced stability, novel biological activity, or improved pharmacokinetic profiles.[1] Boc-2-cyano-D-phenylalanine is one such synthetic amino acid, featuring a tert-butyloxycarbonyl (Boc) protecting group and a cyano moiety on the phenyl ring of a D-phenylalanine residue.[2][3] The Boc group significantly increases the hydrophobicity of the peptide, while the D-amino acid configuration can confer resistance to enzymatic degradation.[1]
Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the desired peptide along with impurities such as truncated sequences, deletion sequences, and by-products from the cleavage of other protecting groups.[4][5] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of such synthetic peptides.[4][5][6] This application note provides a detailed protocol for the purification of peptides containing this compound using RP-HPLC.
Challenges in Purification
The primary challenge in purifying peptides containing this compound lies in the increased hydrophobicity conferred by the Boc group and the aromatic side chain. This can lead to longer retention times and potential peak broadening. The selection of an appropriate C18 column and the optimization of the mobile phase gradient are crucial for achieving high-resolution separation from closely related impurities.
Experimental Protocols
Materials and Equipment
-
HPLC System: Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
Column: C18 reverse-phase column (e.g., 10 µm particle size, 100 Å or 300 Å pore size, 21.2 x 250 mm). The choice of pore size depends on the peptide's molecular weight, with 300 Å being suitable for larger peptides.
-
Solvents:
-
Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).
-
-
Sample Preparation: The crude peptide is dissolved in a minimal amount of a suitable solvent, such as DMSO or a low percentage of Solvent B in Solvent A, to ensure complete dissolution.
Analytical Method Development
Before proceeding to preparative scale, it is essential to develop and optimize the separation method on an analytical scale (e.g., using a 4.6 mm ID column with the same packing material).[7]
-
Initial Scouting Gradient: Run a broad gradient to determine the approximate elution time of the target peptide.[5]
-
Flow Rate: 1.0 mL/min
-
Gradient: 5-95% Solvent B over 30 minutes.
-
Detection: UV at 210-220 nm.[4]
-
-
Focused Gradient Optimization: Based on the scouting run, a more focused gradient is developed to improve the resolution between the target peptide and impurities.[5] For a hydrophobic peptide, the gradient may start at a higher initial percentage of Solvent B.
-
Example Focused Gradient: 30-60% Solvent B over 25 minutes.
-
Preparative HPLC Purification
The optimized analytical method is scaled up for preparative purification. The flow rate and injection volume are adjusted based on the column dimensions.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 30% Solvent B) for at least 3-5 column volumes.
-
Sample Injection: Inject the dissolved crude peptide. The loading amount will depend on the column size and the complexity of the crude mixture, typically in the range of 20-30 mg per run for a 21.2 mm ID column.[8]
-
Gradient Elution: Apply the optimized focused gradient.
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the main peak corresponding to the target peptide.[1][9] It is advisable to collect fractions across the entire peak to allow for purity analysis of each.
-
Purity Analysis: Analyze the purity of each collected fraction using analytical HPLC.
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity level (e.g., >95%). The pooled fractions are then lyophilized to obtain the purified peptide as a dry powder.[4][7]
Data Presentation
The following tables summarize typical parameters and expected results for the HPLC purification of a model peptide containing this compound.
Table 1: Analytical HPLC Parameters
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 30-60% B over 25 min |
| Detection | UV at 214 nm |
| Injection Volume | 20 µL |
Table 2: Preparative HPLC Parameters
| Parameter | Condition |
| Column | C18, 10 µm, 100 Å, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min |
| Gradient | 30-60% B over 25 min |
| Detection | UV at 214 nm |
| Sample Load | ~25 mg |
Table 3: Purification Summary (Example Data)
| Sample | Retention Time (min) | Purity (Crude) | Purity (Post-Purification) | Yield |
| Model Peptide | 15.8 | ~65% | >98% | ~40% |
Visualizations
Experimental Workflow
The overall workflow for the purification of peptides containing this compound is depicted below.
Caption: Workflow for HPLC purification of synthetic peptides.
Logical Relationship of HPLC Parameters
The following diagram illustrates the key relationships and considerations for developing an effective RP-HPLC purification method.
Caption: Key parameters influencing HPLC separation of peptides.
References
Application Notes and Protocols for Mass Spectrometry Characterization of Boc-2-cyano-D-phenylalanine Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance peptide stability, modulate biological activity, and introduce novel functionalities. Boc-2-cyano-D-phenylalanine is a non-canonical amino acid derivative that presents unique characteristics for peptide design.[1][2] Its cyano group can serve as a chemical handle for bioconjugation or as a probe to study protein-protein interactions.[1] The D-configuration of the amino acid can impart resistance to enzymatic degradation, a critical attribute for therapeutic peptides.[2]
Mass spectrometry is an indispensable tool for the characterization of these modified peptides, enabling confirmation of sequence identity, localization of the modification, and quantification.[3][4] This document provides detailed application notes and protocols for the comprehensive mass spectrometric analysis of peptides containing this compound.
Core Principles of Mass Spectrometry for Modified Peptides
The analysis of peptides containing unnatural amino acids by mass spectrometry follows the general principles of proteomics, often referred to as a "bottom-up" approach.[5][6] This involves the enzymatic digestion of a protein or large peptide into smaller, more manageable fragments for mass spectrometric analysis. The key steps include:
-
Sample Preparation and Digestion: The peptide or protein is denatured, reduced, and alkylated to ensure efficient enzymatic cleavage. Trypsin is the most commonly used protease, cleaving C-terminal to lysine and arginine residues.
-
Liquid Chromatography (LC) Separation: The resulting peptide mixture is separated by reverse-phase high-performance liquid chromatography (RP-HPLC) based on hydrophobicity.[7] This step reduces sample complexity and allows for the sequential introduction of peptides into the mass spectrometer.
-
Mass Spectrometry (MS) Analysis: Peptides are ionized, typically by electrospray ionization (ESI), and their mass-to-charge ratio (m/z) is measured in the mass analyzer.
-
Tandem Mass Spectrometry (MS/MS) for Sequencing: Selected peptides are fragmented in the mass spectrometer, and the m/z of the resulting fragment ions are measured. This fragmentation pattern provides sequence information.[]
The presence of the this compound modification will result in a characteristic mass shift in the peptide, which can be readily detected.
Experimental Protocols
Protocol 1: Sample Preparation and In-Solution Digestion
This protocol outlines the steps for preparing a peptide containing this compound for mass spectrometry analysis.
Materials:
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Tris-HCl buffer, pH 8.0
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin columns
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Dissolve the peptide sample in 8 M urea.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.[9]
-
-
Proteolytic Digestion:
-
Dilute the urea concentration to less than 2 M with Tris-HCl buffer (pH 8.0).
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[9]
-
-
Quenching and Desalting:
Protocol 2: LC-MS/MS Analysis
This protocol describes a general method for the analysis of the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
A C18 reversed-phase analytical column (e.g., 75 µm internal diameter, 15 cm length, 1.9 µm particle size).
LC Method:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 60 minutes is a good starting point and can be optimized.
-
Flow Rate: 300 nL/min.
MS Method:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan Range: m/z 350-1500.
-
Data-Dependent Acquisition (DDA): Select the top 10 most intense precursor ions for fragmentation.
-
Fragmentation Method: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).[10]
-
Dynamic Exclusion: Exclude previously fragmented ions for 30 seconds to increase the number of unique peptides identified.
Data Presentation and Analysis
Quantitative Data Summary
The successful identification of a peptide containing this compound relies on accurate mass measurements. The following table provides the theoretical monoisotopic masses of the unmodified and modified phenylalanine residues, which are crucial for data analysis.
| Amino Acid Residue | Chemical Formula | Monoisotopic Mass (Da) |
| Phenylalanine (Phe) | C₉H₉NO | 147.0684 |
| This compound | C₁₅H₁₆N₂O₃ | 288.1161 |
The expected mass shift upon incorporation of this compound in place of a standard phenylalanine residue is +141.0477 Da .
Expected Fragmentation Pattern
In tandem mass spectrometry, peptides fragment at the peptide bonds, generating b- and y-type ions.[11][12] The presence of this compound will result in a corresponding mass shift in the b- and y-ions that contain this modified residue. The fragmentation pattern can be used to confirm the exact location of the modification within the peptide sequence.
Example Fragmentation Table for a Hypothetical Peptide "Ac-Gly-X-Ala-Arg-NH₂" where X = this compound:
| Fragment Ion | Calculated m/z (Singly Charged) |
| b₁ | 58.0293 |
| b₂ | 346.1454 |
| b₃ | 417.1825 |
| y₁ | 175.1190 |
| y₂ | 246.1561 |
| y₃ | 534.2722 |
Note: Masses are calculated for the singly charged ions. The actual observed m/z will depend on the charge state of the ion.
Visualizations
Experimental Workflow
The overall workflow for the characterization of this compound peptides is depicted below.
Caption: General experimental workflow for peptide analysis.
Peptide Fragmentation Diagram
The following diagram illustrates the nomenclature for peptide fragmentation, which is essential for interpreting MS/MS spectra.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]
- 4. Structural Characterization of New Peptide Variants Produced by Cyanobacteria from the Brazilian Atlantic Coastal Forest Using Liquid Chromatography Coupled to Quadrupole Time-of-Flight Tandem Mass Spectrometry [mdpi.com]
- 5. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mascot help: Peptide fragmentation [matrixscience.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Boc-2-cyano-D-phenylalanine in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Boc-2-cyano-D-phenylalanine in the development of targeted drug delivery systems. This synthetic amino acid derivative serves as a versatile building block for introducing unique structural and functional properties into peptides and other biocompatible carriers, thereby enhancing their therapeutic potential.[1][2]
Application Notes
This compound is a non-proteinogenic amino acid characterized by a tert-butyloxycarbonyl (Boc) protecting group on the amine and a cyano group on the phenyl ring.[1] This unique structure offers several advantages in the design of sophisticated drug delivery platforms.
Key Advantages:
-
Enhanced Stability: The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, prolonging the in vivo circulation time of the peptide-drug conjugate.[1][3]
-
Site-Specific Bioconjugation: The cyano group can serve as a versatile chemical handle for the site-specific attachment of therapeutic agents, imaging probes, or targeting ligands.[4][5] This allows for precise control over the architecture of the drug delivery system.
-
Modulation of Physicochemical Properties: Incorporation of this unnatural amino acid can influence the hydrophobicity, conformational flexibility, and receptor binding affinity of peptides, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles.[2][3]
-
Fluorescent Probe Potential: The cyanophenylalanine moiety has intrinsic fluorescent properties that can be exploited for tracking and imaging the drug delivery system within biological systems.[6]
Applications in Targeted Drug Delivery:
-
Peptide-Drug Conjugates (PDCs): this compound can be incorporated into targeting peptides that recognize and bind to specific receptors overexpressed on diseased cells, such as cancer cells.[7][8] The cyano group can then be utilized to conjugate a potent cytotoxic drug, leading to targeted cell death while minimizing off-target toxicity.
-
Functionalized Nanoparticles: The amino acid can be used to modify the surface of various nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles).[9][10][11] This functionalization can improve the nanoparticle's stability, biocompatibility, and targeting efficiency. For instance, peptides containing this compound can be attached to nanoparticles to facilitate their binding to and internalization by target cells.
-
Stimuli-Responsive Systems: The cyano group could potentially be incorporated into systems that respond to specific stimuli in the tumor microenvironment, such as changes in pH or redox potential, to trigger drug release.
Quantitative Data Summary
| Parameter | Peptide-Drug Conjugate (PDC) | Functionalized Nanoparticle |
| Drug Loading Capacity (w/w%) | 5 - 15% | 1 - 10% |
| Encapsulation Efficiency (%) | N/A | 70 - 95% |
| Particle Size (nm) | N/A | 100 - 250 nm |
| Zeta Potential (mV) | Variable | -10 to +20 mV |
| In Vitro Drug Release (pH 5.5, 48h) | 60 - 85% | 50 - 80% |
| In Vitro Drug Release (pH 7.4, 48h) | 10 - 25% | 15 - 30% |
| Target Cell Cytotoxicity (IC50) | 0.1 - 1 µM | 0.5 - 5 µM |
| Off-Target Cell Cytotoxicity (IC50) | > 10 µM | > 20 µM |
Experimental Protocols
Protocol 1: Synthesis of a Peptide-Drug Conjugate (PDC) using this compound
This protocol outlines the solid-phase synthesis of a targeting peptide containing this compound and its subsequent conjugation to a model drug.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5)
-
Model drug with a compatible reactive group (e.g., an amine-containing drug for conjugation to a linker activated at the cyano group)
-
Linker with functionalities for reacting with the cyano group and the drug
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Peptide Synthesis:
-
Swell the Rink Amide resin in DMF.
-
Perform standard Fmoc-based solid-phase peptide synthesis cycles:
-
Fmoc deprotection with 20% piperidine in DMF.
-
Coupling of the next Fmoc-amino acid using DIC/OxymaPure as coupling reagents.
-
-
Incorporate this compound using the same coupling chemistry. Note: The Boc group on this amino acid will be stable to the piperidine treatment.
-
After the final amino acid coupling, wash the resin thoroughly with DMF and DCM.
-
-
Peptide Cleavage and Deprotection:
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups (except the Boc group on the 2-cyano-D-phenylalanine, which is also removed by TFA).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Lyophilize the crude peptide.
-
-
Peptide Purification:
-
Purify the crude peptide by preparative HPLC on a C18 column.
-
Characterize the purified peptide by LC-MS to confirm its identity and purity.
-
-
Drug Conjugation (Conceptual):
-
This step is highly dependent on the chosen linker and drug. A possible strategy involves the chemical modification of the cyano group to a more reactive species (e.g., a carboxylic acid via hydrolysis or an amine via reduction) followed by standard bioconjugation chemistry (e.g., EDC/NHS coupling).
-
Alternatively, click chemistry approaches can be employed if the drug and a modified cyanophenylalanine precursor are appropriately functionalized.
-
-
Purification and Characterization of the PDC:
-
Purify the final PDC using preparative HPLC.
-
Characterize the conjugate by LC-MS and NMR to confirm successful conjugation and determine the drug-to-peptide ratio.
-
Protocol 2: Formulation of Functionalized Nanoparticles
This protocol describes the preparation of drug-loaded polymeric nanoparticles and their surface functionalization with a peptide containing 2-cyano-D-phenylalanine.
Materials:
-
PLGA (Poly(lactic-co-glycolic acid))
-
Drug to be encapsulated
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution
-
Peptide synthesized in Protocol 1 (before drug conjugation)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid)
-
Phosphate-buffered saline (PBS)
-
Nanoparticle characterization instruments (e.g., Dynamic Light Scattering, Zeta Potential Analyzer)
Procedure:
-
Preparation of Drug-Loaded PLGA Nanoparticles:
-
Dissolve PLGA and the hydrophobic drug in DCM (oil phase).
-
Add the oil phase to an aqueous PVA solution (aqueous phase) under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature overnight to allow for solvent evaporation and nanoparticle hardening.
-
Collect the nanoparticles by ultracentrifugation and wash with deionized water to remove excess PVA and free drug.
-
-
Surface Functionalization with the Peptide:
-
Resuspend the PLGA nanoparticles in MES buffer (pH 6.0).
-
Activate the carboxyl groups on the surface of the PLGA nanoparticles by adding EDC and NHS. Incubate for 30 minutes.
-
Add the purified peptide (containing the deprotected N-terminus of 2-cyano-D-phenylalanine) to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).
-
-
Purification and Characterization of Functionalized Nanoparticles:
-
Purify the functionalized nanoparticles by ultracentrifugation and wash with PBS to remove unreacted peptide and coupling reagents.
-
Resuspend the final nanoparticles in a suitable buffer for storage.
-
Characterize the nanoparticles for:
-
Size and Polydispersity Index (PDI): using Dynamic Light Scattering (DLS).
-
Zeta Potential: to assess surface charge and stability.
-
Drug Loading and Encapsulation Efficiency: by dissolving a known amount of nanoparticles and quantifying the drug content using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Peptide Conjugation Efficiency: by quantifying the amount of peptide on the nanoparticle surface (e.g., using a BCA protein assay or by analyzing the supernatant after conjugation).
-
-
Visualizations
Caption: Targeted drug delivery via a Peptide-Drug Conjugate (PDC).
Caption: Workflow for the synthesis of a Peptide-Drug Conjugate.
Caption: Workflow for nanoparticle functionalization.
References
- 1. nbinno.com [nbinno.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Sensing pH via p-cyanophenylalanine fluorescence: Application to determine peptide pKa and membrane penetration kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Peptide-Drug Conjugates and Their Targets in Advanced Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of Silver Nanoparticles Functionalized with Histidine and Phenylalanine Amino Acids for Potential Antioxidant and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticle Functionalization and Its Potentials for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Peptide Functionalized Inorganic Nanoparticles for Cancer-Related Bioanalytical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Coupling Efficiency with Boc-2-cyano-D-phenylalanine
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Boc-2-cyano-D-phenylalanine. This guide provides targeted troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges related to low coupling efficiency with this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with this compound?
A1: The primary reason for low coupling efficiency is steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the phenyl ring and the cyano group at the ortho position, creates significant steric bulk around the carboxylic acid. This bulk physically impedes the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation and leading to incomplete reactions.[1][2]
Q2: Are standard coupling reagents like DCC or DIC sufficient for this compound?
A2: Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids like this compound.[2][3] More potent activating reagents are typically required to achieve satisfactory yields.
Q3: What are the most effective types of coupling reagents for this amino acid?
A3: For sterically demanding couplings, aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective.[2][3] These reagents form highly reactive activated esters that can overcome the steric barrier more efficiently.[2][3] Reagents like HATU and the newer COMU are often recommended for their high efficiency and ability to reduce side reactions like racemization.[1][2]
Q4: Can adjusting reaction conditions improve coupling efficiency?
A4: Yes. Extending the reaction time, for instance from 1-2 hours to overnight, can help drive the reaction to completion.[3] Gentle heating can also be beneficial, but it must be applied cautiously to minimize the risk of racemization.[3] Microwave-assisted peptide synthesis is another highly effective method for difficult couplings.[3]
Q5: How does solvent choice impact the coupling reaction?
A5: The solvent plays a critical role in solvating the peptide-resin complex, which is essential for a successful coupling.[3] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties, especially for sequences prone to aggregation.[3]
Troubleshooting Guides
Issue: Incomplete Coupling of this compound
Symptoms:
-
Positive Kaiser test (blue or purple beads) after the coupling step.[2]
-
Presence of deletion sequences in the final product as detected by mass spectrometry.[2]
-
Low final peptide yield.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling.
Recommended Solutions:
-
Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide like DIC, switch to an aminium/uronium or phosphonium salt-based reagent.[2][3]
-
Perform a Double Coupling: This is the most direct approach. After the initial coupling reaction, filter the reagents and repeat the coupling step with a fresh solution of activated this compound.[2][3]
-
Increase Reaction Time and/or Temperature: Extend the coupling time up to 4 hours or even overnight.[4] A moderate increase in temperature (e.g., to 30-40°C) can improve kinetics, but this should be balanced against the increased risk of racemization.[4]
-
Optimize Your Solvent: If you suspect peptide aggregation, switch from DMF to NMP or use a solvent mixture like DCM/DMF/NMP.[3]
-
Cap Unreacted Amines: If recoupling is unsuccessful, you can "cap" the unreacted amines using a reagent like acetic anhydride to prevent the formation of deletion peptides in your final product.[2]
Quantitative Data Summary
The selection of a coupling reagent is a critical parameter for success. The following table summarizes the relative performance of various coupling reagents for hindered amino acid couplings.
| Coupling Reagent Class | Example Reagents | Relative Efficiency for Hindered Couplings | Risk of Racemization | Key Considerations |
| Carbodiimides | DIC, DCC | Low | Moderate to High | Often inefficient for sterically hindered amino acids.[2] Requires an additive like HOBt or Oxyma. |
| Phosphonium Salts | PyBOP, PyAOP | Very High | Very Low | Highly effective, especially for N-methylated amino acids.[2] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | High to Very High | Low | HATU is generally more reactive than HBTU and is highly effective for hindered couplings.[1][4] |
| Immonium/Uronium Salts | COMU | Very High | Very Low | A newer generation reagent with high efficiency and a better safety profile than HOBt/HOAt-based reagents.[1][5] |
Experimental Protocols
Protocol 1: Double Coupling Using HATU
This protocol is recommended as a primary strategy for coupling this compound.
Workflow Diagram:
Caption: Experimental workflow for a double coupling strategy.
Methodology:
-
Resin Preparation: Following the standard deprotection of the N-terminal group on the resin-bound peptide, wash the resin thoroughly with DMF (3x).
-
First Coupling - Activation: In a separate vessel, pre-activate the this compound (3 equivalents relative to resin loading). Dissolve the amino acid, HATU (2.9 equivalents), and a non-nucleophilic base like DIPEA (6 equivalents) in DMF.[2] Allow the pre-activation to proceed for 1-5 minutes.
-
First Coupling - Reaction: Add the activation mixture to the resin and agitate at room temperature for 2-4 hours.[4]
-
Monitoring: Perform a Kaiser test to check for free primary amines.[4]
-
Second Coupling (if necessary): If the Kaiser test is positive, wash the resin with DMF (3x) and repeat steps 2 and 3 with a fresh solution of activated amino acid.[3]
-
Final Wash: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and then DCM (3x) to prepare for the next deprotection step.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
Methodology:
-
Acyl Fluoride Formation: Dissolve the this compound (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent (e.g., TFFH) and a suitable base.
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed.
-
Monitoring and Washing: Monitor the reaction via a Kaiser test. Once complete, wash the resin thoroughly with DMF and DCM.
References
Technical Support Center: Boc Deprotection of 2-cyano-D-phenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the Boc deprotection of 2-cyano-D-phenylalanine. Our focus is to offer actionable solutions to mitigate common side reactions, thereby ensuring the desired product's purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to anticipate during the Boc deprotection of 2-cyano-D-phenylalanine?
A1: The two main side reactions of concern are:
-
Hydrolysis of the nitrile group: Under strong acidic conditions, the cyano group (-C≡N) on the phenyl ring can undergo hydrolysis to form a primary amide (-CONH2). This results in the formation of 2-amido-D-phenylalanine as a significant byproduct.
-
Tert-butylation of the aromatic ring: The tert-butyl cation (t-Bu+) generated during the cleavage of the Boc group is a reactive electrophile that can potentially alkylate the electron-rich phenyl ring of the phenylalanine derivative. However, the presence of the electron-withdrawing cyano group deactivates the ring, making this a less probable, but still possible, side reaction compared to standard phenylalanine.
Q2: How does the cyano group affect the Boc deprotection reaction?
A2: The electron-withdrawing nature of the cyano group can destabilize the carbamate linkage of the Boc group, potentially leading to a faster deprotection rate compared to phenylalanine itself.[1] This increased reactivity may also influence the propensity for side reactions.
Q3: Which acidic condition is preferable for deprotecting Boc-2-cyano-D-phenylalanine: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)?
A3: The choice between TFA and HCl depends on several factors, including the desired salt form of the product and the presence of other acid-sensitive functional groups.[2]
-
TFA (typically 20-50% in Dichloromethane, DCM) offers fast deprotection and easy removal due to its volatility.[3] However, the resulting TFA salt can sometimes be difficult to handle (e.g., oily).
-
HCl (typically 4M in dioxane or ethyl acetate) often yields a crystalline hydrochloride salt, which can facilitate purification.[2] The reaction rate may be slightly slower compared to TFA. For substrates prone to acid-catalyzed side reactions, HCl in an organic solvent can sometimes be a milder option.
Q4: How can I monitor the progress of the deprotection and the formation of side products?
A4: The most effective analytical techniques for monitoring the reaction are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method is ideal for separating the starting material, the desired deprotected product, and any byproducts.[4] The mass difference between the product and the hydrolyzed amide byproduct is +18 Da (due to the addition of a water molecule).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to characterize the final product and identify impurities. The formation of an amide would lead to the appearance of new signals in the amide region of the 1H NMR spectrum (typically broad signals between 7.5-8.5 ppm).[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or reaction time. | Increase the concentration of the acid or prolong the reaction time. Monitor closely by LC-MS to avoid excessive side product formation. Consider switching to a stronger deprotection cocktail (e.g., from 20% TFA to 50% TFA). |
| Steric hindrance around the Boc-protected amine. | Use a stronger acid system like 4M HCl in dioxane. Gentle warming may be necessary, but should be done with caution as it can accelerate side reactions. | |
| Significant formation of the amide byproduct (+18 Da on MS) | Prolonged exposure to strong acidic conditions and water. | Minimize reaction time by carefully monitoring for the disappearance of the starting material. Use anhydrous solvents and reagents to reduce the water content in the reaction mixture. Consider using milder deprotection conditions (e.g., lower acid concentration, lower temperature). |
| Presence of unexpected peaks in LC-MS, possibly corresponding to t-butylation (+56 Da) | Reaction of the tert-butyl cation with the aromatic ring. | Although less likely due to the deactivating cyano group, the addition of a scavenger such as triisopropylsilane (TIS) or anisole to the deprotection cocktail can trap the t-butyl cation and prevent this side reaction.[6] |
| Formation of cyclic byproducts | Intramolecular reaction of the deprotected amine with the carboxylic acid. | While less common for a single amino acid derivative, if this is part of a larger peptide, ensure that the carboxylic acid is appropriately protected or that the reaction is performed under conditions that favor intermolecular reactions if coupling is the next step. |
Data Presentation
The following table summarizes the expected outcomes of different Boc deprotection methods for 2-cyano-D-phenylalanine, based on general principles and data from similar compounds. Note: This data is illustrative, as specific quantitative yields for this particular compound are not widely published.
| Deprotection Cocktail | Typical Reaction Time | Expected Yield of Desired Product | Potential for Nitrile Hydrolysis | Potential for t-Butylation |
| 20% TFA in DCM | 30-60 min | >95% | Low to Moderate | Low |
| 50% TFA in DCM | 15-30 min | >95% | Moderate | Low |
| 4M HCl in Dioxane | 1-2 hours | >95% | Low to Moderate | Low |
| 95% TFA, 2.5% H2O, 2.5% TIS | 1-2 hours | >90% | High (due to water) | Very Low (due to scavenger) |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA/DCM
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by LC-MS every 15-30 minutes.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt can be used directly or further purified.
Protocol 2: Boc Deprotection using HCl/Dioxane
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane to a concentration of 0.1 M.
-
Acid Addition: Add a solution of 4M HCl in dioxane (5-10 eq) to the mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by the addition of cold diethyl ether and collected by filtration.
Mandatory Visualization
Caption: Boc deprotection of 2-cyano-D-phenylalanine and potential side reactions.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Preventing tert-butylation of phenylalanine derivatives during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering undesired side reactions, specifically tert-butylation, involving phenylalanine derivatives during peptide synthesis.
Troubleshooting Guide
Issue: Unexpected mass increase of +56 Da in phenylalanine-containing peptides.
An increase in mass by 56 Da strongly suggests the addition of a tert-butyl group to your peptide. When dealing with phenylalanine residues, this typically indicates electrophilic substitution on the aromatic ring.
-
Possible Cause: The primary cause is the generation of a reactive tert-butyl cation (t-Bu⁺) during the acidic cleavage of tert-butyl-based protecting groups (e.g., Boc, tBu ethers, and esters) using strong acids like trifluoroacetic acid (TFA).[1][2] This carbocation can then participate in a Friedel-Crafts alkylation reaction with the electron-rich aromatic ring of phenylalanine.[3]
-
Solution: The most effective solution is the addition of "scavengers" to the cleavage cocktail. Scavengers are nucleophilic compounds that react with and neutralize the tert-butyl cations before they can modify the peptide.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of tert-butylation of phenylalanine?
A1: The tert-butylation of the phenylalanine side chain is a classic example of a Friedel-Crafts alkylation reaction.[3] During the removal of tert-butyl protecting groups with a strong acid like TFA, a stable tert-butyl carbocation is formed. The aromatic ring of phenylalanine, being electron-rich, acts as a nucleophile and attacks the carbocation. This results in the formation of a covalent bond between the tert-butyl group and the phenyl ring, leading to the undesired side product.
Q2: My peptide contains multiple tert-butyl protecting groups. Does this increase the risk of phenylalanine tert-butylation?
A2: Yes, the risk of tert-butylation increases with a higher concentration of tert-butyl protecting groups in your peptide sequence. Each cleaved protecting group releases a tert-butyl cation, thus increasing the overall concentration of this reactive species in the cleavage mixture and enhancing the probability of alkylating a susceptible residue like phenylalanine.
Q3: Which scavengers are most effective at preventing phenylalanine tert-butylation?
A3: A combination of scavengers, often referred to as a "scavenger cocktail," is typically the most effective approach. Commonly used scavengers and their functions include:
-
Triisopropylsilane (TIS): A very efficient scavenger for carbocations.[1][4]
-
Water: Acts as a nucleophile to quench tert-butyl cations.[4]
-
Thioanisole: Can trap carbocations and is particularly useful in protecting other sensitive residues like methionine.[1]
-
1,2-Ethanedithiol (EDT): A good scavenger for a variety of reactive species generated during cleavage.[5]
The choice of scavenger cocktail often depends on the other amino acids present in your peptide. For peptides containing phenylalanine without other highly sensitive residues, a simple and effective cocktail is a mixture of TFA, TIS, and water.[5]
Q4: Can reaction conditions be optimized to minimize tert-butylation?
A4: Yes, in addition to using scavengers, optimizing reaction conditions can help minimize side reactions.
-
Reaction Time: Use the minimum time required for complete deprotection. Prolonged exposure to strong acid can increase the likelihood of side reactions. Monitor the cleavage progress by HPLC.
-
Temperature: Perform the cleavage at room temperature. Elevated temperatures can promote side reactions.
-
Reagent Purity: Always use high-purity TFA and fresh, high-quality scavengers.
Q5: Are there alternative side-chain protecting groups for other residues that can reduce the formation of tert-butyl cations?
A5: While the phenylalanine side chain is typically not protected, the choice of protecting groups for other residues like Asp, Glu, Ser, Thr, and Tyr is critical. If tert-butylation of phenylalanine is a persistent issue, consider using protecting groups that do not generate tert-butyl cations upon cleavage. For example, benzyl (Bzl) ethers and esters are cleaved by hydrogenolysis and do not produce reactive carbocations that can alkylate phenylalanine. However, this would require a shift from the standard Fmoc/tBu strategy. For specific applications, protecting groups like 2-phenylisopropyl (2-PhiPr) esters for Asp and Glu can be removed under milder acidic conditions (1% TFA), which may reduce the incidence of side reactions.
Data Summary
The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model cysteine-containing peptide. While not specific to phenylalanine, this data provides a strong indication of the efficacy of these scavengers in trapping tert-butyl cations, which is the direct cause of phenylalanine tert-butylation.
| Scavenger Cocktail Composition (v/v/v) | % S-tert-butylated Side Product | Reference |
| 95% TFA / 5% H₂O | High (not quantified) | [4] |
| 95% TFA / 2.5% TIS / 2.5% H₂O | Low (effective reduction) | [5] |
| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT (Reagent K) | Very Low (highly effective) | [5] |
Data adapted from studies on model peptides containing sensitive residues.[4][5]
Experimental Protocols
Protocol 1: Standard TFA Cleavage with a General-Purpose Scavenger Cocktail
This protocol is suitable for most peptides, including those containing phenylalanine, where extensive tert-butylation is not anticipated.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water (v/v/v) .[5]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Peptide Isolation: Filter the resin and collect the filtrate.
-
Precipitation: Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Collection and Washing: Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether to remove scavengers and organic byproducts.
-
Drying: Dry the peptide pellet under vacuum.
Protocol 2: TFA Cleavage with a Robust Scavenger Cocktail for Sensitive Peptides
This protocol is recommended for peptides that are highly susceptible to side reactions, including significant tert-butylation of phenylalanine.
-
Resin Preparation: Swell the peptide-resin in DCM.
-
Cleavage Cocktail Preparation: Prepare a fresh "Reagent K" cleavage cocktail: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% EDT (v/v/v/v/v) .[5]
-
Cleavage Reaction: Add Reagent K to the resin and react for 2-4 hours at room temperature.
-
Peptide Isolation, Precipitation, Collection, and Drying: Follow steps 4-7 from Protocol 1.
Visualizations
Caption: Mechanism of Phenylalanine tert-Butylation.
Caption: Troubleshooting Workflow for tert-Butylation.
Caption: Comparison of Prevention Strategies.
References
Managing aggregation of hydrophobic peptides with Boc-2-cyano-D-phenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aggregation of hydrophobic peptides during solid-phase peptide synthesis (SPPS). A special focus is given to the potential application of modified amino acids, such as Boc-2-cyano-D-phenylalanine, in mitigating these issues.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of hydrophobic peptides.
Issue 1: Poor Coupling Efficiency Indicated by a Positive Kaiser Test
-
Symptom: The Kaiser test remains positive (blue or purple beads) after a coupling step, indicating the presence of unreacted free amines.
-
Potential Cause: Aggregation of the growing peptide chain on the resin is preventing the access of coupling reagents to the N-terminus.[1]
-
Solutions:
-
Recoupling: Immediately perform a second coupling with a fresh solution of the protected amino acid and coupling reagents.[1]
-
Solvent Modification: Switch to a more polar solvent system known to disrupt secondary structures. N-methylpyrrolidone (NMP) or the addition of dimethylsulfoxide (DMSO) to N,N-Dimethylformamide (DMF) can be effective.[2]
-
Chaotropic Agents: Wash the resin with a solution containing a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, before the coupling step to disrupt hydrogen bonds.[3] Ensure the salt is thoroughly washed away before proceeding with coupling.
-
Elevated Temperature: Increase the coupling temperature, which can help to disrupt aggregates. Microwave-assisted synthesis is a powerful tool for this purpose.[2][4]
-
Issue 2: Resin Swelling is Visibly Reduced
-
Symptom: The peptide-resin bed volume decreases, or the resin beads appear clumped together.
-
Potential Cause: Inter-chain hydrogen bonding is causing the peptide-resin complex to collapse, leading to poor solvation.[2][5]
-
Solutions:
-
Solvent Exchange: Wash the resin with a sequence of different solvents to attempt to resolvate the peptide-resin complex. A common sequence is DMF, then Dichloromethane (DCM), followed by isopropanol, and finally returning to the synthesis solvent.[1]
-
Low-Loading Resin: For future syntheses of the same or similar peptides, switch to a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g). This increases the distance between peptide chains, reducing intermolecular interactions.[3]
-
Polar Resin: Consider using a more polar resin, such as a polyethylene glycol (PEG)-based resin (e.g., TentaGel), to improve the solvation of the peptide chain.[3]
-
Issue 3: Difficulty in Dissolving the Cleaved Peptide
-
Symptom: The lyophilized crude peptide is insoluble or sparingly soluble in standard purification solvents like water/acetonitrile mixtures.
-
Potential Cause: The hydrophobic nature of the peptide sequence promotes aggregation in aqueous solutions.[3]
-
Solutions:
-
Solubilizing Additives: Add organic modifiers such as isopropanol or acetic acid to the purification solvents. Chaotropic agents like guanidine hydrochloride can also be effective in disrupting aggregates.[3]
-
Structure-Disrupting Residues: In future syntheses, consider incorporating residues that disrupt secondary structure formation. Pseudoproline dipeptides are a well-established method for introducing a "kink" in the peptide backbone.[3]
-
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?
A1: Peptide aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds between the growing peptide chains attached to the resin.[5] This leads to the formation of stable secondary structures, most commonly β-sheets. Hydrophobic sequences are particularly susceptible to aggregation as the non-polar side chains tend to associate, which drives the peptide chains into close proximity and facilitates hydrogen bond formation.[5]
Q2: How can I predict if my peptide sequence is likely to aggregate?
A2: While precise prediction is challenging, certain sequence characteristics are known to increase the risk of aggregation. These include:
-
Stretches of contiguous hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu).[3]
-
Repeating hydrophobic residues.[5]
-
The presence of glycine in combination with hydrophobic residues, which can promote β-sheet packing.[5]
Q3: What is the proposed role of this compound in managing peptide aggregation?
A3: While not a conventional method for managing aggregation, the incorporation of a modified amino acid like this compound could hypothetically disrupt the regular backbone structure of a growing peptide. The presence of the cyano group on the phenyl ring introduces steric hindrance and alters the electronic properties of the side chain, which may interfere with the formation of the highly ordered hydrogen-bonding patterns required for β-sheet formation. The D-configuration of the amino acid would also introduce a significant disruption in the peptide backbone. However, it is important to note that this compound is primarily used as a building block to create peptides with enhanced biological activity or for bioconjugation.[6][7]
Q4: When should I consider using microwave-assisted peptide synthesis?
A4: Microwave-assisted peptide synthesis is a valuable technique for difficult sequences that are prone to aggregation. The application of microwave energy can increase the kinetic energy of the system, which helps to disrupt intermolecular hydrogen bonds and can accelerate coupling and deprotection reactions.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for reagents and conditions used to mitigate peptide aggregation.
Table 1: Common Chaotropic Agents and Working Concentrations
| Chaotropic Agent | Typical Concentration in DMF | Reference |
| NaClO₄ | 0.8 M | [3] |
| LiCl | 0.8 M | [3] |
| KSCN | 4 M |
Table 2: Recommended Equivalents for Coupling Reagents in Difficult Sequences
| Coupling Reagent | Equivalents (relative to resin loading) | Notes | Reference |
| HBTU/HOBt or DCC | 3 equivalents | Pre-activation of the amino acid is recommended. | [1] |
| PyBOP® | 5 equivalents | Used with 10 equivalents of DIPEA. | |
| HATU | 5 equivalents | Used with 10 equivalents of DIPEA. |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for Disruption of On-Resin Aggregation
This protocol is intended to be used prior to a difficult coupling step to disrupt secondary structures.
-
After the deprotection and washing steps, add a solution of 0.8 M LiCl in DMF to the peptide-resin.
-
Agitate the resin for 15-30 minutes.
-
Drain the chaotropic salt solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt, as it can interfere with the subsequent coupling reaction.
-
Proceed with the standard coupling protocol.
Protocol 2: Incorporation of this compound (Hypothetical Application for Aggregation Disruption)
This protocol outlines the steps for incorporating this compound into a peptide sequence using a standard Boc-SPPS workflow.[8]
-
Resin Swelling: Swell the resin in Dichloromethane (DCM) for at least 30 minutes.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.
-
Agitate for an additional 20-25 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (5x).
-
-
Neutralization:
-
Add a solution of 10% Diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes, then drain. Repeat this step.
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading capacity) and a coupling agent such as HBTU (3 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add this solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction for completion using a Kaiser test. A negative result (yellow beads) indicates a successful coupling.
-
After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Visualizations
Caption: Workflow for identifying and managing peptide aggregation during SPPS.
Caption: Key factors leading to hydrophobic peptide aggregation and potential disruption.
References
Technical Support Center: Optimizing Cleavage Cocktails for Peptides with Boc-2-cyano-L-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of peptides containing N-tert-butoxycarbonyl-2-cyano-L-phenylalanine (Boc-2-cyano-L-phenylalanine).
Frequently Asked Questions (FAQs)
Q1: Is the 2-cyano group on the phenylalanine side chain stable during standard TFA cleavage?
A1: Generally, the nitrile (cyano) group is stable under standard trifluoroacetic acid (TFA)-based cleavage conditions.[1][2] However, prolonged exposure to strong acidic conditions, especially in the presence of water, can potentially lead to the hydrolysis of the cyano group to an amide (+18 Da) or a carboxylic acid.[1] It is crucial to optimize cleavage time to avoid this side reaction.
Q2: What is the primary function of the Boc group on the 2-cyano-L-phenylalanine, and how is it removed?
A2: The tert-butoxycarbonyl (Boc) group on the side chain of 2-cyano-L-phenylalanine acts as a protecting group for a primary amine, should one be present on the phenylalanine ring (e.g., p-aminophenylalanine). If the Boc group is protecting the alpha-amino group, it is removed during each cycle of Boc-based solid-phase peptide synthesis (SPPS).[3] The Boc group is labile to strong acids and is removed during the final cleavage from the resin using a high concentration of TFA.[3][4] The mechanism involves protonation of the carbamate's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and the release of the free amine.[5]
Q3: What are scavengers, and are they necessary for cleaving peptides with Boc-2-cyano-L-phenylalanine?
A3: Scavengers are reagents added to the cleavage cocktail to trap reactive carbocations (like the tert-butyl cation) that are liberated from the Boc protecting groups and other side-chain protecting groups during acidolysis.[6] Without effective scavengers, these reactive species can cause unwanted side reactions, such as the alkylation of sensitive residues like tryptophan or tyrosine.[6][7] Therefore, using scavengers is highly recommended, even if 2-cyano-L-phenylalanine is the only modified residue.
Q4: Which standard cleavage cocktail should I start with for my Boc-2-cyano-L-phenylalanine-containing peptide?
A4: A good starting point for a general-purpose cleavage cocktail is "Reagent B" or a similar mixture. A common and effective composition is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[2][6] TIS is an excellent carbocation scavenger. Water can help with the solubility of the peptide and also acts as a scavenger.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete removal of Boc or other protecting groups. | 1. Insufficient cleavage time.[7]2. Poor quality or old TFA.[7]3. Peptide aggregation on resin, hindering acid access. | 1. Extend cleavage time to 3-4 hours. Monitor progress with a trial cleavage and HPLC analysis.[7]2. Use high-purity, fresh TFA for the cocktail.[8]3. Ensure the resin is well-swollen in a suitable solvent like dichloromethane (DCM) before cleavage.[9] |
| Presence of unexpected peaks in HPLC/MS (e.g., +18 Da). | Hydrolysis of the 2-cyano group to an amide due to prolonged exposure to the acidic cleavage cocktail, particularly with a high water content.[1] | 1. Reduce the cleavage time to the minimum required for complete deprotection (e.g., 2 hours).[8]2. Decrease the water content in the cocktail or use a cocktail with alternative scavengers if other sensitive residues are not present. |
| Low peptide yield after precipitation. | 1. The peptide is highly hydrophobic or short and remains soluble in the precipitation solvent (e.g., cold diethyl ether).[6][7]2. Re-attachment of the peptide to the resin.[7] | 1. Use a larger volume of cold diethyl ether (at least 10-fold excess).[6]2. Try alternative non-polar precipitation solvents like a mixture of ether and hexane.[6]3. Reduce the volume of TFA under a stream of nitrogen before adding ether.[7]4. Ensure sufficient scavenger concentration in the cleavage cocktail.[7] |
| Discoloration of the cleavage solution (e.g., yellow/brown). | Oxidation of sensitive residues (if present), or side reactions involving scavengers. The trityl cation, if present from other protecting groups, can also cause a deep yellow color.[7] | 1. If other sensitive residues like Tryptophan or Methionine are present, consider using a more robust scavenger cocktail like Reagent K.[6]2. Minimize the peptide's exposure to light and air during cleavage. |
Data Presentation: Comparison of Cleavage Cocktails
The selection of an appropriate cleavage cocktail is critical and depends on the other amino acid residues present in your peptide sequence.
| Cocktail ID | Composition (v/v) | Key Features & Applications |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | General purpose for peptides without highly sensitive residues. Good starting point for sequences containing 2-cyano-L-phenylalanine.[6] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Recommended for peptides with multiple sensitive residues, including Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Arginine (Arg).[6][10] |
| TFA/TIS/EDT/Water | 94% TFA, 1% TIS, 2.5% EDT, 2.5% Water | A good alternative for peptides containing Trp, where EDT can help prevent side reactions. |
Data adapted from various sources for general peptide cleavage.[6][10] Absolute performance can vary depending on the specific peptide sequence.
Experimental Protocols
Protocol 1: Standard Cleavage of Peptides with Boc-2-cyano-L-phenylalanine
This protocol is suitable for peptides where other sensitive residues are absent.
-
Resin Preparation: After solid-phase peptide synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per 100 mg resin) and dry it under vacuum for at least 1 hour.[6]
-
Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL deionized water, and 0.25 mL Triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 2 mL per 100 mg of resin).[6] Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.[6]
-
Precipitation: Add the combined TFA filtrate dropwise into a 10-fold volume of cold (-20°C) diethyl ether.[7] A white precipitate of the peptide should form.
-
Washing and Drying: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether at least three times to remove scavengers and residual TFA.[7] Dry the final peptide product under vacuum.
Protocol 2: Trial Cleavage for Optimization
This protocol is used to determine the optimal cleavage time for your specific peptide.
-
Sample Preparation: Place a small amount of the dried peptidyl-resin (e.g., 5-10 mg) into a microcentrifuge tube.[7]
-
Cleavage: Add a small volume of your chosen cleavage cocktail (e.g., 200 µL) to the tube.[7]
-
Time Points: At different time points (e.g., 1, 2, 3, and 4 hours), take a small aliquot of the supernatant.
-
Analysis: Precipitate the peptide from each aliquot in cold ether, or directly dilute the TFA solution with an appropriate solvent for HPLC or LC-MS analysis. This will help you identify the time point at which deprotection is complete with minimal side-product formation.
Visualizations
Caption: Workflow for the cleavage and isolation of a synthetic peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Cyanophenylalanine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the incomplete Boc deprotection of cyanophenylalanine residues.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of incomplete Boc deprotection of cyanophenylalanine?
Incomplete Boc deprotection can arise from several factors. The most common issues include:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration. Trifluoroacetic acid (TFA) is a common reagent, and its concentration may be too low for efficient deprotection, especially with electron-deficient amino acids like cyanophenylalanine.[1][2][3]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. If the reaction time is too short or the temperature is too low, the reaction may not go to completion.[2][3]
-
Steric Hindrance: Bulky neighboring amino acid residues can sterically hinder the approach of the acid to the Boc group, slowing down the cleavage reaction.[1][2][3]
-
Reagent Quality: The purity of the reagents is critical. TFA is hygroscopic, and the presence of water can reduce its effective acidity.[3]
-
Substrate Properties: The electron-withdrawing nature of the cyano group in cyanophenylalanine can decrease the electron density of the aromatic ring, potentially influencing the stability of intermediates and affecting the deprotection kinetics, which may require more stringent conditions compared to electron-neutral or electron-rich amino acids.
Q2: How can I confirm that the Boc deprotection of my cyanophenylalanine-containing peptide is incomplete?
Several analytical techniques can be used to verify the completeness of the deprotection reaction:
-
High-Performance Liquid Chromatography (HPLC): This is a robust quantitative method. In a reverse-phase HPLC analysis, the Boc-protected peptide will have a longer retention time than the more polar deprotected peptide. Incomplete deprotection will be evident by the presence of a significant peak corresponding to the starting material.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for monitoring the reaction. You can track the disappearance of the mass corresponding to the Boc-protected peptide and the appearance of the mass of the deprotected product.[1][4]
-
¹H NMR Spectroscopy: For smaller molecules, the disappearance of the characteristic singlet of the tert-butyl group of the Boc protector at approximately 1.4-1.5 ppm provides definitive evidence of complete deprotection.[2]
-
Thin-Layer Chromatography (TLC): A quick qualitative method to observe the conversion. The deprotected product, being more polar, will have a lower Rf value than the Boc-protected starting material.[1][2]
Q3: What are the standard recommended conditions for the Boc deprotection of cyanophenylalanine?
A common starting point for Boc deprotection is the use of trifluoroacetic acid (TFA) in dichloromethane (DCM). A typical protocol involves:
-
Reagent: A solution of 25-50% TFA in DCM (v/v).[5]
-
Work-up: After the reaction is complete, the solvent and excess TFA are removed under reduced pressure.[1]
For sensitive peptides or those prone to side reactions, the addition of scavengers is recommended.
Q4: I am observing incomplete deprotection with standard TFA/DCM conditions. What modifications can I try?
If you are facing incomplete deprotection, consider the following modifications:
-
Increase TFA Concentration: Gradually increase the TFA concentration, for example, to 50% or even 100% (neat TFA).[6]
-
Extend Reaction Time: Prolong the reaction time, monitoring the progress by HPLC or LC-MS to avoid potential side reactions.[6]
-
Increase Temperature: Gently increasing the reaction temperature to 40°C can enhance the deprotection rate, but this should be done with caution as it can also promote side reactions.[1]
-
Use a Stronger Acid System: For particularly resistant substrates, switching to a stronger acidic system like 4M HCl in 1,4-dioxane can be effective.[1]
The following table summarizes a comparison of different acidic conditions for Boc deprotection.
| Reagent | Solvent | Concentration (v/v) | Time (minutes) | Typical Purity (%) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50% | 5 | ~78% |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50% | 60 | >95% |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | 5 | ~80% |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | 60 | >95% |
Data adapted from a comparative analysis of acidic deprotection conditions.[4][7]
Q5: Are there any known side reactions during the Boc deprotection of cyanophenylalanine that I should be aware of?
While the cyano group is generally stable under acidic conditions, the main concern during Boc deprotection is the generation of the reactive tert-butyl cation. This cation can cause side reactions, particularly with nucleophilic amino acid residues if they are present elsewhere in your peptide sequence.[6][8]
-
Alkylation: The tert-butyl cation can alkylate nucleophilic side chains of residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[6]
-
Prevention: To minimize these side reactions, it is crucial to use "scavengers" in the deprotection cocktail. Common scavengers include triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT), which trap the tert-butyl cations.[8]
Q6: What alternative deprotection methods can be used if TFA-based methods fail or cause significant side reactions?
If standard TFA conditions are not effective or lead to degradation of your molecule, you can explore the following alternatives:
-
4M HCl in 1,4-Dioxane: This is a common and effective alternative to TFA for Boc deprotection. The reaction is typically stirred at room temperature for 1-2 hours.[1]
-
Aqueous Phosphoric Acid: A milder, environmentally benign option for the deprotection of tert-butyl carbamates.[9]
-
Thermolytic Cleavage: In some cases, thermal deprotection in the absence of an acid catalyst can be achieved, often in continuous flow systems at elevated temperatures.[10]
Troubleshooting Workflows and Diagrams
The following diagrams illustrate the troubleshooting process and the chemical mechanism of Boc deprotection.
Detailed Experimental Protocols
Protocol 1: Standard Boc Deprotection of a Cyanophenylalanine-Containing Peptide
-
Preparation: Dissolve the Boc-protected peptide in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[4]
-
Cooling (Optional): Cool the solution to 0°C in an ice bath. This can help to minimize potential side reactions.[4]
-
Reagent Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution to achieve a 50% TFA/DCM (v/v) mixture. If your peptide contains other sensitive residues like Trp or Met, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[4]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 30, 60, and 120 minutes) and analyzing them by LC-MS or HPLC. The reaction is typically complete within 1-2 hours.[1][4]
-
Work-up: Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.
-
TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with toluene (e.g., 3 x 10 mL).[4] The resulting amine TFA salt can often be used directly in the next step or neutralized with a mild base if the free amine is required.
Protocol 2: Monitoring Boc Deprotection by LC-MS
-
LC-MS System: Use a reverse-phase C18 column with a suitable gradient of water and acetonitrile (both containing 0.1% formic acid) as the mobile phase. The mass spectrometer should be set to positive ion mode with electrospray ionization (ESI).[4]
-
Sample Preparation: At various time points during the deprotection reaction (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it significantly with the initial mobile phase composition (e.g., 95% water / 5% acetonitrile).[4]
-
Injection: Inject the diluted sample into the LC-MS system.
-
Analysis: Monitor the chromatogram and mass spectra for the disappearance of the peak and corresponding mass of the Boc-protected starting material and the appearance of the peak and mass of the deprotected product.[4] This will allow you to quantitatively assess the progress of the reaction and confirm its completion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Peptides Containing Boc-2-cyano-D-phenylalanine
This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in the purification of synthetic peptides incorporating Boc-2-cyano-D-phenylalanine. This resource offers troubleshooting advice and answers to frequently asked questions to streamline your purification workflow.
Troubleshooting Guides
This section addresses common problems encountered during the purification of peptides containing this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my peptide showing poor solubility in standard aqueous buffers for RP-HPLC?
Answer: Peptides containing this compound often exhibit limited aqueous solubility due to the combined hydrophobicity of the tert-butyloxycarbonyl (Boc) protecting group and the phenyl ring of the unnatural amino acid. The cyano group can also influence intermolecular interactions, potentially leading to aggregation.[1][2]
-
Solution 1: Initial Dissolution in Organic Solvent. Try dissolving the crude peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN).[3] Once dissolved, slowly add the aqueous mobile phase (e.g., water with 0.1% trifluoroacetic acid - TFA) to the desired concentration for injection.[3]
-
Solution 2: Use of Chaotropic Agents. For highly aggregated peptides, initial dissolution in a solution containing a chaotropic agent like 6M guanidine hydrochloride can be effective. The peptide solution can then be injected onto the HPLC column, and the guanidine salt will typically elute in the void volume.[4]
-
Solution 3: pH Adjustment. Analyze the peptide's amino acid sequence to determine its theoretical isoelectric point (pI). Adjusting the pH of the solvent away from the pI can increase the peptide's net charge and improve solubility. For basic peptides, a slightly acidic solvent may help, while for acidic peptides, a slightly basic solvent may be required.[3][5]
Question 2: I'm observing broad or tailing peaks during RP-HPLC analysis. How can I improve the peak shape?
Answer: Poor peak shape is a common issue when purifying hydrophobic or protected peptides. This can be caused by several factors, including secondary interactions with the column, on-column aggregation, or slow kinetics of interaction with the stationary phase.
-
Solution 1: Optimize the Mobile Phase. Ensure the concentration of the ion-pairing agent (e.g., TFA) is optimal, typically 0.1%.[4] TFA helps to sharpen peaks by forming ion pairs with the peptide and masking residual silanol groups on the silica-based column.[6][7]
-
Solution 2: Adjust the Gradient. A shallower gradient during the elution of your peptide can improve peak resolution and shape.[3]
-
Solution 3: Increase Column Temperature. Elevating the column temperature (e.g., to 40-60 °C) can improve solubility, reduce mobile phase viscosity, and enhance mass transfer, leading to sharper peaks.[7]
-
Solution 4: Change the Stationary Phase. If using a C18 column, consider a stationary phase with lower hydrophobicity, such as C8 or C4, which may reduce strong hydrophobic interactions and improve peak shape.[3]
Question 3: My peptide recovery after purification is very low. What are the possible reasons and how can I improve it?
Answer: Low recovery can be due to irreversible adsorption of the hydrophobic peptide onto the column matrix or precipitation of the peptide during the purification process.
-
Solution 1: Pre-treat the Column. To minimize non-specific binding, it can be beneficial to wash the column with a high concentration of organic solvent before the first injection.
-
Solution 2: Check for Precipitation. Ensure your peptide remains soluble in the mobile phase throughout the gradient. If the peptide precipitates as the concentration of the aqueous mobile phase increases, consider using a mobile phase with a higher initial organic content or adding a small percentage of a stronger organic solvent like isopropanol.
-
Solution 3: Passivate the HPLC System. Peptides can sometimes adsorb to metal surfaces within the HPLC system. Passivating the system by flushing with a solution like nitric acid (following the manufacturer's guidelines) can help mitigate this.
Frequently Asked Questions (FAQs)
Q1: Is the 2-cyano group on the phenylalanine residue stable during standard solid-phase peptide synthesis (SPPS) cleavage and purification conditions?
A1: While direct studies on the stability of the 2-cyano group are limited in readily available literature, the successful synthesis and purification of peptides containing p-cyanophenylalanine suggest that the cyano group is generally stable to standard TFA cleavage cocktails and the acidic conditions of RP-HPLC.[8] However, it is always recommended to perform a small-scale test cleavage and analyze the product by mass spectrometry to confirm the integrity of the modified amino acid in your specific peptide sequence.
Q2: How does the this compound residue affect the overall hydrophobicity and retention time of my peptide in RP-HPLC?
A2: The this compound residue significantly increases the hydrophobicity of a peptide. The Boc group is highly hydrophobic, and the cyanophenylalanine moiety also contributes to the overall nonpolar character.[1][2] This increased hydrophobicity will lead to a longer retention time on a reverse-phase column compared to a similar peptide without this modification.[9] The exact retention time will depend on the overall sequence of the peptide.
Q3: What purity level should I aim for, and what are the typical impurities I might see?
A3: The required purity level depends on the intended application of the peptide. For in vitro biological assays, a purity of >95% is generally recommended.[10] For applications like antibody production, a lower purity may be acceptable. Common impurities in synthetic peptides include deletion sequences (missing one or more amino acids), truncated sequences, and peptides with incomplete side-chain deprotection.[11][12]
Q4: Can I use mass spectrometry (MS) to analyze my peptide containing this compound?
A4: Yes, mass spectrometry is a crucial tool for confirming the identity of your synthesized peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used for peptide analysis.[10] It is important to calculate the expected molecular weight of your peptide, including the Boc and cyano modifications, to verify the MS data.
Quantitative Data Summary
The following table summarizes typical yields and purities that can be expected during the synthesis and purification of peptides, although these values can be highly sequence-dependent.
| Parameter | Typical Value | Method of Determination | Notes |
| Crude Peptide Purity | 50-80% | Analytical RP-HPLC | Highly dependent on the efficiency of the solid-phase synthesis.[10] |
| Purified Peptide Yield | 10-30% | Gravimetric or UV-Vis | Significant material loss can occur during purification steps. |
| Final Peptide Purity | >95% | Analytical RP-HPLC | Achievable with optimized purification protocols.[13] |
Experimental Protocols
Detailed Methodology for RP-HPLC Purification of a Peptide Containing this compound
This protocol provides a starting point for the purification of your target peptide. Optimization will likely be required based on the specific properties of your peptide.
1. Materials and Reagents:
-
Crude lyophilized peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (DMSO, if required for solubilization)
-
C18 reverse-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
3. Sample Preparation:
-
Accurately weigh a small amount of the crude peptide.
-
Attempt to dissolve the peptide in Mobile Phase A at a concentration of 1-2 mg/mL.
-
If the peptide is not soluble, dissolve it in a minimal volume of DMSO and then dilute with Mobile Phase A to the desired concentration. Ensure the final DMSO concentration is as low as possible.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. HPLC Method:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID). Scale accordingly for preparative columns.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Column Temperature: 30-40 °C.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 65% B
-
35-40 min: Linear gradient from 65% to 95% B
-
40-45 min: 95% B
-
45-50 min: Return to 5% B and equilibrate for the next run.
-
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Confirm the identity of the desired peptide in the pure fractions by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
Mandatory Visualizations
Caption: Troubleshooting workflow for peptide purification.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Hydrophobicity/Hydrophilicity Analysis Tool [peptide2.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. renyi.hu [renyi.hu]
- 8. Use of the novel fluorescent amino acid p-cyanophenylalanine offers a direct probe of hydrophobic core formation during the folding of the N-terminal domain of the ribosomal protein L9 and provides evidence for two-state folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. bachem.com [bachem.com]
- 12. gilson.com [gilson.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Racemization of D-Amino Acids in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on preventing and troubleshooting racemization, particularly concerning D-amino acids, during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is a chemical process where a pure, optically active amino acid (like a D-amino acid) converts into a mixture of both its D- and L-enantiomers.[1][2] During peptide synthesis, this compromises the stereochemical integrity of the amino acid's α-carbon, leading to the incorporation of the incorrect stereoisomer into the peptide chain.[2] This process is also referred to as epimerization when it occurs to a single chiral center within a larger molecule.[3] The biological activity and structure of the final peptide are intrinsically linked to its stereochemical purity.[1][4]
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: Racemization during peptide bond formation primarily occurs through two base-catalyzed mechanisms after the carboxylic acid group of the amino acid is activated:
-
Direct Enolization (or α-abstraction): A base directly removes the proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of D and L isomers.[5]
-
Oxazolone Formation: The activated carboxyl group can be attacked intramolecularly by the carbonyl oxygen of the N-terminal protecting group (like Fmoc or Boc), forming a planar 5(4H)-oxazolone intermediate.[5] This intermediate readily loses its α-proton in the presence of a base, leading to racemization. This pathway is particularly relevant for N-acyl protected amino acids.[3][5]
Q3: Which amino acids are most susceptible to racemization?
A3: While any amino acid (except for the achiral glycine) can undergo racemization, some are significantly more prone to it under standard SPPS conditions. Cysteine and Histidine are known to be particularly susceptible to racemization.[2][6][7] Aspartic acid can also be problematic, often due to aspartimide formation which can subsequently lead to racemization.[6][8][9]
Q4: Which factors have the most significant impact on the extent of racemization?
A4: Several experimental factors critically influence the rate of racemization:
-
Coupling Reagents: The choice of coupling reagent is a major determinant of racemization levels.[2][10] Carbodiimides like DCC or DIC can cause significant racemization unless used with additives.[11][12] Uronium/aminium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP) are generally more efficient and lead to less racemization.[11][13]
-
Base: The type, strength, and concentration of the base used for activation and neutralization are critical. Stronger, less sterically hindered bases like Diisopropylethylamine (DIPEA) can promote racemization more than weaker or bulkier bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[2][14][15]
-
Temperature: Elevated temperatures, often employed in microwave-assisted SPPS to speed up reactions, can significantly increase the rate of racemization.[2][6][16]
-
Pre-activation Time: Allowing the activated amino acid to sit for an extended period before coupling increases the opportunity for racemization to occur.[2]
-
Solvent: The polarity of the solvent can also play a role, with some evidence suggesting less polar solvents may reduce racemization in certain cases.[2]
Q5: How can I quantitatively measure the level of racemization in my final peptide?
A5: Quantitative analysis typically involves hydrolyzing the peptide back into its constituent amino acids, followed by a chiral separation technique to determine the D/L ratio for each amino acid.
-
Peptide Hydrolysis: The peptide is commonly hydrolyzed using 6N HCl at approximately 110°C for 24 hours.[14] To control for any racemization that might occur during hydrolysis itself, this step can be performed in deuterated acid (e.g., 6N DCl in D₂O).[14]
-
Chiral Analysis: The resulting amino acid mixture is then analyzed. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and powerful method.[17] This can be done either by direct separation on a chiral stationary phase (CSP) column or by indirect separation after derivatizing the amino acids with a chiral reagent (like Marfey's reagent) to form diastereomers that can be separated on a standard achiral column.[18][19] Capillary electrophoresis is another effective technique for separating the peptide isomers directly.[20]
Troubleshooting Guide
This guide addresses specific issues you may encounter related to the racemization of D-amino acids.
Problem: High levels of D-amino acid epimerization detected in the final peptide.
This is a common issue indicating that the stereochemical integrity of one or more D-amino acids was compromised during synthesis. The following workflow can help identify and resolve the cause.
Caption: Logical workflow for troubleshooting racemization issues.
Problem: Racemization is observed primarily for a specific amino acid (e.g., Cysteine or Histidine).
Certain residues are inherently more prone to racemization.
-
For Cysteine: Racemization is particularly high with base-mediated activation methods using uronium or phosphonium reagents.[9]
-
For Histidine: The imidazole side chain can catalyze racemization.
-
Solution 1: Ensure the side chain is adequately protected (e.g., with a Trityl (Trt) group).[4]
-
Solution 2: Lower the coupling temperature specifically for the His residue.[6] Performing the coupling conventionally at room temperature, even if the rest of the synthesis is microwave-assisted, can limit racemization.[6]
-
Solution 3: Use a less basic environment. Use of the hindered base collidine can be beneficial.[6]
-
Data Presentation
The choice of coupling reagent and additive has a profound impact on the level of racemization. The following table summarizes the relative effectiveness of common combinations in suppressing racemization.
| Coupling Reagent | Additive | Base | Relative Racemization Level | Key Considerations |
| DIC / DCC | None | - | High | Not recommended for chiral amino acids without an additive.[11][12] |
| DIC / DCC | HOBt | DIPEA / NMM | Moderate | HOBt significantly reduces racemization.[11][12] |
| DIC / DCC | HOAt / Oxyma | DIPEA / NMM | Low | HOAt and Oxyma are generally more effective than HOBt.[10][12][15] |
| HBTU / TBTU | (Internal HOBt) | DIPEA / NMM | Low | Efficient reagents with low racemization, especially with added HOBt.[11][13] |
| HATU / HCTU | (Internal HOAt) | DIPEA / NMM | Very Low | Considered among the most effective for minimizing racemization due to rapid coupling kinetics.[13][15] |
| PyBOP / PyAOP | - | DIPEA / NMM | Low | Phosphonium salts are excellent alternatives, often with lower racemization than uronium salts.[13][15] |
Table based on information from multiple sources indicating relative performance of coupling reagents.[10][11][12][13][15]
Experimental Protocols
Protocol: General Method for Quantifying Racemization by Chiral HPLC
This protocol outlines a general procedure for the indirect analysis of amino acid enantiomers after derivatization with Marfey's Reagent (FDAA).
-
Peptide Hydrolysis:
-
Place a known quantity of the purified peptide (e.g., 1 mg) into a hydrolysis tube.
-
Add 500 µL of 6N HCl. For enhanced accuracy, use 6N DCl in D₂O to monitor for hydrolysis-induced racemization.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube, and evaporate the acid to dryness under a stream of nitrogen or using a lyophilizer.
-
-
Derivatization with Marfey's Reagent (FDAA):
-
Re-dissolve the dried amino acid hydrolysate in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Incubate the mixture at 40°C for 1 hour in the dark.[19]
-
Cool the reaction to room temperature and neutralize by adding 100 µL of 2 M HCl.[19]
-
Dilute the sample with the HPLC mobile phase to a suitable concentration for analysis.[19]
-
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[19]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[19]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[19]
-
Gradient: A linear gradient, for example, from 10% to 60% B over 30 minutes (this must be optimized for the specific peptide).[19]
-
Flow Rate: 1.0 mL/min.[19]
-
Detection: UV at 340 nm.[19]
-
Analysis: The D- and L-amino acid derivatives will elute as distinct diastereomeric pairs. Integrate the peak areas for each pair to calculate the percentage of the undesired enantiomer.
-
Caption: Experimental workflow for quantifying amino acid racemization.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. peptide.com [peptide.com]
- 12. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 13. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Solubility of Boc-2-cyano-D-phenylalanine Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with peptides containing Boc-2-cyano-D-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound often difficult to dissolve?
A1: The solubility challenges with these peptides typically arise from a combination of factors. The Boc (tert-butyloxycarbonyl) protecting group, while beneficial for synthesis, increases the hydrophobicity of the peptide.[1] Additionally, the phenylalanine residue itself is hydrophobic. The presence of the cyano group can also influence intermolecular interactions. These factors can lead to peptide aggregation, making solubilization in aqueous buffers difficult.
Q2: What is the first step I should take when encountering a solubility issue with my peptide?
A2: Always begin by attempting to dissolve a small aliquot of the peptide in deionized water. If the peptide is charged (acidic or basic), it may dissolve. For neutral or hydrophobic peptides, which is common for those containing this compound, water is often not a suitable solvent.[2]
Q3: What are the recommended initial solvents for hydrophobic peptides like those with this compound?
A3: For hydrophobic peptides, it is recommended to start with a small amount of an organic co-solvent.[3][4] The most commonly used are dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN).[5][6] Start by dissolving the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration while vortexing.[6]
Q4: Can I use sonication or heating to improve the solubility of my peptide?
A4: Yes, both sonication and gentle heating can be effective. Sonication can help break up aggregates, while gentle warming (e.g., to 40°C) can also aid dissolution.[2] However, it is crucial to use these methods cautiously to avoid peptide degradation.
Q5: My peptide dissolves in an organic solvent but precipitates when I add my aqueous buffer. What should I do?
A5: This is a common issue. The key is to add the aqueous buffer to the peptide-organic solvent solution very slowly, dropwise, while continuously vortexing or stirring. This helps to prevent the peptide from reaching a localized high concentration in a poor solvent environment, which can cause it to crash out of solution. If precipitation still occurs, you may need to increase the percentage of the organic co-solvent in the final solution, if your experimental assay allows.
Troubleshooting Guide
If you are experiencing solubility issues with your this compound containing peptide, follow this systematic troubleshooting guide.
Initial Solubility Test
-
Start Small: Always use a small amount of your lyophilized peptide for initial solubility tests to conserve your sample.
-
Water First: Attempt to dissolve the peptide in sterile, deionized water.
-
Assess Charge: Determine the theoretical net charge of your peptide at neutral pH.
-
Assign a value of +1 for each basic residue (K, R, H) and the N-terminus.
-
Assign a value of -1 for each acidic residue (D, E) and the C-terminus.
-
If the net charge is positive, it is a basic peptide. If negative, it is acidic. If zero, it is neutral.
-
Solvent Selection Based on Peptide Charge
| Peptide Type | Primary Solvent | Secondary Solvent (if needed) |
| Acidic | Deionized Water | Dilute ammonium bicarbonate or 0.1M ammonium hydroxide |
| Basic | Deionized Water | Dilute acetic acid (10-30%) or 0.1% TFA |
| Neutral/Hydrophobic | Organic Co-solvent | Deionized Water or Aqueous Buffer |
Recommended Organic Co-solvents for Hydrophobic Peptides
| Co-solvent | Properties and Considerations |
| DMSO | Good for highly hydrophobic peptides. Generally biocompatible at low concentrations (<1%). Avoid with peptides containing Cys, Met, or Trp due to potential oxidation.[4] |
| DMF | A strong organic solvent suitable for many hydrophobic peptides. |
| ACN | Another effective organic solvent. Often used in HPLC preparations. |
| Isopropanol | A less common but sometimes effective alternative. |
Experimental Protocols
Protocol 1: General Solubilization Procedure for a Hydrophobic Peptide
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Initial Dissolution: Add a minimal volume (e.g., 50 µL for 1 mg of peptide) of DMSO to the vial.
-
Vortexing: Vortex the vial until the peptide is completely dissolved. A brief sonication (10-20 seconds) can be applied if necessary.
-
Dilution: Slowly add your aqueous buffer to the dissolved peptide solution in a drop-wise manner while vortexing.
-
Observation: Continuously monitor the solution for any signs of precipitation. If the solution remains clear, the peptide is solubilized.
-
Storage: Aliquot the peptide solution and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Protocol 2: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound
This protocol outlines a single coupling cycle in a manual Boc-SPPS workflow.
-
Resin Swelling: Swell the resin (e.g., Merrifield) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 30 minutes.
-
Wash the resin with DCM (5x).
-
-
Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes. Repeat this step.
-
Wash the resin with DCM (5x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 eq.) and an activating agent like HBTU (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the reaction with a Kaiser test. A negative result indicates complete coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Visual Guides
References
- 1. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. bachem.com [bachem.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. biotage.com [biotage.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: TFA Cleavage of Peptides with Sensitive Residues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges associated with the trifluoroacetic acid (TFA) cleavage of peptides containing sensitive amino acid residues.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using scavengers during TFA cleavage?
During the final cleavage step in Fmoc-based solid-phase peptide synthesis (SPPS), TFA is used to remove acid-labile side-chain protecting groups and cleave the peptide from the resin support.[1] This process generates highly reactive carbocations (e.g., tert-butyl cations) and other electrophilic species.[2] Scavengers are nucleophilic reagents added to the TFA "cleavage cocktail" to trap these reactive species, preventing them from modifying sensitive amino acid residues in the peptide chain.[2][3] This minimizes the formation of side products and improves the purity of the crude peptide.[3]
Q2: Which amino acid residues are most susceptible to side reactions during TFA cleavage?
Several amino acid residues are particularly sensitive to the harsh acidic conditions of TFA cleavage and the reactive species generated. These include:
-
Tryptophan (Trp): The indole side chain is prone to alkylation and oxidation.[3][4]
-
Methionine (Met): The thioether side chain can be easily oxidized to methionine sulfoxide or alkylated.[3][5]
-
Cysteine (Cys): The highly nucleophilic thiol group is susceptible to alkylation (e.g., S-tert-butylation) and oxidation, which can lead to the formation of disulfide bonds.[3][6]
-
Tyrosine (Tyr): The phenol ring can be alkylated by carbocations.[3][4]
-
Arginine (Arg): While the residue itself is generally stable, the removal of certain protecting groups (e.g., Pmc, Mtr) can generate reactive species that modify other residues, particularly Trp.[4][7]
-
Asparagine (Asn) and Glutamine (Gln): These residues can undergo dehydration of their side-chain amides to form nitriles under strong acidic conditions.[2]
-
Serine (Ser) and Threonine (Thr): The hydroxyl groups can be O-alkylated by carbocations.[3]
Q3: How do I select the appropriate scavenger or scavenger cocktail for my peptide?
The choice of scavengers is dictated by the amino acid composition of your peptide. Often, a "cocktail" containing multiple scavengers is employed to address a range of potential side reactions.[3] For peptides without highly sensitive residues, a simple mixture of TFA, water, and triisopropylsilane (TIS) may be sufficient.[4] However, for peptides containing residues like Cys, Met, and Trp, more complex cocktails are necessary.[4][8]
Q4: What are some common scavenger cocktails and their applications?
Several well-established scavenger cocktails are used in peptide synthesis. The selection of a specific cocktail depends on the sensitive residues present in the peptide sequence.
| Cleavage Cocktail | Composition | Primary Applications |
| Standard | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | General purpose for peptides without highly sensitive residues.[4] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust, general-purpose cocktail for peptides with multiple sensitive residues, including Cys, Met, Trp, and Tyr.[4][8][9] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | "Odorless" option effective for scavenging trityl groups, but does not protect Met from oxidation.[1][8] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide (w/w) | Specifically formulated to prevent the oxidation of methionine residues.[1][8] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for peptides with Arg residues and Trp-containing peptides prepared on PAL or BAL resins.[8][9] |
Q5: Can scavengers be removed after cleavage?
Yes, scavengers are typically removed from the crude peptide during the precipitation and washing steps. After cleavage, the TFA solution containing the peptide is added dropwise to a large volume of cold diethyl ether.[1] The peptide precipitates, while the scavengers and cleaved protecting groups remain in the ether solution.[1] Subsequent washes of the peptide pellet with cold ether further remove residual scavengers.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Mass spectrometry shows unexpected adducts (e.g., +16 Da, +57 Da). | Oxidation: The +16 Da adduct on Met or Trp residues indicates oxidation.[2] Alkylation: A +57 Da adduct on Cys or other nucleophilic residues suggests tert-butylation.[3] | For Oxidation: Use scavengers with reducing properties like 1,2-ethanedithiol (EDT) or dimethyl sulfide (DMS).[2][10] Performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) can also help.[3] For Met-containing peptides, a specialized cocktail like Reagent H can be used.[8] For Alkylation: Ensure a sufficient concentration of a potent carbocation scavenger like triisopropylsilane (TIS) is present.[3] For peptides with multiple sensitive residues, a comprehensive cocktail like Reagent K is recommended.[4][8] |
| The cleavage reaction mixture turns brown or purple. | This discoloration often indicates oxidation of the tryptophan indole ring or other side reactions.[3] | Perform the cleavage under an inert atmosphere.[3] Ensure that high-purity, fresh TFA and scavengers are used.[7] The inclusion of an antioxidant scavenger such as EDT can also mitigate this issue.[3] |
| Low cleavage yield. | Incomplete Cleavage: The cleavage time may be insufficient, especially for peptides with difficult-to-remove protecting groups like Arg(Pmc/Pbf).[7] Peptide Re-attachment: The cleaved peptide may re-attach to the resin, particularly with C-terminal Trp residues.[7] | For Incomplete Cleavage: Extend the cleavage time. A trial cleavage with monitoring by HPLC can help determine the optimal duration. For Arg(Pbf) containing peptides, a cleavage time of at least 2-4 hours is often recommended.[7] For Re-attachment: Use a cleavage cocktail that minimizes re-attachment, such as Reagent R for Trp-containing peptides on PAL or BAL resins.[8] |
| The peptide does not precipitate well in cold ether. | The peptide may be too short, too hydrophobic, or the volume of ether used for precipitation is insufficient.[4] | Increase the volume of cold diethyl ether to at least a 10-fold excess.[4] Ensure the ether is pre-chilled to -20°C or colder.[7] If precipitation is still poor, try a mixture of ether and another non-polar solvent like hexane.[4] |
Experimental Protocols
General Protocol for TFA Cleavage of Peptides
This protocol provides a general guideline for the TFA cleavage of a peptide from the resin support. It should be optimized for each specific peptide.[3]
-
Resin Preparation: After completion of solid-phase synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per gram of resin) to remove any residual DMF. Dry the resin under vacuum for at least 1 hour.[3]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the desired cleavage cocktail fresh just before use.[7] For 100 mg of resin, approximately 2 mL of the cocktail is typically sufficient.[4]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours. The optimal time should be determined by a trial cleavage.[11]
-
Peptide Isolation: Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[1]
-
Peptide Precipitation: In a separate centrifuge tube, add a 10-fold excess of cold diethyl ether.[1] Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide as a white solid.[1]
-
Washing and Drying: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet two to three times with cold diethyl ether to remove residual scavengers and cleaved protecting groups.[1] After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4] The crude peptide is now ready for analysis and purification.
Visualizations
Caption: Mechanism of scavenger action during TFA cleavage.
Caption: Experimental workflow for TFA cleavage and peptide isolation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to Boc-2-cyano-D-phenylalanine and Other Unnatural Amino Acids for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of chemical biology and drug discovery, the incorporation of unnatural amino acids (UAAs) into peptides and proteins has emerged as a powerful strategy to introduce novel functionalities, probe biological processes, and enhance therapeutic potential. Among the diverse array of available UAAs, nitrile-containing amino acids, such as the isomers of cyanophenylalanine, have garnered significant attention due to their unique spectroscopic properties. This guide provides a comprehensive comparison of Boc-2-cyano-D-phenylalanine with its meta and para isomers, as well as other relevant UAAs, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.
Introduction to Cyanophenylalanine Isomers
Boc-protected cyanophenylalanine isomers—ortho (2-cyano), meta (3-cyano), and para (4-cyano)—are phenylalanine analogs containing a nitrile (C≡N) group at different positions on the phenyl ring. This seemingly subtle structural variation has a profound impact on their electronic and, consequently, their spectroscopic properties. The nitrile group serves as a versatile handle for various applications, acting as an infrared (IR) probe, a fluorescent reporter, and a precursor for further chemical modifications. The Boc (tert-butyloxycarbonyl) protecting group facilitates their straightforward incorporation into peptides during solid-phase peptide synthesis (SPPS).
Quantitative Comparison of Physicochemical and Spectroscopic Properties
The selection of a specific cyanophenylalanine isomer is often dictated by the desired spectroscopic readout and the local environment being probed. The following tables summarize key quantitative data for the ortho-, meta-, and para-isomers of cyanophenylalanine.
Table 1: Physicochemical Properties of Boc-Cyanophenylalanine Isomers
| Property | This compound | Boc-3-cyano-D-phenylalanine | Boc-4-cyano-L-phenylalanine |
| CAS Number | 261380-28-3[1] | 205445-56-3 | 131536-31-9 |
| Molecular Formula | C₁₅H₁₈N₂O₄[1] | C₁₅H₁₈N₂O₄ | C₁₅H₁₈N₂O₄ |
| Molecular Weight ( g/mol ) | 290.3[1] | 290.32 | 290.32 |
| Appearance | White to off-white solid[1] | White powder | White solid |
| Melting Point (°C) | 82-91[1] | 123-125 | 135-137 |
Table 2: Spectroscopic Properties of Cyanophenylalanine Isomers
| Spectroscopic Parameter | 2-Cyanophenylalanine (ortho) | 3-Cyanophenylalanine (meta) | 4-Cyanophenylalanine (para) |
| Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) ** | Comparable to 4-cyanophenylalanine[2] | Comparable to 4-cyanophenylalanine[2] | ~850 at 280 nm |
| Fluorescence Quantum Yield (ΦF) | Varies with environment[2] | Varies with environment[2] | 0.01-0.14 (highly solvent dependent) |
| Fluorescence Lifetime (τ) (ns) | Environment dependent | Environment dependent | 5-8 ns in protic solvents[3] |
| Stokes Shift (nm) | Environment dependent | Environment dependent | ~20-30 nm |
| IR Stretching Frequency ν(C≡N) (cm⁻¹) ** | ~2230 (in D₂O) | ~2235 (in D₂O) | ~2237 (in H₂O), sensitive to H-bonding[4] |
Key Differences and Applications
The position of the nitrile group dictates the electronic distribution within the aromatic ring, influencing the amino acid's utility as a spectroscopic probe.
-
Boc-4-cyano-phenylalanine (p-CN-Phe): This is the most extensively studied isomer. Its nitrile stretching frequency in the IR spectrum is highly sensitive to the local electric field and hydrogen bonding, making it an excellent probe for protein dynamics and conformational changes.[5][6] Its fluorescence is also sensitive to the polarity of its environment, although its quantum yield is generally modest.[7][8]
-
Boc-2-cyano-phenylalanine (o-CN-Phe): The ortho-isomer exhibits distinct photophysical properties compared to its para counterpart.[2] Its unique spectral characteristics can be exploited in multi-probe studies, for instance, in Förster Resonance Energy Transfer (FRET) experiments in conjunction with p-CN-Phe or tryptophan to measure distances within a peptide or protein.[2]
-
Boc-3-cyano-phenylalanine (m-CN-Phe): The meta-isomer further expands the toolkit of cyanophenylalanine probes.[2] Its spectroscopic properties are also sensitive to the local environment, and it can be used in similar applications to the ortho- and para-isomers, offering a different spectral window or sensitivity to particular environmental factors.[2]
Experimental Protocols
Synthesis of Boc-Protected Cyanophenylalanine Isomers
The N-Boc protection of cyanophenylalanine isomers is a standard procedure in peptide chemistry.
General Protocol for N-Boc Protection: [9]
-
Dissolution: Dissolve the desired cyanophenylalanine isomer (1 equivalent) in a mixture of 1,4-dioxane and water.
-
Base Addition: Add sodium hydroxide (NaOH) solution and stir the mixture vigorously in an ice bath.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) dropwise to the solution.
-
Reaction: Allow the reaction to stir overnight at room temperature.
-
Acidification: Acidify the reaction mixture to pH 2-3 with a potassium bisulfate (KHSO₄) solution.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the resulting product by column chromatography or recrystallization.
Site-Specific Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Boc-protected cyanophenylalanine isomers can be readily incorporated into peptides using standard Boc-SPPS protocols.
General Boc-SPPS Workflow: [10]
Caption: General workflow for Boc solid-phase peptide synthesis.
Key Steps for Incorporation:
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in a suitable solvent like dichloromethane (DCM).
-
Deprotection: Remove the Boc protecting group from the growing peptide chain on the resin using trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resin with a base such as diisopropylethylamine (DIPEA) in DCM.
-
Coupling: Activate the carboxylic acid of the Boc-cyanophenylalanine isomer using a coupling agent (e.g., DCC/HOBt or HBTU/DIPEA) and couple it to the free amine on the resin-bound peptide.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for subsequent amino acids.
-
Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Application Highlight: Probing GPCR Activation
G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction.[11] Studying the conformational changes that occur upon ligand binding and receptor activation is key to understanding their function and for designing novel therapeutics. Unnatural amino acids, including cyanophenylalanine isomers, can be site-specifically incorporated into GPCRs to serve as spectroscopic probes for these dynamic events.[12][13]
Workflow for Studying GPCR Activation using Cyanophenylalanine:
Caption: Experimental workflow for studying GPCR conformational changes.
By incorporating a cyanophenylalanine isomer at a specific site within a GPCR, researchers can monitor changes in the local environment upon agonist or antagonist binding by observing shifts in the fluorescence emission spectrum or the nitrile stretching frequency in the IR spectrum.
GPCR Signaling Pathway:
The following diagram illustrates a general GPCR signaling cascade, which can be investigated using unnatural amino acid probes.
Caption: A simplified G protein-coupled receptor signaling pathway.
Conclusion
This compound and its isomers are powerful tools for researchers in chemistry, biology, and drug development. Their unique spectroscopic properties, which are sensitive to the local environment, allow for the detailed investigation of protein structure, dynamics, and interactions. This guide provides a comparative overview of their properties and outlines the necessary experimental protocols for their synthesis and incorporation into peptides and proteins. By leveraging the distinct advantages of each isomer, scientists can gain deeper insights into complex biological systems and accelerate the development of novel therapeutics.
References
- 1. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 2. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of an unnatural amino acid for use as a resonance Raman probe: Detection limits, solvent and temperature dependence of the νC≡N band of 4-cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. benchchem.com [benchchem.com]
- 11. Unnatural amino acid mutagenesis of GPCRs using amber codon suppression and bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio.msu.ru [bio.msu.ru]
A Comparative Guide to Peptide Stability: Boc-2-cyano-D-phenylalanine vs. Boc-4-cyano-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide therapeutics, enhancing metabolic stability is a cornerstone of rational drug design. The native L-amino acid composition of peptides renders them susceptible to rapid degradation by endogenous proteases, significantly limiting their in vivo half-life and therapeutic efficacy. The incorporation of non-natural amino acids, particularly D-isomers, is a well-established strategy to overcome this limitation. This guide provides a comprehensive comparison of two such non-natural amino acids, Boc-2-cyano-D-phenylalanine and Boc-4-cyano-D-phenylalanine, and their respective impacts on peptide stability.
The introduction of a cyano group onto the phenyl ring of D-phenylalanine offers unique electronic and steric properties that can influence peptide conformation and resistance to enzymatic cleavage. The positional isomerism of the cyano group—ortho (2-position) versus para (4-position)—is hypothesized to impart differential effects on proteolytic stability. This guide will delve into the theoretical underpinnings of these differences, present detailed experimental protocols for their comparative evaluation, and provide illustrative data to guide researchers in the selection of these valuable synthetic building blocks.
Theoretical Considerations: Positional Isomerism and Steric Hindrance
The primary mechanism by which D-amino acids enhance peptide stability is through steric hindrance. Proteases possess highly specific active sites that recognize the L-stereochemistry of natural amino acids. The incorporation of a D-amino acid disrupts the typical peptide backbone conformation, impeding proper binding and subsequent cleavage by the enzyme.
The position of the cyano substituent on the phenyl ring of D-phenylalanine is expected to further modulate this steric hindrance.
-
This compound (ortho-position): The cyano group at the ortho position is in close proximity to the peptide backbone. This proximity is likely to create a greater steric shield around the adjacent peptide bonds, offering enhanced protection against enzymatic attack. The ortho-positioning may more significantly restrict the conformational freedom of the amino acid side chain, further hindering its accommodation within the protease's active site.
-
Boc-4-cyano-D-phenylalanine (para-position): With the cyano group situated at the para position, it is located further from the peptide backbone. While still contributing to the overall bulk of the side chain, its distal position is expected to exert a lesser degree of steric hindrance on the adjacent peptide bonds compared to the ortho-isomer.
Therefore, it is hypothesized that peptides incorporating this compound will exhibit greater proteolytic stability compared to those containing Boc-4-cyano-D-phenylalanine.
Comparative Stability Data
While direct, head-to-head published studies comparing the proteolytic stability of peptides containing this compound and Boc-4-cyano-D-phenylalanine are limited, the following table presents hypothetical, yet plausible, data based on the theoretical principles of steric hindrance. This data illustrates the expected outcomes from the experimental protocols detailed below.
| Peptide Sequence | Modification | Enzyme | Incubation Time (hours) | % Intact Peptide Remaining (Illustrative) |
| Test-Peptide-L-Phe | Unmodified (L-amino acid) | Trypsin | 1 | 20% |
| Test-Peptide-D-Phe | D-phenylalanine | Trypsin | 1 | 85% |
| Test-Peptide-D-Phe(2-CN) | This compound | Trypsin | 1 | 95% |
| Test-Peptide-D-Phe(4-CN) | Boc-4-cyano-D-phenylalanine | Trypsin | 1 | 90% |
| Test-Peptide-L-Phe | Unmodified (L-amino acid) | Human Serum | 4 | 5% |
| Test-Peptide-D-Phe | D-phenylalanine | Human Serum | 4 | 70% |
| Test-Peptide-D-Phe(2-CN) | This compound | Human Serum | 4 | 85% |
| Test-Peptide-D-Phe(4-CN) | Boc-4-cyano-D-phenylalanine | Human Serum | 4 | 78% |
Experimental Protocols
To empirically determine and compare the stability imparted by this compound and Boc-4-cyano-D-phenylalanine, the following detailed experimental protocols are provided.
Peptide Synthesis
A model peptide sequence susceptible to proteolytic cleavage should be synthesized with the following variations:
-
Control Peptide: The native sequence with L-phenylalanine.
-
D-Phe Peptide: The sequence with D-phenylalanine replacing L-phenylalanine.
-
2-CN-D-Phe Peptide: The sequence with this compound replacing L-phenylalanine.
-
4-CN-D-Phe Peptide: The sequence with Boc-4-cyano-D-phenylalanine replacing L-phenylalanine.
Protocol: Standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry is recommended. The respective Boc-protected D-phenylalanine derivatives will be incorporated at the desired position in the peptide sequence. Following synthesis, peptides should be cleaved from the resin, deprotected, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The identity of each peptide should be confirmed by mass spectrometry.
In Vitro Proteolytic Stability Assay (Trypsin)
Materials:
-
Synthesized peptides (Control, D-Phe, 2-CN-D-Phe, 4-CN-D-Phe)
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Prepare stock solutions of each peptide at 1 mg/mL in the ammonium bicarbonate buffer.
-
Prepare a stock solution of trypsin at 1 mg/mL in the same buffer.
-
In separate microcentrifuge tubes, add 90 µL of each peptide stock solution.
-
Initiate the reaction by adding 10 µL of the trypsin solution to each tube (final peptide-to-enzyme ratio of 100:1 w/w).
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot from each reaction tube.
-
Quench the enzymatic reaction immediately by adding the aliquot to 90 µL of 10% TFA in ACN.
-
Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the parent peptide peak at a specific wavelength (e.g., 220 nm).
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
(Optional) Collect fractions corresponding to degradation products and analyze by mass spectrometry to identify cleavage sites.
Peptide Stability Assay in Human Serum
Materials:
-
Synthesized peptides
-
Human serum (pooled)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Acetonitrile (ACN) with 0.1% TFA
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Prepare stock solutions of each peptide at 1 mg/mL in PBS.
-
Thaw human serum and centrifuge to remove any precipitates.
-
In separate microcentrifuge tubes, mix 50 µL of each peptide stock solution with 450 µL of human serum.
-
Incubate the samples at 37°C with gentle agitation.
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), take a 50 µL aliquot.
-
Precipitate serum proteins by adding the aliquot to 150 µL of cold ACN with 0.1% TFA.
-
Vortex vigorously and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for RP-HPLC analysis.
-
Analyze the supernatant to quantify the remaining intact peptide.
-
Calculate the percentage of intact peptide remaining at each time point.
Conclusion
The strategic incorporation of this compound and Boc-4-cyano-D-phenylalanine represents a valuable approach for enhancing the proteolytic stability of peptide-based drug candidates. Based on the principles of steric hindrance, it is anticipated that the ortho-substituted isomer, this compound, will confer superior resistance to enzymatic degradation compared to its para-substituted counterpart. The experimental protocols provided in this guide offer a robust framework for the empirical validation of this hypothesis and for the quantitative comparison of these and other non-natural amino acids. By systematically evaluating the impact of such modifications, researchers can make informed decisions in the design of more stable and effective peptide therapeutics.
A Comparative Guide: Unlocking the Advantages of Boc Protection for Cyanophenylalanine Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in solid-phase peptide synthesis (SPPS). This is particularly true when incorporating unnatural amino acids like cyanophenylalanine, which can introduce unique properties into peptides. This guide provides an objective, data-driven comparison of the two most prevalent α-amino protecting group strategies, tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), with a specific focus on their application to cyanophenylalanine derivatives.
While the milder conditions of Fmoc chemistry have led to its widespread adoption, Boc-based synthesis presents distinct advantages for peptides incorporating cyanophenylalanine, particularly in managing hydrophobicity and preventing aggregation. This guide will delve into the core chemical principles of each strategy, present a comparative analysis of their performance, and provide detailed experimental protocols to inform the selection of the optimal synthetic route.
Core Principles: A Tale of Two Labile Groups
The fundamental difference between the Boc and Fmoc strategies lies in the chemical conditions required for the removal of the α-amino protecting group. The Boc group is acid-labile, typically cleaved by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by a secondary amine like piperidine.[][2] This dictates the entire synthetic approach, including the choice of side-chain protecting groups and the final cleavage from the solid support.
The cyano group on the phenyl ring of cyanophenylalanine is generally stable under the standard conditions of both Fmoc and Boc strategies. However, the overall hydrophobicity of cyanophenylalanine can influence peptide aggregation during synthesis.
Performance Comparison: Boc vs. Fmoc for Cyanophenylalanine-Containing Peptides
Table 1: Quantitative Performance Comparison of Boc and Fmoc Strategies
| Performance Metric | Boc Strategy | Fmoc Strategy | Rationale & Remarks |
| Typical Coupling Efficiency | >99% | >99.5% | Both methods offer high coupling efficiency with modern activators. |
| Deprotection Time per Cycle | 15-30 minutes | 5-20 minutes | Fmoc deprotection is generally faster. |
| Crude Peptide Purity | Potentially higher for aggregation-prone sequences | 85-95% (Typical) | The repetitive TFA washes in Boc synthesis can disrupt secondary structures, potentially leading to higher purity for hydrophobic peptides like those containing cyanophenylalanine.[3] |
| Final Peptide Yield | Highly sequence-dependent; can be higher for difficult sequences | 20-40% (Typical) | For hydrophobic peptides where aggregation is a significant issue, the Boc strategy may offer a higher overall yield.[3] |
| Final Purity (Post-HPLC) | >98% | >98% | Both methods can yield highly pure peptides after purification.[4] |
Table 2: Qualitative Comparison of Boc and Fmoc Strategies for Cyanophenylalanine Derivatives
| Feature | Boc Strategy | Fmoc Strategy |
| Deprotection Conditions | Strong Acid (e.g., 25-50% TFA in DCM)[5] | Mild Base (e.g., 20% piperidine in DMF)[] |
| Side-Chain Protection | Typically Benzyl-based (e.g., Bzl) | Typically tert-Butyl-based (e.g., tBu)[] |
| Final Cleavage | Harsh Acid (e.g., HF, TFMSA)[5] | Strong Acid (e.g., TFA)[2] |
| Orthogonality | Partial (Graduated Acid Lability) | Fully Orthogonal[2] |
| Handling of Hydrophobic/Aggregation-Prone Sequences | Often advantageous due to repetitive acid washes disrupting secondary structures.[3] | Can be challenging, leading to incomplete deprotection and coupling. |
| Automation Friendliness | Less common in modern automated synthesizers. | Highly amenable to automation.[] |
| Safety | Requires handling of highly corrosive HF for final cleavage. | Avoids the use of HF.[6] |
| Cost of Amino Acid Derivatives | Generally less expensive.[] | Generally more expensive.[] |
Key Advantage of Boc for Cyanophenylalanine: Mitigating Aggregation
The incorporation of the bulky and hydrophobic cyanophenylalanine residue can increase the propensity of the growing peptide chain to aggregate on the solid support. This aggregation can hinder the access of reagents, leading to incomplete deprotection and coupling, which in turn results in deletion sequences and lower yields.
The Boc strategy offers a significant advantage in this context. The repetitive treatment with a strong acid like TFA during each deprotection step helps to disrupt the secondary structures (e.g., β-sheets) that are responsible for aggregation.[3] This repeated "acid wash" can maintain the accessibility of the peptide chain, leading to more efficient synthesis of cyanophenylalanine-containing peptides that are prone to aggregation.
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a model peptide containing p-cyanophenylalanine using both the Boc and Fmoc strategies.
Protocol 1: Boc-Based Solid-Phase Peptide Synthesis of a Cyanophenylalanine-Containing Peptide
This protocol describes the synthesis on a Merrifield resin.
1. Resin Swelling:
-
Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours.
2. First Amino Acid Coupling (Boc-p-cyanophenylalanine):
-
Dissolve Boc-p-cyanophenylalanine (3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add 1 equivalent of dicyclohexylcarbodiimide (DCC) and 1 equivalent of 4-dimethylaminopyridine (DMAP).
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
3. Peptide Chain Elongation (One Cycle):
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin. Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution. Agitate for an additional 20-25 minutes.[7]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.
-
-
Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin. Agitate for 2 minutes, then drain. Repeat this step.
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Coupling of Next Amino Acid:
-
In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents) and an activating agent like HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents).
-
Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test (a negative result indicates successful coupling).
-
Wash the resin with DMF and DCM.
-
4. Final Cleavage and Deprotection:
-
After the final amino acid coupling and Boc deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of HF/anisole (9:1). (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).
-
Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 1-2 hours at 0°C.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide from the remaining solution by adding cold diethyl ether.
-
Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.
Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis of a Cyanophenylalanine-Containing Peptide
This protocol outlines the manual synthesis cycle for elongating a peptide chain using the Fmoc strategy on a Rink Amide resin.[2]
1. Resin Swelling:
- Swell the Rink Amide resin in DMF for at least 1 hour.
2. First Amino Acid Coupling (Fmoc-p-cyanophenylalanine-OH):
- In a separate vial, dissolve Fmoc-p-cyanophenylalanine-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow to pre-activate for 2 minutes.
- Add the activated amino acid solution to the deprotected resin (obtained after removing the initial Fmoc group from the Rink Amide resin with 20% piperidine in DMF).
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Wash the resin with DMF and DCM.
3. Peptide Chain Elongation (One Cycle):
-
Fmoc Deprotection:
-
Wash the resin with DMF (3x).
-
Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of Next Amino Acid:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents), an activating agent like HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
4. Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[2]
-
Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.[2]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Isolate the peptide by centrifugation, wash with cold ether, and dry the crude peptide under vacuum.
Visualizing the Synthetic Workflows
To better illustrate the core differences between the Boc and Fmoc strategies, the following diagrams outline the key steps in each synthetic cycle.
Caption: Workflow of a single cycle in Boc-based solid-phase peptide synthesis.
Caption: Workflow of a single cycle in Fmoc-based solid-phase peptide synthesis.
Conclusion
The choice between Boc and Fmoc protection for the synthesis of cyanophenylalanine-containing peptides is a nuanced one, with the optimal strategy being dependent on the specific peptide sequence and its properties. While the Fmoc strategy offers the advantages of milder deprotection conditions and greater amenability to automation, the Boc strategy remains a powerful and often superior choice for sequences prone to aggregation due to the incorporation of the hydrophobic cyanophenylalanine residue. The repetitive acid treatments in Boc-SPPS can effectively disrupt secondary structures, leading to higher crude purity and overall yield for these "difficult" sequences.[3]
Researchers must weigh the benefits of potentially higher yields and purity for aggregation-prone cyanophenylalanine peptides with the Boc strategy against the significant safety and handling concerns associated with the use of hazardous reagents like HF for final cleavage. A thorough understanding of the chemical principles and careful consideration of the peptide's characteristics are paramount for the successful synthesis of these valuable modified peptides.
References
L- vs. D-2-Cyanophenylalanine in Peptides: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy to enhance therapeutic properties. The use of D-amino acids, in particular, can profoundly alter a peptide's stability, conformation, and biological activity. This guide provides a comparative analysis of the anticipated biological activities of peptides containing L-2-cyanophenylalanine versus its enantiomer, D-2-cyanophenylalanine. While direct head-to-head experimental data for peptides containing these specific enantiomers is limited in publicly available literature, this comparison is based on well-established principles of D-amino acid incorporation in peptide science.
The substitution of a naturally occurring L-amino acid with its D-enantiomer can lead to significant changes in a peptide's physicochemical and biological properties. The primary advantage of this substitution is the enhanced resistance to enzymatic degradation.[1][2] Proteases, the enzymes responsible for breaking down peptides in the body, are highly stereospecific and preferentially recognize and cleave peptide bonds involving L-amino acids. The presence of a D-amino acid disrupts this recognition, leading to a longer in vivo half-life and improved bioavailability of the peptide.[1][2]
However, the impact on biological activity is less predictable and must be empirically determined. The stereochemistry of an amino acid residue is critical for the overall three-dimensional structure of a peptide, which in turn governs its interaction with biological targets such as receptors and enzymes.[2] Introducing a D-amino acid can alter the peptide's conformation, potentially leading to a decrease, increase, or even a complete change in its biological function (e.g., from an agonist to an antagonist).[2]
Comparative Analysis of Biological Properties
The following table summarizes the expected differences in the biological properties of peptides containing L-2-cyanophenylalanine versus D-2-cyanophenylalanine, based on general principles observed with other L- versus D-amino acid pairs.
| Biological Property | Peptides with L-2-Cyanophenylalanine | Peptides with D-2-Cyanophenylalanine | Rationale & References |
| Enzymatic Stability | Susceptible to degradation by proteases. | Generally resistant to degradation by proteases. | D-amino acids are not recognized by the active sites of most endogenous proteases, leading to enhanced stability.[1][2] |
| Receptor Binding Affinity | Dependent on the specific peptide sequence and target receptor. | May be reduced, enhanced, or unchanged compared to the L-isomer. The altered stereochemistry can change the peptide's conformation, affecting its fit within the receptor's binding pocket. | |
| Immunogenicity | More likely to be processed and presented by antigen-presenting cells, potentially leading to an immune response. | Less likely to be processed by proteases in antigen-presenting cells, which may lead to reduced immunogenicity. | |
| Biological Activity (e.g., IC50/EC50) | Serves as the baseline activity for the natural peptide conformation. | Highly variable and unpredictable. The change in conformation can lead to a loss of activity, an increase in activity, or a switch in function (e.g., from agonist to antagonist). | |
| Cytotoxicity | Dependent on the peptide's mechanism of action. | May be altered. For example, in some anticancer peptides, D-amino acid substitution has been shown to enhance cytotoxic activity.[3] |
Experimental Protocols
To empirically determine and compare the biological activities of peptides containing L- vs. D-2-cyanophenylalanine, the following experimental protocols are recommended.
Enzymatic Stability Assay (In Vitro)
This assay assesses the resistance of the peptides to proteolytic degradation.
-
Materials:
-
L-2-cyanophenylalanine-containing peptide (L-peptide)
-
D-2-cyanophenylalanine-containing peptide (D-peptide)
-
Proteolytic enzymes (e.g., trypsin, chymotrypsin, or human serum)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
High-performance liquid chromatography (HPLC) system
-
-
Procedure:
-
Dissolve the L-peptide and D-peptide in PBS to a final concentration of 1 mg/mL.
-
Incubate the peptide solutions with the selected protease (e.g., trypsin at a 1:100 enzyme-to-substrate ratio) or in human serum at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding the quenching solution.
-
Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
Calculate the half-life (t1/2) of each peptide under the assay conditions.
-
Receptor Binding Assay
This assay measures the affinity of the peptides for their target receptor.
-
Materials:
-
L-peptide and D-peptide
-
Radiolabeled ligand for the target receptor
-
Cell membranes or purified receptor protein expressing the target receptor
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare a series of dilutions of the L-peptide and D-peptide.
-
In a multi-well plate, incubate the cell membranes or purified receptor with the radiolabeled ligand and varying concentrations of the test peptides.
-
After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
-
Calculate the binding affinity (Ki) for each peptide.
-
Cell Viability (Cytotoxicity) Assay
This assay evaluates the effect of the peptides on the viability of cultured cells.
-
Materials:
-
L-peptide and D-peptide
-
Target cell line (e.g., cancer cells or normal cells)
-
Cell culture medium
-
MTT or similar viability reagent
-
Microplate reader
-
-
Procedure:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the L-peptide and D-peptide for a specified duration (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the peptide that causes 50% inhibition of cell growth (IC50).
-
Visualizing the Concepts
The following diagrams illustrate the fundamental differences between L- and D-amino acid-containing peptides and a typical workflow for their comparative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Anticancer Peptides Using Artificial Intelligence and Combinational Therapy for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyanophenylalanine Isomers for Advanced Drug Design
In the landscape of modern drug discovery and chemical biology, the incorporation of unnatural amino acids (UAAs) into peptides and proteins offers a powerful tool to introduce novel functionalities, probe biological processes, and enhance therapeutic properties. Among the diverse array of available UAAs, cyanophenylalanine isomers have emerged as particularly versatile tools, serving as fluorescent probes, infrared reporters, and modulators of peptide conformation. This guide provides a comprehensive comparison of the ortho- (2-), meta- (3-), and para- (4-) isomers of cyanophenylalanine, offering researchers, scientists, and drug development professionals the essential data and methodologies to effectively harness these unique building blocks in their work.
Performance Comparison of Cyanophenylalanine Isomers
The position of the cyano group on the phenyl ring significantly influences the photophysical and biophysical properties of cyanophenylalanine. While all three isomers can be utilized as fluorescent reporters, their quantum yields, fluorescence lifetimes, and sensitivity to the local environment can vary. A detailed comparison of their key photophysical properties is crucial for selecting the optimal isomer for a specific application.
Photophysical Properties
The ortho-, meta-, and para-isomers of cyanophenylalanine exhibit distinct photophysical characteristics that make them suitable for a range of fluorescence-based assays. Notably, their molar absorptivities and emission profiles are comparable, allowing for a degree of interchangeability in experimental design[1]. The fluorescence quantum yields of these isomers are on a similar scale to those of the naturally occurring fluorescent amino acids, tyrosine and tryptophan[1].
| Property | 2-Cyanophenylalanine (oCNF) | 3-Cyanophenylalanine (mCNF) | 4-Cyanophenylalanine (pCNF) |
| Molar Absorptivity (ε) | Comparable to pCNF[1] | Comparable to pCNF[1] | ~2,500 M⁻¹cm⁻¹ at 275 nm |
| Absorption Maximum (λ_abs) | ~275 nm | ~275 nm | ~275-280 nm[2] |
| Emission Maximum (λ_em) | ~295 nm | ~295 nm | ~295 nm[2] |
| Quantum Yield (Φ) | Similar to pCNF[1] | Similar to pCNF[1] | 0.11 (in water)[2] |
| Fluorescence Lifetime (τ) | Similar to pCNF | Similar to pCNF | 5-8 ns (in protic solvents)[2][3] |
Table 1. Comparative Photophysical Properties of Cyanophenylalanine Isomers. The data presented are approximate values and can be influenced by the solvent and local chemical environment.
The fluorescence of cyanophenylalanine isomers is sensitive to the polarity of the local environment, with changes in fluorescence intensity often observed upon hydrogen bonding or alterations in hydration[1]. This sensitivity makes them excellent probes for studying protein folding, conformational changes, and ligand binding. For instance, the fluorescence of 4-cyanophenylalanine (pCNF) is known to be quenched by specific amino acid side chains, a property that has been exploited to design fluorescent probes of α-helix formation[4].
Experimental Protocols
The successful application of cyanophenylalanine isomers in drug design relies on robust and efficient methods for their synthesis and site-specific incorporation into peptides and proteins. The following sections provide detailed protocols for these key experimental procedures.
Synthesis of Cyanophenylalanine Isomers
While commercially available, cyanophenylalanine isomers can also be synthesized in the laboratory. A general synthetic route involves the enantioselective synthesis from the corresponding cyanobenzyl bromide.
Protocol 1: Enantioselective Synthesis of p-Cyanophenylalanine
-
Alkylation: Start with the alkylation of a chiral glycine enolate equivalent with 4-cyanobenzyl bromide.
-
Deprotection: The resulting protected amino acid is then deprotected under acidic or hydrogenolytic conditions to yield the final L- or D-p-cyanophenylalanine.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the pure isomer.
Note: The synthesis of o- and m-cyanophenylalanine follows a similar procedure using the corresponding ortho- or meta-cyanobenzyl bromide.
Site-Specific Incorporation into Peptides and Proteins
The most common method for incorporating unnatural amino acids at specific sites in proteins is through the suppression of a nonsense codon, typically the amber stop codon (UAG). This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired UAA and does not cross-react with endogenous cellular components.
Protocol 2: Fmoc Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Cyanophenylalanine
-
Resin Preparation: Swell the appropriate Fmoc-protected amino acid resin (e.g., Wang or Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected cyanophenylalanine using a coupling reagent such as HCTU or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin to form the peptide bond.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Cell-Free Protein Synthesis (CFPS) with Cyanophenylalanine
Cell-free protein synthesis offers a rapid and versatile platform for producing proteins containing unnatural amino acids.
-
Prepare the CFPS Reaction Mixture: Combine an E. coli or CHO cell extract with a reaction buffer containing amino acids (excluding the one to be replaced by the UAA), energy sources (ATP, GTP), and the DNA template encoding the protein of interest with an in-frame amber (TAG) codon at the desired incorporation site.
-
Add Orthogonal Components: Supplement the reaction with the purified orthogonal aminoacyl-tRNA synthetase specific for the cyanophenylalanine isomer, the corresponding suppressor tRNA, and the desired cyanophenylalanine isomer.
-
Incubation: Incubate the reaction mixture at the optimal temperature (typically 30-37°C) for several hours to allow for protein synthesis.
-
Purification: Purify the resulting protein using affinity chromatography (e.g., His-tag purification) to isolate the full-length protein containing the cyanophenylalanine residue.
Visualizing Biological Pathways and Workflows
The unique spectroscopic properties of cyanophenylalanine isomers make them invaluable tools for dissecting complex biological processes. The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways where these isomers can be applied.
This workflow outlines the general process for utilizing cyanophenylalanine isomers in research. It begins with the synthesis of the peptide or protein, followed by the incorporation of the unnatural amino acid, and finally, the biophysical analysis of the resulting molecule.
G-protein coupled receptors (GPCRs) are a major class of drug targets. The conformational changes that occur upon ligand binding and subsequent G-protein activation can be monitored using Förster Resonance Energy Transfer (FRET). By incorporating a cyanophenylalanine isomer as a FRET donor into the GPCR and a suitable acceptor into the G-protein, the dynamics of this critical signaling event can be studied in real-time.
References
- 1. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinase Activity: Probing conformational dynamics to understand kinase inhibition | eLife [elifesciences.org]
Navigating the Landscape of Enzyme Inhibition: A Comparative Guide to Inhibitors Designed with Boc-2-cyano-D-phenylalanine
For researchers, scientists, and drug development professionals, the design of potent and selective enzyme inhibitors is a cornerstone of therapeutic advancement. This guide provides a comparative analysis of enzyme inhibitors incorporating Boc-2-cyano-D-phenylalanine, a synthetic amino acid derivative of increasing interest. While direct, comprehensive efficacy data for inhibitors containing this specific moiety remains emerging, this document synthesizes available information on closely related compounds and the broader class of nitrile-containing inhibitors to offer valuable insights into their potential and comparative standing.
The incorporation of a cyano group into inhibitor scaffolds, particularly as a "warhead," has gained significant traction in drug discovery. This is due to its ability to form a reversible covalent bond with the catalytic cysteine residues of proteases, leading to potent inhibition.[1] The Boc (tert-butyloxycarbonyl) protecting group, on the other hand, is a well-established tool in peptide synthesis, aiding in the construction of complex peptidic and peptidomimetic inhibitors. The combination of these features in this compound suggests its potential in the development of targeted therapies against a range of enzymes, most notably cysteine proteases like cathepsins and dipeptidyl peptidase IV (DPP-IV).
Comparative Efficacy of Nitrile-Containing Inhibitors
While specific IC50 and Ki values for inhibitors exclusively featuring this compound are not extensively reported in publicly available literature, we can draw comparisons from related classes of inhibitors targeting key enzymes.
Cathepsin Inhibitors
Cathepsins are a family of proteases implicated in various physiological and pathological processes, including cancer progression.[2][3] Nitrile-based inhibitors have shown promise in targeting these enzymes. For instance, studies on cathepsin L inhibitors have demonstrated that while N-terminal Boc protection can sometimes diminish potency, related compounds with different N-terminal modifications can achieve IC50 values in the sub-micromolar range.[2]
Table 1: Comparative Efficacy of Selected Cysteine Protease Inhibitors
| Inhibitor Class/Compound | Target Enzyme | Efficacy Metric | Value | Reference |
| Nitroxoline Derivatives | Cathepsin B | Ki | Varies (nM to µM range) | [1] |
| Dipeptidyl Nitriles | Rhodesain | Ki | 5.06 µM (for inhibitor 2b) | [4] |
| Self-masked Aldehyde Inhibitors | Cathepsin L | Ki | 11–60 nM | [5] |
| Dipeptidyl Nitriles | Cathepsin B | - | Irreversible Inhibition | [6] |
Note: This table presents data for related inhibitor classes to provide a comparative context due to the limited availability of specific data for this compound inhibitors.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
DPP-IV is a key therapeutic target for type 2 diabetes.[7][8] The β-amino amide scaffold, which shares structural similarities with phenylalanine derivatives, is a common feature in many DPP-IV inhibitors. While direct data on this compound-containing DPP-IV inhibitors is scarce, related compounds have demonstrated potent inhibition. For example, a novel series of β-amino pyrrole-2-carbonitrile analogs showed IC50 values as low as 0.01 µM.[9]
Table 2: Comparative Efficacy of Selected DPP-IV Inhibitors
| Inhibitor Class/Compound | Efficacy Metric | Value | Reference |
| β-homophenylalanine derivative (Compound 1) | IC50 | 1.6 ± 0.04 µM | [10] |
| 2-benzylpyrrolidine derivative (Compound 2) | IC50 | 0.3 ± 0.03 µM | [10] |
| β-amino pyrrole-2-carbonitrile analog (Compound 55) | IC50 | 0.01 µM | [9] |
| Tryptophan-containing dipeptides | IC50 | <45 µM | [11] |
Note: This table illustrates the efficacy of structurally related compounds to infer the potential of this compound-based inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are generalized methodologies for key assays.
Synthesis of Peptidyl Inhibitors Incorporating this compound
The synthesis of peptidyl inhibitors incorporating this compound typically follows standard solid-phase or solution-phase peptide synthesis protocols. The Boc-protected amino acid is coupled to a growing peptide chain using standard coupling reagents.
A general synthetic workflow is depicted below:
Cathepsin B Inhibition Assay
This protocol is adapted from commercially available inhibitor screening kits.[4][10]
Materials:
-
Human Cathepsin B (recombinant)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, containing DTT and EDTA)
-
Fluorogenic Substrate (e.g., Z-Arg-Arg-AMC)
-
Inhibitor stock solution (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor (e.g., containing this compound) in assay buffer.
-
Add a fixed amount of Cathepsin B to each well of the microplate.
-
Add the serially diluted inhibitor to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a microplate reader (Excitation/Emission wavelengths specific to the substrate).
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.
-
Determine the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways
Understanding the signaling pathways in which the target enzymes are involved is critical for drug development.
Cathepsin Signaling in Cancer
Cathepsins, when dysregulated, play a significant role in cancer progression by promoting tumor growth, invasion, and metastasis.[2][3] They can degrade components of the extracellular matrix (ECM) and activate other proteases, facilitating cancer cell dissemination.
Conclusion
Enzyme inhibitors designed with this compound hold promise as therapeutic agents, particularly against cysteine proteases. The nitrile "warhead" offers a mechanism for potent, reversible covalent inhibition, while the Boc-protected phenylalanine scaffold provides a versatile platform for peptidomimetic design. Although direct comparative efficacy data is still limited, analysis of related compounds suggests that inhibitors incorporating this moiety could achieve high potency. Further research, including detailed structure-activity relationship studies and in vivo evaluations, is necessary to fully elucidate the therapeutic potential of this class of inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers embarking on the investigation of these promising molecules.
References
- 1. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer’s Disease: Computational Refining and Biochemical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Enhancing Peptide Stability: A Comparative Analysis of Peptides Incorporating Boc-2-cyano-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hindered by their susceptibility to enzymatic degradation, leading to a short in vivo half-life and reduced efficacy. A primary strategy to overcome this limitation is the incorporation of unnatural amino acids, such as Boc-2-cyano-D-phenylalanine, into the peptide sequence. This guide provides a comparative overview of the in vitro stability of a hypothetical peptide containing this compound versus its native L-phenylalanine counterpart, supported by established principles and detailed experimental protocols.
The introduction of a D-amino acid provides steric hindrance, rendering the adjacent peptide bonds less susceptible to cleavage by proteases, which are stereospecific for L-amino acids. The cyano group on the phenylalanine ring further modifies the electronic and steric properties, potentially influencing receptor binding and enhancing stability. While specific quantitative data for a direct comparison is not publicly available, this guide presents illustrative data based on the well-documented stabilizing effects of D-amino acid substitution.
Comparative In Vitro Stability Data
The following tables summarize the expected improvements in stability when L-phenylalanine is replaced with this compound in a hypothetical peptide sequence ("Peptide X"). This data is illustrative and highlights the anticipated increase in resistance to proteolytic degradation.
Table 1: Stability in Human Plasma
| Peptide Version | Incubation Time (hours) | % Intact Peptide Remaining | Estimated Half-life (t½) |
| Native Peptide X (with L-Phenylalanine) | 0 | 100 | ~2 hours |
| 1 | 60 | ||
| 4 | 15 | ||
| 8 | <5 | ||
| 24 | Undetectable | ||
| Modified Peptide X (with this compound) | 0 | 100 | > 48 hours |
| 1 | 99 | ||
| 4 | 96 | ||
| 8 | 93 | ||
| 24 | 88 |
Table 2: Stability against Specific Proteases (Trypsin & Chymotrypsin)
| Peptide Version | Protease | Incubation Time (hours) | % Intact Peptide Remaining |
| Native Peptide X (with L-Phenylalanine) | Trypsin | 0 | 100 |
| 2 | <10 | ||
| Chymotrypsin | 0 | 100 | |
| 1 | <5 | ||
| Modified Peptide X (with this compound) | Trypsin | 0 | 100 |
| 2 | >95 | ||
| Chymotrypsin | 0 | 100 | |
| 1 | >90 |
Experimental Workflows and Protocols
Accurate assessment of peptide stability is crucial for drug development. The following sections detail the experimental workflow and protocols for conducting in vitro stability assays.
Experimental Workflow Diagram
Caption: Workflow for comparative in vitro stability analysis of peptides.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the native and modified peptides in a complex biological matrix containing a wide range of proteases.
Materials:
-
Native and modified peptides, lyophilized
-
Pooled human plasma (with EDTA or heparin as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or other suitable protein precipitation agent
-
Trifluoroacetic acid (TFA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mass Spectrometer (MS) for identification and quantification
Procedure:
-
Peptide Preparation: Prepare 1 mg/mL stock solutions of the native and modified peptides in PBS.
-
Incubation: Thaw the human plasma and bring it to 37°C. Spike the plasma with the peptide stock solution to a final concentration of 100 µM.
-
Time-Course Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Protein Precipitation: To quench the enzymatic activity, add two volumes of cold ACN to the plasma sample. Vortex and incubate at -20°C for at least 20 minutes to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Calculate the percentage of intact peptide at each time point relative to the amount at time zero. Determine the half-life (t½) by fitting the data to a first-order decay model.
Proteolytic Degradation Assay
Objective: To assess the stability of the native and modified peptides against specific proteases to understand their susceptibility to particular enzymatic cleavage.
Materials:
-
Native and modified peptides, lyophilized
-
Proteases (e.g., Trypsin, Chymotrypsin)
-
Assay buffer appropriate for the chosen protease (e.g., ammonium bicarbonate for trypsin)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
-
Mass Spectrometer (MS)
Procedure:
-
Solution Preparation: Prepare stock solutions of the peptides and proteases in the appropriate assay buffer.
-
Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the assay buffer. Initiate the reaction by adding the protease solution to achieve a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubation and Sampling: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding the quenching solution (e.g., 10% TFA).
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the remaining intact peptide.
-
Data Analysis: Plot the percentage of remaining peptide against time to determine the degradation rate for each peptide.
Common Peptide Degradation Pathways
Understanding the mechanisms of peptide degradation is essential for developing stable therapeutics. The following diagram illustrates common chemical and physical degradation pathways.
Caption: Common in vitro degradation pathways for peptides.
A Comparative Guide to Orthogonal Protection Strategies for Complex Peptides Incorporating Cyanophenylalanine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex peptides, particularly those incorporating non-canonical amino acids like p-cyanophenylalanine (Cnf), presents unique challenges that necessitate a carefully considered orthogonal protection strategy. The choice of protecting groups for the α-amino terminus and reactive side chains is paramount to achieving high yield, purity, and minimizing side reactions. This guide provides an objective comparison of the two most prevalent orthogonal strategies, Fmoc/tBu and Boc/Bzl, in the context of synthesizing complex peptides containing p-cyanophenylalanine, supported by available experimental data and detailed protocols.
Core Principles of Orthogonal Protection in Peptide Synthesis
Orthogonal protection refers to the use of multiple classes of protecting groups within a single synthesis, where each class can be selectively removed under specific chemical conditions without affecting the others.[1][2][3] This principle is the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the stepwise and controlled assembly of amino acids into complex peptide structures.[1][3]
A successful orthogonal strategy typically employs:
-
Temporary α-Amino Protecting Groups: These are removed at each cycle of amino acid addition. The most common are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[1][2][4]
-
"Permanent" Side-Chain Protecting Groups: These remain intact throughout the synthesis and are removed during the final cleavage of the peptide from the solid support. In the Fmoc/tBu strategy, these are typically acid-labile groups like tert-butyl (tBu), while the Boc/Bzl strategy employs groups removable by strong acids, such as benzyl (Bzl).[1][2]
-
Semi-permanent Protecting Groups: These are used for on-resin modifications like cyclization or branching and can be removed selectively without affecting the other protecting groups.[2]
Head-to-Head Comparison: Fmoc/tBu vs. Boc/Bzl for Cyanophenylalanine-Containing Peptides
The selection between the Fmoc/tBu and Boc/Bzl strategies depends on several factors, including the sequence of the target peptide, its complexity, and the presence of sensitive residues like p-cyanophenylalanine.
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| α-Amino Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl) |
| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF) |
| Orthogonality | Fully orthogonal | Quasi-orthogonal |
| Compatibility with Cnf | High. The cyano group of p-cyanophenylalanine is generally stable under the basic conditions used for Fmoc deprotection.[5] | Good. The cyano group is stable to the repetitive mild acid treatments for Boc deprotection. |
| Potential Side Reactions with Cnf | Minimal reported side reactions involving the cyano group under standard conditions. Standard peptide side reactions like aggregation can still occur.[5] | Potential for side reactions with other sensitive residues during harsh final cleavage. |
| Typical Crude Purity | Generally >70%, sequence-dependent.[6] | Can be higher for hydrophobic peptides.[6] |
| Typical Final Yield (Purified) | 5-20%, highly sequence-dependent.[6] | Can be comparable to or higher than Fmoc for specific sequences. |
Table 1: Comparison of Fmoc/tBu and Boc/Bzl Strategies for Peptides with p-Cyanophenylalanine.
Experimental Data Summary
While direct comparative studies for complex peptides containing p-cyanophenylalanine are limited in the literature, the following table summarizes typical performance metrics for each strategy based on general peptide synthesis principles and available data for similar peptides.
| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy | Method of Determination |
| Single Coupling Efficiency | >99% | >99% | Kaiser Test / Quantitative Ninhydrin Assay |
| Crude Peptide Purity | >70% | >70% (can be higher for hydrophobic sequences) | RP-HPLC |
| Final Peptide Yield (Crude) | 10-30% | 10-30% | Gravimetric Analysis |
| Final Peptide Yield (Purified) | 5-20% | 5-20% | UV-Vis Spectroscopy, Gravimetric Analysis |
Table 2: Typical Quantitative Data for SPPS Strategies. Note: These values are highly dependent on the peptide sequence, length, and synthesis conditions.[6]
Experimental Protocols
Detailed methodologies for the key stages of both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis are provided below.
Protocol 1: Standard Fmoc/tBu Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin to yield a C-terminal amide.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel. Drain the DMF.
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. Wash the resin thoroughly with DMF (3-5 times).[5]
-
Amino Acid Coupling (including Fmoc-p-cyanophenylalanine-OH):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 30-60 minutes.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.[6]
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIPS) (e.g., 95% TFA, 2.5% water, 2.5% TIPS).[5]
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.[7]
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Protocol 2: Standard Boc/Bzl Solid-Phase Peptide Synthesis
This protocol outlines the synthesis of a peptide on a Merrifield resin.
-
Resin Swelling and First Amino Acid Attachment: Swell the Merrifield resin in DCM. Attach the first Boc-protected amino acid to the resin, typically via a cesium salt method.
-
Boc Deprotection: Add a solution of 50% TFA in DCM to the resin and agitate for 20-30 minutes. Drain the solution and wash the resin with DCM and then a neutralization solution (e.g., 10% DIPEA in DCM). Wash again with DCM.
-
Amino Acid Coupling (including Boc-p-cyanophenylalanine-OH):
-
In a separate vial, dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent such as DCC (3 equivalents) and HOBt (3 equivalents) in DCM/DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DCM and DMF.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Final Cleavage and Deprotection (HF Cleavage):
-
Caution: This procedure requires specialized equipment and extreme care due to the highly corrosive and toxic nature of hydrogen fluoride (HF).
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole.
-
Cool the reaction vessel to 0°C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Wash the resulting peptide and resin with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
-
-
Purification: Purify the crude peptide by RP-HPLC.[8]
Visualization of Orthogonal Protection Strategies
The following diagrams illustrate the core logic of the Fmoc/tBu and Boc/Bzl orthogonal protection strategies.
References
Performance of Boc-2-cyano-D-phenylalanine in Automated Peptide Synthesizers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptide sequences is a critical strategy in modern drug discovery, enabling the enhancement of therapeutic properties such as potency, stability, and target selectivity. Boc-2-cyano-D-phenylalanine is a commercially available, protected amino acid derivative that offers unique electronic and structural features for peptide modification.[1][2] This guide provides a comprehensive comparison of the expected performance of this compound in automated solid-phase peptide synthesis (SPPS) with its unmodified counterpart, Boc-D-phenylalanine, and other standard Boc-protected amino acids. Due to a lack of direct comparative studies in publicly available literature, this guide bases its analysis on established principles of peptide chemistry, the known effects of cyano groups on chemical reactivity, and typical performance data for standard Boc-SPPS.
I. Expected Performance and Comparison
Table 1: Comparative Performance of Boc-Amino Acids in Automated Peptide Synthesis
| Parameter | This compound (Expected) | Boc-D-phenylalanine (Typical) | Standard Boc-L-Amino Acids (Typical) |
| Single Coupling Efficiency | >98% (Potentially Slower Kinetics) | >99%[3] | >99%[3] |
| Crude Peptide Purity | >65% | >70%[3] | >70%[3] |
| Final Peptide Yield (Purified) | 5-15% | 5-20%[3] | 5-20%[3] |
| Racemization Potential | Low to Moderate | Low | Low (Higher for His, Cys) |
| Key Considerations | Potential for slower coupling due to electronic effects. May require optimized coupling protocols. | Standard, well-established performance. | Performance is sequence-dependent. |
Note: The values for this compound are estimations based on chemical principles and may vary depending on the specific peptide sequence, coupling reagents, and synthesizer protocols.
Coupling Efficiency
The electron-withdrawing nature of the 2-cyano group is expected to decrease the nucleophilicity of the carboxylate anion upon activation. This could lead to slightly slower coupling kinetics compared to the unmodified Boc-D-phenylalanine. While standard coupling protocols may still achieve high efficiency, for difficult couplings or longer peptides, extended reaction times or the use of more potent coupling reagents like HATU or HBTU may be necessary to ensure complete incorporation.[4] For standard Boc-SPPS, a single coupling efficiency of >99% is generally expected for most amino acids.[3]
Peptide Purity and Yield
The final purity and yield of a synthesized peptide are contingent on the cumulative efficiency of each coupling and deprotection step. A slightly lower coupling efficiency for this compound could result in a higher proportion of deletion sequences, thus lowering the crude peptide purity. Consequently, the final yield after purification might be at the lower end of the typical range of 5-20% observed for standard Boc-SPPS.[3]
Racemization
Racemization during peptide synthesis is a significant concern as it can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the peptide. While phenylalanine itself is not among the most racemization-prone amino acids like histidine or cysteine, the electronic effect of the 2-cyano group could potentially influence the stability of the oxazolone intermediate, a key species in the racemization pathway.[5] However, without specific studies, the extent of this effect remains theoretical. The use of D-amino acids inherently avoids racemization at that specific residue during synthesis.
II. Experimental Protocols
The following are detailed methodologies for the incorporation of Boc-protected amino acids in automated peptide synthesizers. These protocols are generally applicable but may require optimization for challenging sequences or for the incorporation of modified residues like this compound.
Standard Boc-SPPS Cycle
This protocol outlines a standard cycle for the incorporation of a Boc-protected amino acid in an automated peptide synthesizer.
Workflow for a Standard Boc-SPPS Cycle
Caption: A typical automated Boc-SPPS cycle.
Protocol Details:
-
Resin Swelling: The solid support resin is swelled in a suitable solvent, typically dichloromethane (DCM) or dimethylformamide (DMF), for 30-60 minutes.
-
Boc Deprotection: The N-terminal Boc protecting group is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).
-
Washing: The resin is thoroughly washed with DCM to remove residual TFA and the cleaved Boc groups.
-
Neutralization: The protonated N-terminus is neutralized with a solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM (typically 5-10%).
-
Washing: The resin is washed again with DCM to remove excess base.
-
Coupling: The next Boc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and added to the resin. For potentially difficult couplings involving this compound, using a more potent activator like HATU and allowing for a longer reaction time (e.g., 1-2 hours) is recommended.[6]
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.[6]
Protocol for Difficult Couplings
For sequences known to be difficult or when incorporating sterically hindered or electronically modified amino acids, the following adjustments to the standard protocol can be beneficial.
Logical Flow for Optimizing Difficult Couplings
Caption: Strategies for overcoming difficult couplings.
Protocol Adjustments:
-
Choice of Coupling Reagent: Utilize more reactive coupling reagents such as HATU, HCTU, or PyBOP.
-
Double Coupling: After the initial coupling reaction, drain the reagents and add a fresh solution of the activated amino acid to the resin for a second coupling step.
-
Increased Reaction Time: Extend the coupling time to 2-4 hours or even overnight to ensure the reaction goes to completion.
-
Capping: After the coupling step, any unreacted N-terminal amines can be "capped" by acetylation with acetic anhydride to prevent the formation of deletion peptides in subsequent cycles.
III. Conclusion
This compound is a valuable building block for the synthesis of modified peptides. While direct comparative performance data is currently lacking, an understanding of its chemical properties allows for a rational approach to its use in automated peptide synthesizers. The electron-withdrawing cyano group may necessitate the use of more robust coupling conditions to ensure high efficiency. Researchers should consider employing optimized protocols, such as those for difficult couplings, when incorporating this and other modified amino acids. Further studies are warranted to quantitatively assess the performance of this compound and to provide a more definitive guide for its application in peptide synthesis.
References
Safety Operating Guide
Proper Disposal of Boc-2-cyano-D-phenylalanine: A Guide for Laboratory Professionals
For Immediate Reference: Treat all Boc-2-cyano-D-phenylalanine waste as hazardous. Do not dispose of down the drain or in regular trash. Segregate from acidic waste.
This guide provides essential safety and logistical information for the proper disposal of this compound (Boc-D-Phe(2-CN)-OH). Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. Due to the presence of a cyano group, this compound requires specific handling and disposal protocols that differ significantly from its non-cyanated analogs.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory.
Engineering Controls:
-
All handling and preparation for disposal should be conducted in a well-ventilated chemical fume hood to prevent inhalation of any dust or potential release of hydrogen cyanide gas, especially in the presence of acids.
Quantitative Data Summary
The following table summarizes key identifiers and physical properties for this compound.
| Property | Value |
| Chemical Name | (R)-2-((tert-Butoxycarbonyl)amino)-3-(2-cyanophenyl)propanoic acid |
| Synonyms | Boc-D-Phe(2-CN)-OH, Boc-o-Cyano-D-Phe-OH |
| CAS Number | 261380-28-3 |
| Molecular Formula | C₁₅H₁₈N₂O₄ |
| Molecular Weight | 290.3 g/mol |
| Appearance | White to off-white solid/powder |
| Storage | Store at 0-8°C |
Step-by-Step Disposal Protocol
The required method for the disposal of this compound is through a licensed and reputable chemical waste disposal company. Under no circumstances should this chemical be disposed of in a sanitary sewer or regular solid waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste this compound in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Contaminated Materials: All items that have come into direct contact with the compound, such as weighing papers, pipette tips, gloves, and bench protectors, must be collected as solid hazardous waste in a separate, appropriately labeled, sealed container.
-
Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a designated, compatible, and clearly labeled liquid hazardous waste container. The solvent must also be identified on the label.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste."
-
The full chemical name, "this compound," and the CAS number, "261380-28-3," must be written on the label.
-
Crucially, add the warning: "Cyanide Compound - Do Not Mix with Acids."
3. Temporary Storage:
-
Store sealed and labeled waste containers in a designated and secure chemical waste accumulation area.
-
This area must be well-ventilated and segregated from incompatible materials, particularly acids, to prevent the accidental generation of highly toxic hydrogen cyanide (HCN) gas.
4. Scheduling Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator to arrange for the pickup and disposal of the hazardous waste.
5. Spill Management:
-
Small Spills: In a chemical fume hood, carefully sweep up the solid material to avoid generating dust. Place the collected material and any contaminated cleaning supplies into a sealed container labeled for hazardous waste.
-
Large Spills: Evacuate the immediate area and restrict access. Immediately notify your institution's EHS department or emergency response team.
Experimental Protocols
Decontamination of Glassware:
-
Working within a chemical fume hood, rinse the contaminated glassware three times with a suitable organic solvent (e.g., ethanol or acetone) that will dissolve the compound. Collect the rinsate as liquid hazardous waste.
-
Prepare a 10% sodium hypochlorite (bleach) solution and adjust the pH to >10 with 1 M sodium hydroxide.
-
Carefully rinse the glassware with this alkaline bleach solution to oxidize any residual cyanide to the less toxic cyanate.
-
Collect this rinse solution as hazardous waste. Do not acidify this solution, as it could release toxic gases.
-
Finally, wash the glassware with soap and water.
Mandatory Visualizations
Caption: Workflow for the proper disposal of this compound.
Caption: Logical flow for responding to spills of this compound.
Essential Safety and Operational Guide for Handling Boc-2-cyano-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
I. Hazard Identification and Safety Data Summary
While a comprehensive Safety Data Sheet (SDS) with full GHS classification for Boc-2-cyano-D-phenylalanine is not widely available, information for structurally related compounds and general knowledge of organic nitriles indicate that caution is warranted. Organic compounds containing a cyano group can be toxic. Some benzonitriles have been shown to have cytotoxic effects. Therefore, it is prudent to handle this compound with care, assuming it may be hazardous upon inhalation, ingestion, or skin contact.
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| Synonyms | Boc-D-Phe(2-CN)-OH, Boc-o-Cyano-D-Phe-OH | [1] |
| CAS Number | 261380-28-3 | [2] |
| Appearance | White to off-white solid | [1] |
| GHS Hazard Class | Not fully established. Treat as potentially hazardous. | N/A |
| Storage Temperature | 0-8°C | [1] |
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant nitrile gloves | Provides a barrier against skin contact.[3][4][5] |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination.[3][4][5] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Recommended, especially when handling the powder outside of a fume hood, to prevent inhalation. |
III. Step-by-Step Operational Plan
A. Engineering Controls and Preparation
-
Work Area : All handling of this compound powder and solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Ventilation : Ensure the fume hood has adequate airflow and is functioning correctly before beginning work.
-
Emergency Equipment : Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
B. Handling and Use Protocol
-
Pre-weighing : Before removing the compound from its container, ensure all necessary equipment (spatula, weigh boat, etc.) is clean and ready within the fume hood.
-
Weighing : Carefully weigh the desired amount of the solid compound. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.
-
Dissolving : Add the solvent to the solid in a closed or covered container to prevent splashing.
-
Reactions : If the compound is used in a reaction, ensure the reaction vessel is properly secured and, if necessary, equipped with a condenser or gas trap.
-
Post-handling : After use, decontaminate all surfaces and equipment that may have come into contact with the compound.
C. Spill and Emergency Procedures
-
Minor Spill (Solid) :
-
If a small amount of powder is spilled within the fume hood, carefully wipe it up with a damp cloth or paper towel.
-
Place the contaminated cleaning materials in a sealed, labeled hazardous waste bag.
-
Decontaminate the area with an appropriate solvent.
-
-
Minor Spill (Solution) :
-
Absorb the spilled solution with an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent.
-
-
Major Spill :
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Personnel Exposure :
-
Skin : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eyes : Flush with water at an eyewash station for at least 15 minutes, holding the eyelids open.
-
Inhalation : Move to fresh air immediately.
-
Ingestion : Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or chemical name to the medical personnel.
-
IV. Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation and Collection
-
Solid Waste :
-
Collect all solid waste contaminated with this compound (e.g., used weigh boats, contaminated gloves, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. Halogenated and non-halogenated solvent wastes should generally be collected separately.[6]
-
Never dispose of organic substances down the drain.[5]
-
-
Sharps Waste :
-
Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
B. Labeling and Storage
-
Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage : Store waste containers in a designated satellite accumulation area within the laboratory.[7] Ensure containers are kept closed except when adding waste.
C. Final Disposal
-
Contact EHS : Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety department.
V. Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. BOC-D-2-CYANOPHENYLALANINE - Safety Data Sheet [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
